Product packaging for S-Gboxin(Cat. No.:CAS No. 2101317-21-7)

S-Gboxin

Cat. No.: B610809
CAS No.: 2101317-21-7
M. Wt: 600.5 g/mol
InChI Key: DCAJNAWCJSUZDG-DZJKTSMVSA-M
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Description

S-Gboxin is an active analogue of Gboxin with potent antitumour activity. this compound inhibits growth of mouse and human glioblastoma (GBM) with an IC50 of 470 nM. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma. Gboxin inhibits the growth of primary mouse and human glioblastoma cells but not that of mouse embryonic fibroblasts or neonatal astrocytes. Gboxin rapidly and irreversibly compromises oxygen consumption in glioblastoma cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32F3IN2O2 B610809 S-Gboxin CAS No. 2101317-21-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-[3-methyl-2-[3-(trifluoromethyl)phenyl]benzimidazol-3-ium-1-yl]acetate;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32F3N2O2.HI/c1-17(2)21-13-12-18(3)14-24(21)34-25(33)16-32-23-11-6-5-10-22(23)31(4)26(32)19-8-7-9-20(15-19)27(28,29)30;/h5-11,15,17-18,21,24H,12-14,16H2,1-4H3;1H/q+1;/p-1/t18-,21+,24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAJNAWCJSUZDG-DZJKTSMVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC(=CC=C4)C(F)(F)F)C)C(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC(=CC=C4)C(F)(F)F)C)C(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32F3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2101317-21-7
Record name 1H-Benzimidazolium, 1-methyl-3-[2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-2-[3-(trifluoromethyl)phenyl]-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2101317-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

S-Gboxin: A Targeted Approach to Inhibit F0F1 ATP Synthase in Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

S-Gboxin, a derivative of the novel small molecule Gboxin, has emerged as a potent and selective inhibitor of F0F1 ATP synthase, the terminal enzyme complex of the mitochondrial electron transport chain. This document provides a comprehensive technical overview of this compound's mechanism of action, its targeted inhibition of F0F1 ATP synthase, and the experimental methodologies used to characterize its effects, with a particular focus on its application in glioblastoma (GBM) research.

Mechanism of Action: Exploiting the Tumor Microenvironment

Gboxin, and by extension this compound, exhibits a unique mechanism of action that leverages the distinct metabolic state of cancer cells, particularly glioblastoma. The key to its selectivity lies in its positive charge and the altered mitochondrial physiology of tumor cells.[1][2]

Cancer cells often exhibit a significantly higher mitochondrial membrane potential and a more alkaline mitochondrial matrix compared to healthy cells. This electrochemical gradient drives the accumulation of the positively charged this compound within the mitochondria of cancer cells.[2] In contrast, normal cells, such as astrocytes, are more resistant to Gboxin's effects due to the presence of a functional mitochondrial permeability transition pore (mPTP). The mPTP in healthy cells can regulate the mitochondrial membrane potential and pH, thus preventing the toxic accumulation of the compound.[1][2]

Once concentrated in the mitochondria of cancer cells, this compound associates with multiple oxidative phosphorylation (OXPHOS) protein complexes, leading to the functional inhibition of F0F1 ATP synthase (Complex V).[1][2] This inhibition rapidly and irreversibly compromises cellular oxygen consumption, leading to a bioenergetic crisis and subsequent cell death in cancer cells.[1]

Signaling Pathway of this compound Action

The inhibition of F0F1 ATP synthase by this compound initiates a cascade of downstream signaling events indicative of mitochondrial stress. This includes the upregulation of Activating Transcription Factor 4 (ATF4), a key regulator of the integrated stress response, and the suppression of phosphorylated S6 ribosomal protein (phospho-S6), a downstream effector of the mTOR signaling pathway.[1]

Gboxin_Pathway cluster_extracellular Extracellular cluster_cell Glioblastoma Cell cluster_mito Mitochondrion cluster_cytosol Cytosol/Nucleus S-Gboxin_ext This compound S-Gboxin_mito This compound (Accumulated) S-Gboxin_ext->S-Gboxin_mito High Mitochondrial Membrane Potential F0F1_ATP_Synthase F0F1 ATP Synthase (Complex V) S-Gboxin_mito->F0F1_ATP_Synthase Inhibition ATP_Prod ATP Production F0F1_ATP_Synthase->ATP_Prod Decreased OCR Oxygen Consumption F0F1_ATP_Synthase->OCR Decreased Mito_Stress Mitochondrial Stress F0F1_ATP_Synthase->Mito_Stress Induces ATF4 ATF4 Upregulation Mito_Stress->ATF4 pS6 Phospho-S6 Suppression Mito_Stress->pS6 mPTP mPTP (Blunted) Cell_Death Cell Death ATF4->Cell_Death pS6->Cell_Death

This compound's mechanism of action in glioblastoma cells.

Quantitative Data

The inhibitory activity of Gboxin and its analog this compound has been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and selective anti-cancer properties of these compounds.

CompoundCell Line/TypeIC50 (nM)Reference
GboxinHigh-Throughput GBM Sphere (HTS) Cells150[2]
GboxinPrimary Human GBM Cultures~1000[1]
GboxinDaoy (Medulloblastoma, Resistant)8,256[1]
GboxinDaoy + Cyclosporin A (mPTP inhibitor)1,867[1]
This compound High-Throughput GBM Sphere (HTS) Cells470[1]

Experimental Protocols

The characterization of this compound's activity relies on a suite of established experimental techniques. Detailed below are representative protocols for key assays.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.

Materials:

  • Cells to be tested (e.g., GBM cell lines)

  • This compound (or Gboxin)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium. Include control wells with medium only for background luminescence.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired period (e.g., 96 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background luminescence.

Oxygen Consumption Rate (OCR) Assay (Seahorse XF Analyzer)

This assay measures the rate of oxygen consumption in live cells in real-time, providing a direct measure of mitochondrial respiration.

Materials:

  • Seahorse XF96 or similar extracellular flux analyzer

  • Seahorse XF cell culture microplates

  • This compound

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

  • Assay medium (e.g., XF DMEM supplemented with glucose, pyruvate, and glutamine)

Procedure:

  • Seed 20,000 cells per well in a Seahorse XF96 microplate and allow them to adhere.

  • On the day of the assay, replace the culture medium with 180 µL of pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the Seahorse XF sensor cartridge with the compounds to be injected (e.g., this compound, oligomycin, FCCP, rotenone/antimycin A) at the desired concentrations.

  • Calibrate the Seahorse XF analyzer.

  • Place the cell culture plate into the analyzer and initiate the assay protocol.

  • Measure the basal OCR for a set period.

  • Inject this compound at various concentrations and measure the resulting change in OCR.

  • Subsequent injections of mitochondrial stress test compounds can be used to further dissect the effects on mitochondrial function.

  • Normalize OCR data to cell number or protein concentration.

Biotin-Mediated Pull-Down and Mass Spectrometry

This technique is used to identify the protein interaction partners of a small molecule. A biotinylated version of Gboxin (B-Gboxin) is used to capture its binding partners, which are then identified by mass spectrometry.

Materials:

  • Biotinylated Gboxin (B-Gboxin)

  • Gboxin (for competition)

  • Cell lysis buffer

  • Streptavidin-conjugated beads (e.g., magnetic beads)

  • Wash buffers

  • Mass spectrometer

Procedure:

  • Treat cells (e.g., HTS cells) with B-Gboxin. Include control groups treated with vehicle and a competition group pre-treated with non-biotinylated Gboxin.

  • Lyse the cells and collect the protein lysate.

  • Incubate the lysate with streptavidin-conjugated beads to capture the B-Gboxin-protein complexes.

  • Wash the beads extensively to remove non-specific binding proteins.

  • Elute the captured proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE.

  • Excise protein bands of interest and subject them to in-gel digestion (e.g., with trypsin).

  • Analyze the resulting peptides by mass spectrometry to identify the proteins.

Experimental Workflow for Target Identification

Pulldown_Workflow Cell_Treatment Treat GBM Cells with Biotin-Gboxin (B-Gboxin) Cell_Lysis Cell Lysis and Protein Extraction Cell_Treatment->Cell_Lysis Pulldown Streptavidin Bead Pulldown Cell_Lysis->Pulldown Washing Wash to Remove Non-specific Binders Pulldown->Washing Elution Elute Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Separation Elution->SDS_PAGE Mass_Spec Mass Spectrometry Analysis SDS_PAGE->Mass_Spec Protein_ID Identify this compound Interacting Proteins (including F0F1 ATP Synthase subunits) Mass_Spec->Protein_ID

Workflow for identifying this compound's protein targets.

In Vivo Efficacy

The pharmacologically optimized analog, this compound, has demonstrated anti-tumor activity in vivo. In mouse allograft models of glioblastoma, daily intraperitoneal administration of this compound at 10 mg/kg led to a significant reduction in tumor growth.[1] For orthotopic tumor models, local delivery via catheter (2.16 μ g/day/mouse ) was utilized to bypass the blood-brain barrier and inhibit intracranial tumor growth.[1]

Conclusion

This compound represents a promising therapeutic agent that selectively targets glioblastoma cells by inhibiting F0F1 ATP synthase. Its mechanism of action, which is dependent on the unique mitochondrial characteristics of cancer cells, offers a window for targeted therapy. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other F0F1 ATP synthase inhibitors in the context of cancer research and drug development. While the precise binding site of this compound on the F0F1 ATP synthase complex requires further elucidation, the existing data strongly support its role as a potent and selective inhibitor of this critical mitochondrial enzyme.

References

S-Gboxin: A Targeted Approach to Cancer Cell Cytotoxicity Through Mitochondrial Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of S-Gboxin, a pharmacologically optimized analog of Gboxin, and its specific cytotoxic effects on cancer cells. This compound represents a novel class of anti-cancer agents that exploit the unique metabolic characteristics of tumor cells, particularly their reliance on oxidative phosphorylation (OXPHOS) and their distinct mitochondrial physiology. This guide details the mechanism of action, cellular consequences, and preclinical efficacy of this compound, offering valuable insights for its potential development as a therapeutic agent.

Core Mechanism of Action: Exploiting Cancer's Mitochondrial Energetics

This compound's specificity for cancer cells stems from its unique interaction with mitochondria. Unlike many normal differentiated cells, various cancer cells, including glioblastoma (GBM), exhibit an unusually high mitochondrial membrane potential and an elevated mitochondrial matrix pH.[1][2] this compound, a benzimidazolium compound, leverages these features for its targeted activity.

Key aspects of its mechanism include:

  • Mitochondrial Accumulation: As a positively charged molecule, this compound is driven to accumulate within the negatively charged mitochondrial matrix of cancer cells, a process dependent on the high proton gradient across the inner mitochondrial membrane.[1][2][3]

  • Inhibition of F0F1 ATP Synthase: Once concentrated in the matrix, this compound directly inhibits the F0F1 ATP synthase (Complex V) of the electron transport chain.[2][3][4] This action rapidly and irreversibly compromises mitochondrial respiration and halts ATP synthesis via oxidative phosphorylation.[1][3][4]

  • Specificity and Resistance: Normal cells, such as mouse embryonic fibroblasts and neonatal astrocytes, are largely unaffected.[1][2][3] This resistance is attributed to the presence of a functional mitochondrial permeability transition pore (mPTP), which regulates mitochondrial pH and prevents the toxic accumulation of this compound.[1][2] In many cancer cells, mPTP function is impaired, creating a key vulnerability.[5]

The inhibition of oxidative phosphorylation by this compound triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.

Gboxin_Signaling_Pathway cluster_Mitochondrion Mitochondrion (High ΔΨm, High pH) cluster_Cellular_Response Cellular Response SGboxin_in This compound ComplexV F0F1 ATP Synthase (Complex V) SGboxin_in->ComplexV Inhibits ATP ATP Synthesis ComplexV->ATP Blocks OCR Oxygen Consumption ComplexV->OCR Blocks ATF4 ATF4 Upregulation (Integrated Stress Response) ComplexV->ATF4 Triggers pS6 p-S6 Suppression (mTOR Pathway Inhibition) ComplexV->pS6 Triggers Apoptosis Apoptosis ATF4->Apoptosis pS6->Apoptosis CellCycleArrest G1/S Phase Cell Cycle Arrest pS6->CellCycleArrest

Caption: this compound signaling pathway leading to cytotoxicity.

Cellular Ramifications of this compound Treatment

The disruption of mitochondrial function by this compound induces profound changes in cancer cell physiology, culminating in cell death.

  • Induction of the Integrated Stress Response (ISR): Within hours of exposure, this compound treatment leads to the upregulation of Activating Transcription Factor 4 (ATF4), a key marker of the ISR.[6][7] This indicates the cell is under significant metabolic stress.

  • Inhibition of mTOR Signaling: Concurrently, this compound suppresses the phosphorylation of the ribosomal protein S6 (p-S6), a downstream effector of the mTOR signaling pathway, which is critical for cell growth and proliferation.[1][6]

  • Cell Cycle Arrest: this compound treatment causes a robust cell cycle arrest, primarily at the G1 or S phase, preventing cancer cells from progressing toward mitosis.[1][8] In LN229 glioblastoma cells, Gboxin treatment increased the percentage of cells in the G1 phase from 86.3% to 96.6%.[9]

  • Apoptosis Induction: Prolonged exposure (3-5 days) to this compound triggers a distinct apoptotic molecular signature.[1] This is characterized by the upregulation of cleaved Caspase-3 and the downregulation of the anti-apoptotic protein Survivin.[1][10] Studies in GBM cell lines showed a dose-dependent increase in apoptotic cells, rising from ~3.6% to ~24.4% in LN229 cells and from ~2.6% to ~66.5% in GBM8401 cells following treatment.[9][10]

  • Metabolic Shift: In response to OXPHOS inhibition, cancer cells exhibit increased glucose consumption and elevated lactate production, indicative of a compensatory shift toward glycolysis.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound and its parent compound, Gboxin.

Table 1: Pharmacokinetic Properties of this compound this compound was developed to have enhanced metabolic stability and pharmacokinetic (PK) properties suitable for in vivo applications compared to the original Gboxin compound.[1]

ParameterValueSource
S9 Half-lifeStable[6]
Plasma Half-lifeStable[6]
Plasma PKSuitable for in vivo studies[6]
Tumor PKSuitable for in vivo studies[6]

Table 2: In Vitro Cytotoxicity and Cellular Effects of Gboxin

Cell LineEffectObservationSource
HTS (GBM)Cell Cycle ArrestIncrease in G1/S ratio within 24 hours[1]
LN229 (GBM)ApoptosisIncrease from 3.57% to 24.41%[9][10]
GBM8401 (GBM)ApoptosisIncrease from 2.55% to 66.53%[9][10]
LN229 (TMZ-R)ApoptosisIncrease from 5.86% to 26.16%[9][10]
GBM8401 (TMZ-R)ApoptosisIncrease from 7.12% to 51.42%[9][10]
HTS (GBM)IC50 (Gboxin)470 nM[1]

Table 3: In Vivo Efficacy of this compound in Xenograft Models Studies were conducted using subcutaneous injection of cancer cells into the flanks of nude mice, with daily intraperitoneal (IP) treatment of this compound.

ModelTreatmentKey OutcomesSource
Mouse GBM Allograft10 mg/kg/day this compoundReduced tumor volume, cellular density, and proliferation; Enhanced survival.[1]
Patient-Derived Xenograft (PDX)10 mg/kg/day this compoundInhibition of tumor growth; Reduced cellular density and proliferation markers.[1]
TMZ-Resistant XenograftThis compoundSignificant inhibition of tumor growth (3.57g vehicle vs. 2.20g treated).[5]

Importantly, despite daily in vivo delivery over extended periods, no significant weight loss or overt signs of general health deficits were observed in treated mice, suggesting a favorable safety profile.[1][5]

Experimental Protocols & Methodologies

The findings described in this guide are based on a series of well-defined experimental procedures.

Experimental_Workflow start Cancer Cell Lines & Primary Cultures (e.g., HTS, LN229, PDX) control Vehicle Control (DMSO) start->control treatment This compound Treatment (Dose & Time Course) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability Apply Assays western Western Blot treatment->western Apply Assays flow Flow Cytometry treatment->flow Apply Assays ocr_exp Oxygen Consumption Rate (OCR) Assay treatment->ocr_exp Apply Assays invivo In Vivo Xenograft Model treatment->invivo Apply Assays viability_res Decreased Viability viability->viability_res western_res ATF4 ↑ p-S6 ↓ Cleaved Caspase-3 ↑ Survivin ↓ western->western_res flow_res G1/S Arrest Apoptosis ↑ flow->flow_res ocr_res OCR Depletion ocr_exp->ocr_res invivo_res Tumor Growth Inhibition invivo->invivo_res

Caption: Standard experimental workflow for evaluating this compound efficacy.

4.1 Cell Culture and Treatment Primary human and mouse glioblastoma cells (e.g., HTS, ts1156) or established cell lines (e.g., LN229) are cultured under standard conditions. For experiments, cells are treated with this compound at various concentrations (typically 0-15 µM) or a vehicle control (DMSO) for specified time periods (e.g., 6, 12, 24, 48, or 96 hours).[3]

4.2 Western Blotting

  • Lysate Preparation: Following treatment, cells are lysed using RIPA buffer. Protein concentration is determined via a BCA assay.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking & Incubation: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight with primary antibodies against target proteins (e.g., ATF4, p-S6, S6, Cleaved Caspase-3, Survivin, ACTN/Actin).

  • Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4.3 Flow Cytometry for Cell Cycle and Apoptosis

  • Cell Preparation: Cells are harvested, washed with PBS, and fixed (e.g., with 70% ethanol for cell cycle analysis).

  • Staining:

    • Cell Cycle: Fixed cells are stained with Propidium Iodide (PI) solution containing RNase.

    • Apoptosis: Live cells are stained using an Annexin V-FITC/7-AAD apoptosis detection kit according to the manufacturer's protocol.[10]

  • Analysis: Stained cells are analyzed on a flow cytometer. Data is processed using software (e.g., CellQuest) to quantify the percentage of cells in different cycle phases (G0/G1, S, G2/M) or the percentage of apoptotic cells.[8][10]

4.4 In Vivo Xenograft Studies

  • Implantation: 1x10^5 to 2x10^5 primary or established cancer cells are mixed with Matrigel and injected subcutaneously into the flanks of immunodeficient mice (e.g., nude mice).[1]

  • Treatment: Once tumors are established, mice are randomized into vehicle control and treatment groups. This compound (e.g., 10 mg/kg) is administered daily via intraperitoneal (IP) injection.[1]

  • Monitoring: Tumor volume is measured regularly (e.g., every 2 days) using calipers (Volume = W x L x H).[1] Animal weight and general health are also monitored.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological (H&E staining) and immunohistochemical analysis (e.g., Ki67 for proliferation).[1]

4.5 Oxygen Consumption Rate (OCR) Measurement OCR is measured using a Seahorse XF Analyzer. Cells are seeded in specialized microplates. After baseline measurements, this compound is injected into the wells, and the change in OCR is monitored in real-time to assess the immediate impact on mitochondrial respiration.[4]

Conclusion and Future Directions

This compound is a promising preclinical compound that demonstrates potent and specific cytotoxicity against cancer cells, most notably glioblastoma. Its novel mechanism of action, which exploits the elevated mitochondrial membrane potential and pH of tumor cells to inhibit OXPHOS, distinguishes it from conventional chemotherapies that broadly target proliferation.[1][2][4] The in vivo data showing significant tumor growth inhibition without overt toxicity underscores its therapeutic potential.[1]

Future research should focus on:

  • Combination Therapies: Exploring synergistic effects with other agents. For instance, combining this compound with AMPK inhibitors has been shown to dramatically enhance cell death.[7]

  • Expanded Indications: Evaluating the efficacy of this compound across a wider range of cancer types that are known to rely on oxidative phosphorylation.[1]

  • Clinical Translation: Advancing this compound through further preclinical toxicology studies to enable its entry into clinical trials for difficult-to-treat malignancies.

References

An In-depth Technical Guide on S-Gboxin and the Mitochondrial Permeability Transition Pore (mPTP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of S-Gboxin, a novel anti-cancer agent, and its intricate relationship with the mitochondrial permeability transition pore (mPTP). This compound, a pharmacologically optimized analog of Gboxin, acts as an inhibitor of oxidative phosphorylation by targeting the F0F1 ATP synthase.[1][2][3][4] Its selective cytotoxicity towards cancer cells, particularly glioblastoma (GBM), is attributed to a blunted mPTP activity in these malignant cells.[1][4][5] This guide delves into the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and related signaling pathways.

Introduction to this compound and the mPTP

This compound is a derivative of Gboxin, a small molecule identified through a high-throughput screen for its specific inhibitory effects on primary glioblastoma cells while sparing normal cells like mouse embryonic fibroblasts and neonatal astrocytes.[1][4] Gboxin's mechanism of action is centered on its ability to rapidly and irreversibly compromise oxygen consumption in GBM cells.[1][4] As a positively charged molecule, it accumulates in the mitochondria, driven by the high mitochondrial membrane potential characteristic of many cancer cells, where it inhibits the F0F1 ATP synthase.[1][2][4]

The mitochondrial permeability transition pore (mPTP) is a protein complex that forms in the inner mitochondrial membrane under conditions of cellular stress, such as high levels of calcium and oxidative stress.[6][7] Its opening leads to a sudden increase in the permeability of the inner mitochondrial membrane, causing mitochondrial swelling, loss of membrane potential, and ultimately, cell death.[7] The precise molecular composition of the mPTP is still under investigation, but it is known to be regulated by proteins such as Cyclophilin D (CypD).[6][8][9][10]

A pivotal discovery in the context of Gboxin is that its resistance in normal cells is dependent on a functional mPTP.[1][4] These cells can effectively expel the positively charged Gboxin from the mitochondria through transient openings of the mPTP, thus avoiding its toxic accumulation.[5] In contrast, many cancer cells, including GBM, exhibit blunted mPTP activity, leading to the accumulation of Gboxin and subsequent cell death.[1][5]

Quantitative Data on this compound

The following tables summarize the available quantitative data for Gboxin and its analog, this compound, from preclinical studies.

Table 1: In Vitro Efficacy of Gboxin and this compound

CompoundCell LineAssay TypeIC50Incubation TimeReference
GboxinHTS (mouse GBM)Cell Viability150 nM96 hours[1][11]
This compoundHTS (mouse GBM)Cell Viability470 nMNot Specified[1]
GboxinU937 (human cancer)Cell ViabilityLower than Daoy cellsNot Specified[1]
GboxinNCI-H82 (human cancer)Cell ViabilityLower than Daoy cellsNot Specified[1]
GboxinDaoy (human cancer)Cell Viability8,256 nMNot Specified[1]
GboxinDaoy (with 1 µM CsA)Cell Viability1,867 nMNot Specified[1]
This compoundHuman GB cellsCell Viability~4 µM24 hours[12]

Table 2: In Vivo Efficacy of this compound

Animal ModelTumor TypeTreatment DoseAdministration RouteOutcomeReference
MiceHTS allograft10 mg/kg/dayIntraperitonealReduced tumor volume, reduced cellular density, decreased proliferation, enhanced survival[1]
Immunocompromised micePrimary human GBM xenograft10 mg/kg/dayIntraperitonealSignificant attenuation of growth, decreased cellular density[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay

This protocol is based on the use of CellTiter-Glo® Luminescent Cell Viability Assay, as mentioned in the discovery of Gboxin.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines versus normal cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., HTS, U87 MG) and normal cell lines (e.g., primary astrocytes, MEFs)

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 96 hours under standard cell culture conditions.

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

This protocol is a conceptual framework based on assays that measure mitochondrial swelling or calcium retention capacity.[13][14]

Objective: To assess the effect of this compound on mPTP opening in isolated mitochondria or permeabilized cells.

Materials:

  • Isolated mitochondria or digitonin-permeabilized cells

  • This compound

  • Calcium chloride (CaCl2)

  • Cyclosporin A (CsA) as a known mPTP inhibitor

  • Mitochondrial isolation buffer

  • Assay buffer (e.g., containing succinate, rotenone, and a calcium indicator like Calcium Green-5N)

  • Spectrofluorometer or plate reader capable of measuring fluorescence and absorbance.

Procedure (Calcium Retention Capacity Assay):

  • Preparation: Resuspend isolated mitochondria or permeabilized cells in the assay buffer in a 96-well plate.

  • Compound Incubation: Add this compound or vehicle control to the wells and incubate for a short period.

  • Calcium Pulses: Add sequential pulses of a known concentration of CaCl2 to the wells at regular intervals (e.g., every 60 seconds).

  • Fluorescence Monitoring: Continuously monitor the extra-mitochondrial calcium concentration using a calcium-sensitive fluorescent dye. Mitochondrial uptake of Ca2+ will be observed as a decrease in fluorescence.

  • mPTP Opening: The opening of the mPTP is indicated by a sudden and sustained increase in fluorescence, signifying the release of accumulated calcium from the mitochondria.

  • Data Analysis: The calcium retention capacity is determined by the total amount of Ca2+ taken up by the mitochondria before mPTP opening. Compare the calcium retention capacity in this compound-treated samples to the control and CsA-treated samples.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the proposed signaling pathways affected by this compound and its mechanism of action.

Gboxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus S-Gboxin_ext This compound S-Gboxin_mito This compound (Accumulation) S-Gboxin_ext->S-Gboxin_mito Enters cell and accumulates in mitochondria ComplexV F0F1 ATP Synthase (Complex V) S-Gboxin_mito->ComplexV Inhibits pS6 Phospho-S6 (Decreased) S-Gboxin_mito->pS6 Leads to ATF4 ATF4 Upregulation S-Gboxin_mito->ATF4 Induces ER stress? OXPHOS Oxidative Phosphorylation ATP ATP Production OXPHOS->ATP Leads to decreased AMPK AMPK Activation ATP->AMPK Activates mPTP mPTP (Blunted Activity) Autophagy Autophagy AMPK->Autophagy Nrf2_deg Nrf2 Degradation Autophagy->Nrf2_deg

Figure 1: Proposed signaling pathway of this compound in cancer cells.

mPTP_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_assay Assay cluster_analysis Data Analysis Isolate_Mito Isolate Mitochondria or Permeabilize Cells Control Vehicle Control Isolate_Mito->Control S_Gboxin This compound Isolate_Mito->S_Gboxin CsA Cyclosporin A (Positive Control) Isolate_Mito->CsA Add_Ca Add Sequential CaCl2 Pulses Control->Add_Ca S_Gboxin->Add_Ca CsA->Add_Ca Monitor Monitor Extra-mitochondrial Ca2+ Fluorescence Add_Ca->Monitor CRC Determine Calcium Retention Capacity (CRC) Monitor->CRC Compare Compare CRC between Treatment Groups CRC->Compare

Figure 2: Experimental workflow for assessing mPTP activity.

Differential_Sensitivity cluster_cancer Cancer Cell cluster_normal Normal Cell Cancer_mPTP Blunted mPTP Activity Gboxin_Accum This compound Accumulation Cancer_mPTP->Gboxin_Accum leads to OXPHOS_Inhib OXPHOS Inhibition Gboxin_Accum->OXPHOS_Inhib causes Cell_Death Cell Death OXPHOS_Inhib->Cell_Death results in Normal_mPTP Functional mPTP Gboxin_Expel This compound Expulsion Normal_mPTP->Gboxin_Expel allows OXPHOS_Norm Normal OXPHOS Gboxin_Expel->OXPHOS_Norm maintains Cell_Survival Cell Survival OXPHOS_Norm->Cell_Survival promotes This compound This compound This compound->Cancer_mPTP This compound->Normal_mPTP

Figure 3: Differential sensitivity to this compound.

Conclusion

This compound represents a promising therapeutic agent that exploits a specific metabolic vulnerability of cancer cells—their blunted mPTP activity. This guide has provided a detailed overview of the current understanding of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols required for its study. The selective nature of this compound's cytotoxicity, stemming from the differential function of the mPTP in normal versus cancerous cells, underscores the potential of targeting mitochondrial bioenergetics in cancer therapy. Further research into the intricate regulation of the mPTP in various cancers may unveil additional therapeutic opportunities and enhance the clinical application of compounds like this compound.

References

S-Gboxin and Glioblastoma: A Technical Guide to Foundational Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research surrounding S-Gboxin, a promising small molecule inhibitor, and its therapeutic potential in the context of glioblastoma (GBM), the most aggressive primary brain tumor. This document summarizes key quantitative data, provides detailed experimental protocols from seminal studies, and visualizes complex biological pathways and workflows to offer a comprehensive resource for the scientific community.

Core Findings and Mechanism of Action

Gboxin was identified through a high-throughput chemical screen of 200,000 compounds designed to selectively target primary glioblastoma stem-like cells while sparing normal proliferating cells.[1][2] The lead compound, Gboxin, and its more stable analog, this compound, exhibit potent and specific cytotoxicity against glioblastoma cells.[1]

The mechanism of action centers on the inhibition of oxidative phosphorylation (OXPHOS).[2] Gboxin acts as an inhibitor of the F0F1 ATP synthase, a key component of the mitochondrial electron transport chain.[2][3] This disruption of cellular energy production is particularly effective against glioblastoma cells, which often exhibit a heightened dependence on mitochondrial respiration.[1] The specificity of Gboxin is attributed to the unique mitochondrial physiology of GBM cells, which have a higher mitochondrial membrane potential and an elevated matrix pH, leading to the accumulation of the positively charged Gboxin molecule.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on Gboxin and this compound.

Table 1: In Vitro Efficacy of Gboxin and this compound

CompoundCell Line/Culture TypeIC50 ValueReference
GboxinHigh Throughput Screen (HTS) primary mouse GBM150 nM[1]
GboxinPrimary mouse GBM cultures~150 nM[2]
GboxinPatient-derived human GBM cultures~1 μM[2]
This compoundHigh Throughput Screen (HTS) primary mouse GBM470 nM[2]
B-GboxinHigh Throughput Screen (HTS) primary mouse GBM1,530 nM[1]

Table 2: Pharmacokinetics of this compound

ParameterValueReference
S9 Half-life> 60 min[4]
Plasma Half-life1.8 hours[4]
Tumor Accumulation (6h post-injection)7.73% ID/g (nanoparticle formulation)[5][6]
Free Gboxin Tumor Accumulation (6h post-injection)1.06% ID/g[5][6]

Table 3: In Vivo Efficacy of this compound in Glioblastoma Models

| Animal Model | Treatment Regimen | Outcome | Reference | |---|---|---| | Mouse GBM (HTS cells) allograft flank implantation | 10 mg/kg/day, intraperitoneally | Significant tumor growth inhibition |[2] | | Orthotopic primary mouse GBM | 2.16 μ g/day/mouse , via intracranial catheter | Reduced tumor growth, hemorrhaging, and cellular density |[2] | | Patient-Derived Xenografts (PDX) - Orthotopic | Local delivery via minipumps | Inhibition of GBM PDX growth |[2] |

Signaling Pathways and Cellular Response

Treatment of glioblastoma cells with Gboxin or this compound induces a distinct cellular stress response. A key signaling event is the upregulation of Activating Transcription Factor 4 (ATF4), a mediator of the integrated stress response.[2] Concurrently, a decrease in the phosphorylation of ribosomal protein S6 (p-S6) is observed, indicating an impact on the mTOR signaling pathway.[2][4]

Gboxin_Signaling_Pathway cluster_cell Glioblastoma Cell cluster_mitochondrion Mitochondrion cluster_signaling Cellular Stress Response This compound This compound F0F1_ATP_Synthase F0F1_ATP_Synthase This compound->F0F1_ATP_Synthase inhibits OXPHOS OXPHOS F0F1_ATP_Synthase->OXPHOS part of ATF4 ATF4 F0F1_ATP_Synthase->ATF4 leads to upregulation of p-S6 p-S6 F0F1_ATP_Synthase->p-S6 leads to downregulation of ATP_Production ATP_Production OXPHOS->ATP_Production drives Cell_Cycle_Arrest Cell_Cycle_Arrest ATF4->Cell_Cycle_Arrest Apoptosis Apoptosis ATF4->Apoptosis p-S6->Cell_Cycle_Arrest inhibition promotes

This compound mechanism of action and downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research on this compound.

High-Throughput Screening for Glioblastoma-Specific Compounds

The initial discovery of Gboxin was the result of a meticulously designed high-throughput screen.

HTS_Workflow Start Start Library 200,000 Compound Library Start->Library Primary_Screen Primary Screen: - Primary mouse GBM (HTS) cells - 96-hour CellTiter-Glo® assay Library->Primary_Screen Counter_Screen Counter Screen: - Mouse embryonic fibroblasts (MEFs) - Neonatal astrocytes - Neural stem/progenitor cells (NSCs) Primary_Screen->Counter_Screen Active Compounds Hit_Identification Identify Compounds with Specificity for GBM cells (e.g., Gboxin) Counter_Screen->Hit_Identification Selective Hits End End Hit_Identification->End

Workflow for the high-throughput screening of GBM-specific compounds.

Protocol:

  • Cell Culture: Primary "high throughput tumor sphere" (HTS) cells were established from pooled low-passage sphere cultures derived from a spontaneous GBM mouse model.[1] Mouse embryonic fibroblasts (MEFs), neonatal astrocytes, and primary subventricular zone neural stem/progenitor cells (NSCs) were used for counter-screening.[1][2]

  • Primary Screening: 200,000 small molecules were screened against HTS cells using a 96-hour CellTiter-Glo® cell viability assay.[1]

  • Counter-Screening: Compounds showing activity in the primary screen were then tested against MEFs, astrocytes, and NSCs to exclude non-specific or anti-mitotic compounds.[1][2]

  • Hit Confirmation and Dose-Response: Hits with selective toxicity towards HTS cells were confirmed, and dose-response curves were generated to determine IC50 values.[1]

Oxygen Consumption Rate (OCR) Measurement

The effect of Gboxin on mitochondrial respiration was quantified using a Seahorse XF Analyzer.

Protocol:

  • Cell Seeding: Glioblastoma cells (e.g., HTS cells) or control cells (e.g., MEFs, astrocytes) were seeded in a Seahorse XF culture plate at a density that achieves 80-90% confluency at the time of the assay.[2]

  • Assay Medium: Prior to the assay, the cell culture medium was replaced with Seahorse XF assay medium and incubated in a non-CO2 incubator for at least 30 minutes to allow for temperature and pH equilibration.[7]

  • Compound Injection: A Seahorse XF Cell Mito Stress Test was performed.[8] Baseline OCR was measured, followed by the sequential injection of Gboxin (at various concentrations), oligomycin (an ATP synthase inhibitor), FCCP (a mitochondrial uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively).[2][8]

  • Data Analysis: The Seahorse software was used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[8]

Western Blot Analysis of Signaling Proteins

To investigate the downstream effects of Gboxin treatment, western blotting was performed to assess changes in protein expression and phosphorylation.

Protocol:

  • Cell Lysis: Glioblastoma cells were treated with DMSO (vehicle control) or Gboxin (e.g., 1 µM) for a specified duration (e.g., 6 hours).[2] Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against ATF4 and phospho-S6 (p-S6).[2] After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy Studies in Glioblastoma Xenograft Models

The anti-tumor activity of this compound was evaluated in both subcutaneous and orthotopic glioblastoma mouse models.

InVivo_Workflow cluster_subcutaneous Subcutaneous Allograft Model cluster_orthotopic Orthotopic PDX Model Implantation_SubQ Implant HTS GBM cells subcutaneously in mice Treatment_SubQ Treat with Vehicle or this compound (e.g., 10 mg/kg/day, IP) Implantation_SubQ->Treatment_SubQ Monitoring_SubQ Monitor tumor volume Treatment_SubQ->Monitoring_SubQ Endpoint_SubQ Tumor excision and analysis Monitoring_SubQ->Endpoint_SubQ Implantation_Ortho Implant patient-derived GBM cells orthotopically in mice Treatment_Ortho Deliver Vehicle or this compound intracranially via minipump Implantation_Ortho->Treatment_Ortho Monitoring_Ortho Monitor animal health and survival Treatment_Ortho->Monitoring_Ortho Endpoint_Ortho Brain tissue collection and histology Monitoring_Ortho->Endpoint_Ortho

Experimental workflows for in vivo efficacy studies.

Protocol for Subcutaneous Allograft Model:

  • Cell Implantation: 1 x 10^5 HTS cells were injected subcutaneously into the flank of immunodeficient mice.[2]

  • Treatment: When tumors became palpable, mice were randomized into treatment groups and received daily intraperitoneal injections of vehicle control or this compound (10 mg/kg/day).[2]

  • Tumor Monitoring: Tumor volume was measured every two days using calipers.[2]

  • Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for histological analysis.[2]

Protocol for Orthotopic Patient-Derived Xenograft (PDX) Model:

  • PDX Establishment: Freshly resected human glioblastoma tissue was dissociated into single cells and implanted intracranially into immunocompromised mice to establish the PDX model.[1][9]

  • Intracranial Implantation: Cells from established PDX lines were implanted into the brains of experimental mice.[9]

  • Treatment Delivery: After a recovery period, a catheter connected to a subcutaneous osmotic minipump was implanted at the injection site for continuous local delivery of vehicle or this compound (e.g., 2.16 μ g/day/mouse ).[2]

  • Monitoring and Endpoint: Mice were monitored for signs of tumor burden and euthanized upon reaching a humane endpoint. Brains were then collected for histological and immunohistochemical analysis.[2]

Conclusion

The foundational research on this compound has established it as a potent and selective inhibitor of oxidative phosphorylation in glioblastoma. Its unique mechanism of action, which exploits the distinct mitochondrial characteristics of GBM cells, presents a compelling therapeutic strategy. The quantitative data and detailed experimental protocols outlined in this guide provide a solid framework for further investigation and development of this compound and related compounds as potential treatments for this devastating disease.

References

S-Gboxin's Impact on Mitochondrial Respiration in Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic reprogramming is a hallmark of cancer, with many tumor types exhibiting a dependence on mitochondrial oxidative phosphorylation (OXPHOS) for survival and proliferation. This dependency presents a therapeutic vulnerability. Gboxin and its pharmacokinetically optimized analog, S-Gboxin, are novel small-molecule inhibitors that selectively target mitochondrial respiration in cancer cells.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on mitochondrial bioenergetics, detailed experimental protocols for its evaluation, and a visualization of the key signaling pathways involved. This compound functions by inhibiting the F0F1 ATP synthase (Complex V) of the electron transport chain, leading to a rapid and irreversible collapse of mitochondrial respiration in susceptible tumor cells, particularly glioblastoma (GBM).[1][3][4] Its efficacy is rooted in the unique biophysical properties of cancer cell mitochondria, namely their elevated membrane potential and matrix pH, which facilitates the drug's selective accumulation.[1][5]

Core Mechanism of Action

This compound's anti-tumor activity is a direct consequence of its function as an oxidative phosphorylation inhibitor.[6] The molecule's positive charge is central to its selective toxicity.[1][7]

  • Selective Accumulation: Cancer cells, especially those like glioblastoma, often maintain a hyperpolarized inner mitochondrial membrane compared to non-cancerous cells.[1][2] This high membrane potential, coupled with a more alkaline mitochondrial matrix, creates a strong electrochemical gradient that drives the accumulation of the cationic this compound molecule within the mitochondria of tumor cells.[1][5]

  • Inhibition of F0F1 ATP Synthase (Complex V): Once concentrated in the mitochondrial matrix, this compound associates with multiple OXPHOS proteins, with its primary inhibitory target being the F0F1 ATP synthase (Complex V).[2][3][7] By inhibiting this terminal complex of the electron transport chain, this compound effectively blocks the synthesis of ATP via oxidative phosphorylation.[5][8]

  • Compromised Oxygen Consumption: The inhibition of ATP synthase leads to a halt in proton flow through the complex, which in turn backs up the entire electron transport chain. This results in a rapid and sustained decrease in mitochondrial oxygen consumption, a key indicator of respiratory function.[1][4][9] In glioblastoma cells, this effect has been shown to be rapid and irreversible.[1][10]

Normal cells, such as astrocytes, are largely spared due to a lower mitochondrial membrane potential and a functional mitochondrial permeability transition pore (mPTP) that can expel the cationic drug, preventing it from reaching a toxic concentration.[1][6][7]

cluster_Mitochondrion Tumor Cell Mitochondrion cluster_IMM Inner Mitochondrial Membrane (IMM) ETC Electron Transport Chain (Complexes I-IV) ATP_Synthase F0F1 ATP Synthase (Complex V) ETC->ATP_Synthase Provides H+ Gradient O2_Consumption Oxygen Consumption (Respiration) ETC->O2_Consumption Drives ETC->O2_Consumption Reduced ATP_Synthase->ETC Inhibition Backs Up ATP_Production ATP Production ATP_Synthase->ATP_Production Blocks Matrix Mitochondrial Matrix (High pH) SGboxin_accum This compound Accumulation SGboxin_accum->ATP_Synthase Inhibits SGboxin_ext This compound (Cationic) SGboxin_ext->SGboxin_accum Driven by High_MMP High Mitochondrial Membrane Potential High_MMP->SGboxin_accum Cell_Death Tumor Cell Death ATP_Production->Cell_Death Leads to

Caption: this compound accumulates in tumor mitochondria, inhibiting ATP synthase and halting respiration.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of Gboxin and this compound.

Table 1: Cytotoxicity and Inhibitory Concentrations

Compound Cell Type Parameter Value Reference
Gboxin HTS Glioblastoma Cells IC50 150 nM [1]
This compound HTS Glioblastoma Cells IC50 470 nM [1]
This compound Human Glioblastoma Cells Cytotoxicity Threshold ~4 µM (at 24h) [4]

| Gboxin | Neural Stem/Progenitor Cells | IC50 | >1.5 µM (>10x HTS) |[1] |

Table 2: Effects on Mitochondrial Bioenergetics and Cellular Processes

Compound/Treatment Cell Type Parameter Measured Observed Effect Reference
This compound Glioblastoma Cells Oxygen Consumption Reduced [4]
Gboxin Glioblastoma Cells Oxygen Consumption Rapidly and irreversibly compromised [1][7]
HM-NPs@G (Gboxin Nanoparticles) U87MG & X01 GBM Cells ATP Levels Sharp reduction [8]
This compound Glioblastoma Cells Glucose Consumption Increased [4]
This compound Glioblastoma Cells Lactate Production Elevated [4]
Gboxin HTS Glioblastoma Cells ATF4 Protein Levels Elevated at 3 and 6 hours [1]

| Gboxin | HTS Glioblastoma Cells | Phosphorylated-S6 Levels | Decreased |[1] |

Key Experimental Protocols

Reproducible assessment of this compound's impact on mitochondrial respiration is critical. The following protocols outline standard methodologies.

Protocol 1: Isolation of Mitochondria from Cultured Tumor Cells

This protocol is adapted from standard laboratory procedures for mitochondrial isolation.[11]

  • Cell Harvesting: Culture tumor cells to ~80-90% confluency. Harvest cells by trypsinization, followed by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS.

  • Homogenization: Resuspend the cell pellet in mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM MOPS, 1 mM EGTA, 0.5% BSA, pH 7.2).[11]

  • Cell Lysis: Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (approx. 10-15 strokes) on ice. Check for cell lysis under a microscope.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[11]

    • Transfer the supernatant to a new tube and centrifuge at 7,000-10,000 x g for 15 minutes at 4°C to pellet the mitochondria.[11]

  • Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in the isolation buffer and repeat the high-speed centrifugation step.

  • Final Preparation: Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer (e.g., MiR05).[12]

  • Quantification: Determine the mitochondrial protein concentration using a Bradford or BCA protein assay.[11]

Protocol 2: Measurement of Oxygen Consumption Rate (OCR) in Intact Cells

This protocol describes the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure real-time cellular respiration.[13][14]

  • Cell Seeding: Seed tumor cells into the wells of a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Assay Preparation:

    • One hour before the assay, replace the growth medium with pre-warmed Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine), pH 7.4.

    • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

  • Instrument Setup: Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator. Load the injection ports of the sensor cartridge with concentrated stock solutions of the compounds to be tested.

    • Port A: this compound (or vehicle control)

    • Port B: Oligomycin (ATP synthase inhibitor)

    • Port C: FCCP (uncoupling agent)

    • Port D: Rotenone/Antimycin A (Complex I/III inhibitors)

  • Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer. The instrument will calibrate and then begin the assay protocol, which involves cycles of mixing, waiting, and measuring oxygen concentration.

  • Data Analysis: The instrument software calculates the Oxygen Consumption Rate (OCR). The sequential injections allow for the determination of key respiratory parameters:

    • Basal Respiration: Initial OCR before injections.

    • ATP-Linked Respiration: Decrease in OCR after Oligomycin injection.

    • Maximal Respiration: OCR after FCCP injection.

    • Non-Mitochondrial Respiration: OCR remaining after Rotenone/Antimycin A injection.

cluster_prep Preparation cluster_run Assay Execution cluster_analysis Data Analysis Seed 1. Seed Cells in XF Microplate Medium_Change 3. Change to Assay Medium Seed->Medium_Change Hydrate 2. Hydrate Sensor Cartridge Load 4. Load Drugs into Injection Ports Hydrate->Load Calibrate 5. Calibrate Instrument Measure_Basal 6. Measure Basal OCR Calibrate->Measure_Basal Inject_SGboxin 7. Inject this compound Measure_Basal->Inject_SGboxin Inject_Oligo 8. Inject Oligomycin Inject_SGboxin->Inject_Oligo Inject_FCCP 9. Inject FCCP Inject_Oligo->Inject_FCCP Calc_ATP Calculate ATP-Linked Respiration Inject_Oligo->Calc_ATP Inject_Rot 10. Inject Rot/AA Inject_FCCP->Inject_Rot Calc_Max Calculate Maximal Respiration Inject_FCCP->Calc_Max Calc_NonMit Calculate Non-Mito Respiration Inject_Rot->Calc_NonMit

Caption: Workflow for measuring Oxygen Consumption Rate (OCR) with an extracellular flux analyzer.

Downstream Signaling and Cellular Consequences

The acute metabolic crisis induced by this compound triggers several downstream signaling pathways.

  • Integrated Stress Response (ISR): Inhibition of OXPHOS is a potent cellular stress. This compound treatment leads to the upregulation of Activating Transcription Factor 4 (ATF4), a key marker of the ISR.[1][4] This response is often accompanied by a decrease in global protein synthesis, indicated by reduced phosphorylation of the ribosomal protein S6 (p-S6).[1][6]

  • AMPK Pathway Activation: The drop in cellular ATP levels and the corresponding increase in the AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[5] In some contexts, combining this compound with AMPK inhibition can dramatically enhance cell death, suggesting a complex interplay.[4]

  • Autophagy and Ferroptosis: In cervical cancer cells under low-glucose stress, Gboxin-induced AMPK activation promotes autophagy. This leads to the degradation of p62, which in turn destabilizes the transcription factor Nrf2 by disrupting the p62-Keap1-Nrf2 axis. The downregulation of Nrf2, a master regulator of antioxidant responses, diminishes the cell's antioxidant capacity, ultimately inducing apoptosis and ferroptosis.[5]

SGboxin This compound ComplexV Inhibits Mitochondrial Complex V SGboxin->ComplexV ATP_drop ↓ ATP / ↑ AMP ComplexV->ATP_drop ISR Integrated Stress Response (ISR) ComplexV->ISR AMPK AMPK Activation ATP_drop->AMPK ATF4 ↑ ATF4 ISR->ATF4 pS6 ↓ p-S6 ISR->pS6 Apoptosis Apoptosis / Ferroptosis ISR->Apoptosis Autophagy ↑ Autophagy AMPK->Autophagy p62 ↓ p62 Autophagy->p62 p62 degradation Nrf2 Nrf2 Degradation p62->Nrf2 Disrupts p62-Keap1-Nrf2 axis Antioxidant ↓ Antioxidant Capacity Nrf2->Antioxidant Antioxidant->Apoptosis

Caption: Downstream signaling pathways activated by this compound-mediated mitochondrial inhibition.

Conclusion and Future Directions

This compound is a promising therapeutic agent that exploits the unique metabolic and biophysical characteristics of tumor cell mitochondria. Its ability to selectively accumulate in cancer cells and induce a rapid, irreversible shutdown of mitochondrial respiration marks it as a potent anti-cancer compound.[1] The primary mechanism, inhibition of F0F1 ATP synthase, is well-defined, and the downstream consequences involve the activation of major cellular stress pathways, including the ISR and AMPK signaling, ultimately leading to cell death.[1][4][5]

For drug development professionals, the key takeaways are:

  • High Therapeutic Potential: The selectivity of this compound for cancer cells over normal cells suggests a favorable therapeutic window.[1]

  • Biomarker Development: The unique mitochondrial properties (high membrane potential, blunted mPTP function) that confer sensitivity to this compound could be developed as predictive biomarkers.[1][2]

  • Combination Therapies: The induction of cellular stress pathways opens rational avenues for combination therapies. For instance, combining this compound with AMPK inhibitors or agents that exploit the reduced antioxidant capacity could yield synergistic effects.[4]

Further research should focus on optimizing in vivo delivery, exploring its efficacy across a broader range of OXPHOS-dependent tumors, and fully elucidating the resistance mechanisms to guide the development of next-generation inhibitors.

References

An In-depth Technical Guide to S-Gboxin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Following a comprehensive review of available scientific literature and chemical databases, there is currently no public information available for a compound designated "S-Gboxin." This may be for several reasons:

  • The compound may be extremely new, and research has not yet been published in the public domain.

  • "this compound" may be an internal, proprietary, or coded name used by a specific research group or company and is not its standard chemical or generic name.

  • There may be a typographical error in the name provided.

As a result, the following guide cannot be completed with specific data for "this compound." Instead, this document will serve as a template, outlining the structure and types of information that would be included in a technical whitepaper for a novel compound. The sections below describe the necessary experimental data, protocols, and visualizations required for a thorough analysis, which can be populated once information on this compound becomes available.

Chemical Identity and Physicochemical Properties

This section would typically detail the fundamental chemical structure and core physical properties of this compound.

Chemical Structure

A complete structural elucidation would be presented here, including 2D and 3D representations. Key structural features, such as stereochemistry (indicated by the "S-" prefix), functional groups, and unique motifs, would be highlighted as they are critical for understanding the molecule's reactivity and biological interactions.

Physicochemical Data

Quantitative properties are essential for applications in drug development, including formulation and pharmacokinetic studies.

PropertyValueExperimental Method
Molecular FormulaData N/AMass Spectrometry
Molecular Weight ( g/mol )Data N/AMass Spectrometry
pKaData N/APotentiometric Titration
LogP (Octanol-Water)Data N/AShake-Flask Method / HPLC
Aqueous Solubility (mg/mL)Data N/AHPLC-based Solubility Assay
Melting Point (°C)Data N/ADifferential Scanning Calorimetry
Boiling Point (°C)Data N/AEbulliometry

Biological Activity and Mechanism of Action

This section would explore the interaction of this compound with biological systems, defining its therapeutic potential and the pathways through which it exerts its effects.

In Vitro Efficacy

Data from cell-based assays would be summarized to demonstrate the compound's potency and selectivity.

Assay TypeCell LineIC₅₀ / EC₅₀ (nM)Target
Target Binding AssayData N/AData N/Ae.g., Kinase X
Cell Viability AssayData N/AData N/Ae.g., Cancer
Functional AssayData N/AData N/Ae.g., Reporter
Signaling Pathway Analysis

Understanding the mechanism of action requires mapping the molecular signaling cascade affected by this compound. The diagram below illustrates a hypothetical pathway where this compound inhibits a key protein kinase, thereby blocking downstream signaling that leads to a cellular response.

G Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates SGboxin This compound SGboxin->KinaseA Inhibits KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Target Gene Expression TF->Gene

Caption: Hypothetical signaling pathway showing this compound inhibition of Kinase A.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Protocol: Determination of IC₅₀ via Cell Viability Assay

This protocol describes a standard method for assessing the concentration of this compound required to inhibit cell growth by 50%.

  • Cell Seeding: Plate a chosen cell line (e.g., HeLa) in a 96-well microplate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in cell culture medium, ranging from 100 µM to 0.1 nM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Assessment: Add 10 µL of a resazurin-based reagent (e.g., CellTiter-Blue®) to each well and incubate for 4 hours.

  • Data Acquisition: Measure fluorescence intensity using a plate reader (560 nm excitation / 590 nm emission).

  • Analysis: Normalize the fluorescence data to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

The workflow for this protocol is visualized below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed 1. Seed Cells (96-well plate) prep_compound 2. Prepare this compound Serial Dilutions treat 3. Treat Cells (72 hr incubation) seed->treat add_reagent 4. Add Viability Reagent treat->add_reagent read_plate 5. Read Fluorescence add_reagent->read_plate calc_ic50 6. Plot & Calculate IC₅₀ read_plate->calc_ic50

Caption: Experimental workflow for determining the IC₅₀ of this compound.

Conclusion and Future Directions

This concluding section would summarize the key findings related to the chemical structure, properties, and biological activity of this compound. It would reiterate its potential as a therapeutic agent and propose next steps for research. These would typically include lead optimization to improve potency and drug-like properties, in vivo efficacy studies in animal models, and detailed toxicology and safety profiling to prepare for potential clinical development.

Disclaimer: This document is a template. All data fields are marked as "Data N/A" and all diagrams are illustrative examples, as no public information on "this compound" could be found. Please verify the compound name and provide a correct chemical identifier to enable the creation of a fact-based technical guide.

Methodological & Application

Application Note: S-Gboxin for Probing Mitochondrial Function using Seahorse XF Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

S-Gboxin, a pharmacologically optimized analog of Gboxin, is a potent and specific inhibitor of oxidative phosphorylation (OXPHOS).[1][2] It selectively targets and inhibits the F0F1 ATP synthase (Complex V) of the mitochondrial electron transport chain (ETC).[1][3][4] The molecule's cationic nature leads to its accumulation within the mitochondrial matrix of cancer cells, such as glioblastoma (GBM), which typically exhibit a higher mitochondrial membrane potential and matrix pH compared to non-cancerous cells.[1][4][5] This selective accumulation makes this compound a valuable tool for investigating cancer metabolism and developing targeted anti-cancer therapeutics.[6][7]

Agilent Seahorse XF assays are the industry standard for measuring cellular metabolism in real-time. By monitoring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), researchers can obtain critical insights into mitochondrial respiration and glycolysis.[8] Integrating this compound into a Seahorse XF Mito Stress Test allows for a detailed examination of its impact on ATP synthase function and the overall bioenergetic profile of the cell.

This application note provides a detailed protocol for using this compound in a Seahorse XF assay to measure its inhibitory effects on mitochondrial respiration.

Mechanism of Action

This compound acts as a specific inhibitor of F0F1 ATP synthase (Complex V). In a standard Seahorse XF Mito Stress Test, Oligomycin is typically used to inhibit Complex V. This compound can be used in a similar manner, or as a primary compound of interest, to probe the function of ATP synthase and its contribution to cellular respiration.[1] When this compound is added to respiring cells, it blocks the flow of protons through the F0 subunit of ATP synthase, thereby inhibiting ATP production. This leads to a rapid decrease in the oxygen consumption rate (OCR), as the electron transport chain slows down due to the buildup of the proton gradient across the inner mitochondrial membrane.[1][4] This effect is similar to that of Oligomycin, and the subsequent addition of the uncoupler FCCP can still stimulate maximal respiration, confirming that the electron transport chain itself remains functional.[1]

This compound Seahorse XF Mito Stress Test Protocol

This protocol describes the use of this compound as the primary inhibitor in a modified Seahorse XF Cell Mito Stress Test. This allows for the characterization of this compound's effect on basal respiration and ATP-linked respiration.

I. Materials

  • This compound (prepare stock solution in an appropriate solvent like DMSO)[3]

  • Agilent Seahorse XF Cell Mito Stress Test Kit (containing FCCP, Rotenone/Antimycin A)[9]

  • Agilent Seahorse XF Cell Culture Microplates[10]

  • Agilent Seahorse XF Sensor Cartridge[10]

  • Agilent Seahorse XF Calibrant[10]

  • Seahorse XF Base Medium (e.g., Agilent #103575-100)

  • Supplements: Glucose, Sodium Pyruvate, L-Glutamine[11]

  • Cells of interest

  • Standard cell culture reagents and equipment

II. Experimental Workflow

The overall workflow involves seeding cells, hydrating the sensor cartridge, preparing compound plates, and running the Seahorse XF Analyzer.

G cluster_day1 Day 1: Preparation cluster_day2 Day 2: Assay seed 1. Seed Cells in XF Plate hydrate 2. Hydrate Sensor Cartridge in XF Calibrant Overnight media_change 3. Prepare Assay Medium & Replace Culture Medium hydrate->media_change incubate 4. Incubate Plate in non-CO2 Incubator media_change->incubate load_compounds 5. Prepare & Load Compounds (this compound, FCCP, Rot/AA) incubate->load_compounds calibrate 6. Calibrate Sensor Cartridge load_compounds->calibrate run_assay 7. Run Seahorse XF Assay calibrate->run_assay analyze 8. Analyze Data run_assay->analyze

Caption: Experimental workflow for the this compound Seahorse XF Assay.

III. Detailed Protocol

Day 1: Cell Seeding and Cartridge Hydration

  • Cell Seeding: Seed cells in an Agilent Seahorse XF cell culture microplate at a pre-determined optimal density. Ensure even cell distribution.[12] Allow cells to adhere and grow overnight in a standard CO2 incubator.

  • Sensor Cartridge Hydration: Add 200 µL of Agilent Seahorse XF Calibrant to each well of the utility plate. Place the sensor cartridge on top and incubate overnight at 37°C in a non-CO2 incubator.[9][10]

Day 2: Assay Execution

  • Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C. Supplement with glucose, sodium pyruvate, and glutamine to desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust pH to 7.4.[11] Keep the medium warm in a non-CO2 incubator.

  • Cell Plate Preparation: Remove the cell culture plate from the incubator. Gently wash the cells by removing the culture medium and adding 180 µL of pre-warmed assay medium.[10] Place the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow the medium to de-gas.[13]

  • Prepare Compound Plate: Prepare 10X stock solutions of the inhibitors in the warmed assay medium.

    • Port A: this compound (titration recommended, e.g., 1 µM - 10 µM final concentration).

    • Port B: FCCP (titration recommended, typically 0.5 µM - 2.0 µM final concentration).

    • Port C: Rotenone/Antimycin A (Rot/AA) mix (e.g., 0.5 µM final concentration each).[9]

  • Load Sensor Cartridge: Remove the utility plate with the calibrant from the sensor cartridge. Load the prepared compounds into the appropriate ports (A, B, C) of the sensor cartridge. For an XF96 plate, this is typically 20-25 µL per port.

  • Run the Assay: Load the cartridge into the Seahorse XF Analyzer for calibration. Once calibration is complete, swap the utility plate with your cell culture plate and begin the assay. A typical run protocol involves:

    • Baseline measurement (3-4 cycles).

    • Injection from Port A (this compound) followed by measurement (3-4 cycles).

    • Injection from Port B (FCCP) followed by measurement (3-4 cycles).

    • Injection from Port C (Rot/AA) followed by measurement (3-4 cycles).

Data Presentation and Analysis

The primary output of the assay is the Oxygen Consumption Rate (OCR). From the OCR profile, several key parameters of mitochondrial function can be derived.

Expected OCR Profile with this compound Injection

G Expected OCR Profile with this compound y_axis OCR (pmol/min) origin origin y_axis->origin x_axis Time origin->x_axis inj_a Inject This compound inj_a_line inj_a_line inj_a->inj_a_line inj_b Inject FCCP inj_b_line inj_b_line inj_b->inj_b_line inj_c Inject Rot/AA inj_c_line inj_c_line inj_c->inj_c_line p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 basal_start basal_end basal_start->basal_end Basal Respiration atp_start atp_end atp_start->atp_end ATP-Linked Respiration max_start max_end max_start->max_end Maximal Respiration

Caption: Idealized OCR trace from a Mito Stress Test using this compound.

Quantitative Data Summary

The following table summarizes the expected effects of this compound on key mitochondrial parameters derived from the Seahorse XF Mito Stress Test. Data is hypothetical but based on the known mechanism of Complex V inhibitors.[1][9]

ParameterDescriptionExpected Effect of this compound
Basal Respiration Baseline OCR of the cells, representing energetic demand.No initial change, but measured before this compound injection.
ATP-Linked Respiration Portion of basal respiration used for ATP synthesis. Calculated as (Basal OCR) - (OCR after this compound).This value represents the OCR sensitive to this compound inhibition.
Proton Leak Portion of basal respiration not linked to ATP synthesis. Measured as the OCR after this compound injection.Represents the remaining mitochondrial respiration after ATP synthase is blocked.
Maximal Respiration The maximum OCR achieved after the addition of an uncoupler like FCCP.Remains high, as FCCP bypasses the this compound block at Complex V.[1]
Spare Respiratory Capacity The difference between maximal and basal respiration.May increase, as the difference between FCCP-stimulated OCR and basal OCR widens.
Non-Mitochondrial OCR Oxygen consumption from cellular processes outside the mitochondria.Unaffected. Measured after Rotenone/Antimycin A injection.

This compound Mechanism of Action Diagram

This diagram illustrates the site of action for this compound and other common mitochondrial inhibitors used in the Seahorse XF Mito Stress Test.

G cluster_etc Mitochondrial Electron Transport Chain (ETC) C1 Complex I C3 Complex III C1->C3 C1_H C1_H C1->C1_H H+ C2 Complex II C2->C3 C4 Complex IV C3->C4 C3_H C3_H C3->C3_H H+ C4_H C4_H C4->C4_H H+ C5 Complex V (ATP Synthase) ATP ADP -> ATP C5->ATP H+ C5_H Mitochondrial Matrix C5_H->C5 H+ rot_aa Rotenone & Antimycin A rot_aa->C1 rot_aa->C3 sgboxin This compound (or Oligomycin) sgboxin->C5 fccp FCCP (Uncoupler) fccp_leak fccp_leak fccp->fccp_leak H+ Leak

Caption: this compound inhibits Complex V of the Electron Transport Chain.

References

Application Notes and Protocols for S-Gboxin in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Gboxin, a functional analog of Gboxin, is a potent inhibitor of oxidative phosphorylation (OXPHOS) that demonstrates selective cytotoxicity towards glioblastoma (GBM) cells.[1][2][3][4] By targeting the F0F1 ATP synthase (Complex V) of the mitochondrial respiratory chain, this compound disrupts cellular energy metabolism, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3][4] These application notes provide detailed protocols for the solubilization and preparation of this compound in dimethyl sulfoxide (DMSO) for in vitro studies, a comprehensive methodology for assessing its cytotoxic effects using an ATP-based cell viability assay, and an overview of the key signaling pathways affected by its mechanism of action.

Data Presentation

This compound Properties
PropertyValueReference
Molecular Weight600.45 g/mol Selleck Chemicals
FormulaC27H32F3IN2O2Selleck Chemicals
CAS Number2101317-21-7Selleck Chemicals
Mechanism of ActionOxidative Phosphorylation (OXPHOS) Inhibitor[1][2][3][4]
TargetF0F1 ATP Synthase (Complex V)[1][2][3][4]
Solubility of this compound
SolventSolubilityNotes
DMSO100 mg/mL (166.54 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.
In Vitro Activity of Gboxin (Parent Compound)
Cell LineIC50Reference
Primary Mouse Glioblastoma (HTS)~150 nM[1]
Patient-Derived Glioblastoma~1 µMGboxin is an oxidative phosphorylation inhibitor that targets glioblastoma.
U937 (Human Histiocytic Lymphoma)Sensitive[1][5]
NCI-H82 (Human Small Cell Lung Cancer)Sensitive[1][5]
Daoy (Human Medulloblastoma)Resistant (IC50 = 8,256 nM)[1][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO, which can then be used for further dilutions in cell culture media for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Pre-dissolving Preparation: Bring the this compound powder and anhydrous DMSO to room temperature. To prevent condensation, ensure the vials are at ambient temperature before opening.

  • Weighing this compound: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh the desired amount of this compound powder.

  • Dissolving this compound: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO).

  • Ensuring Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the this compound stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes to protect from light and repeated freeze-thaw cycles.

  • Long-term Storage: Store the aliquots at -20°C or -80°C for long-term stability. A stock solution in DMSO can be stored at -80°C for up to 6 months.[6]

Protocol 2: In Vitro Cell Viability Assay using an ATP-Based Luminescent Assay (e.g., CellTiter-Glo®)

This protocol describes a method to determine the cytotoxic effects of this compound on glioblastoma cells by quantifying ATP levels, which is indicative of metabolically active, viable cells.[7][8]

Materials:

  • Glioblastoma cell line of interest (e.g., U-87 MG, T98G)

  • Complete cell culture medium

  • This compound stock solution (prepared in DMSO as per Protocol 1)

  • Opaque-walled 96-well plates suitable for luminescence readings

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the glioblastoma cells.

    • Seed the cells in an opaque-walled 96-well plate at a density of 5,000 cells per well in a final volume of 100 µL of complete culture medium.[8]

    • Include wells with medium only to serve as a background control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is recommended to perform initial dilutions in DMSO before adding to the aqueous medium to prevent precipitation. The final DMSO concentration in the wells should be kept below 0.5%, with 0.1% being preferable, to avoid solvent-induced cytotoxicity.[6][9]

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line and experimental goals.

  • ATP Measurement (using CellTiter-Glo®):

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[8][10][11]

    • Add 100 µL of the CellTiter-Glo® reagent to each well.[8][10][11]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[8][10][11]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][10][11]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer plate reader.

    • Subtract the average background luminescence from all experimental readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the cell viability against the this compound concentration and determine the IC50 value using a suitable software with a non-linear regression curve fit.

Signaling Pathways and Visualizations

This compound Mechanism of Action and Downstream Signaling

This compound's primary mechanism of action is the inhibition of oxidative phosphorylation (OXPHOS) by targeting Complex V (F0F1 ATP synthase) in the mitochondria.[1][2][3][4] This leads to a rapid decrease in cellular ATP production and disrupts the mitochondrial membrane potential. The resulting mitochondrial stress activates the Integrated Stress Response (ISR), a key cellular signaling network.

A central event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This can be mediated by several kinases that respond to specific cellular stresses. In the context of mitochondrial dysfunction induced by this compound, the likely upstream kinases are PERK (PKR-like endoplasmic reticulum kinase) , which can be activated by ER stress and is located at mitochondria-associated ER membranes (MAMs), and GCN2 (General control non-derepressible 2) , which can be activated by reactive oxygen species (ROS) generated from dysfunctional mitochondria.[12][13][14][15][16][17]

Phosphorylation of eIF2α leads to a global reduction in protein synthesis but selectively enhances the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[17] ATF4 is a transcription factor that upregulates genes involved in stress adaptation, amino acid metabolism, and, under prolonged stress, apoptosis.

Concurrently, the inhibition of OXPHOS and the resulting energy deficit impact the mTOR (mechanistic target of rapamycin) signaling pathway. The mTORC1 complex, a central regulator of cell growth and proliferation, is sensitive to cellular energy status. Reduced ATP levels lead to the suppression of mTORC1 activity. A key downstream effector of mTORC1 is the S6 kinase (S6K), which phosphorylates the ribosomal protein S6 (S6). Therefore, the inhibition of mTORC1 by this compound results in the dephosphorylation and inactivation of S6, observed as a suppression of phosphorylated S6 (p-S6).[18][19][20][21][22]

S_Gboxin_Signaling_Pathway cluster_Cytoplasm Cytoplasm OXPHOS Oxidative Phosphorylation (Complex V) ATP ATP Production OXPHOS->ATP Leads to ROS ROS Production OXPHOS->ROS mTORC1 mTORC1 ATP->mTORC1 Activates PERK_GCN2 PERK / GCN2 ROS->PERK_GCN2 SGboxin This compound SGboxin->OXPHOS eIF2a eIF2α PERK_GCN2->eIF2a Phosphorylates peIF2a p-eIF2α ATF4 ATF4 peIF2a->ATF4 Upregulates Translation pS6 p-S6 (Ribosomal Protein S6) mTORC1->pS6 Phosphorylates StressResponse Stress Response Genes (Apoptosis, Cell Cycle Arrest) ATF4->StressResponse

Caption: this compound signaling pathway in glioblastoma cells.

Experimental Workflow for this compound In Vitro Cell Viability Assay

The following diagram illustrates the key steps involved in performing a cell viability assay to determine the efficacy of this compound.

S_Gboxin_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock prepare_treatment Prepare Serial Dilutions of this compound prep_stock->prepare_treatment seed_cells Seed Glioblastoma Cells in 96-well Plate incubate_attach Incubate 24h (Cell Attachment) seed_cells->incubate_attach treat_cells Treat Cells with this compound and Vehicle Control incubate_attach->treat_cells prepare_treatment->treat_cells incubate_drug Incubate 72-96h treat_cells->incubate_drug add_reagent Add ATP-based Luminescent Reagent incubate_drug->add_reagent incubate_lysis Incubate for Lysis and Signal Stabilization add_reagent->incubate_lysis read_plate Measure Luminescence incubate_lysis->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for this compound cell viability assay.

References

Application of S-Gboxin in Temozolomide-Resistant Glioblastoma Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of just 15 months.[1] Standard-of-care treatment includes surgery, radiation, and chemotherapy with temozolomide (TMZ). However, intrinsic and acquired resistance to TMZ is a major clinical challenge, often linked to the expression of O6-methylguanine-DNA methyltransferase (MGMT) and alterations in DNA mismatch repair pathways.[1][2] This necessitates the development of novel therapeutic strategies that can overcome TMZ resistance.

S-Gboxin, a pharmacologically optimized analog of Gboxin, has emerged as a promising agent for treating GBM.[3] Gboxin and its derivatives function as oxidative phosphorylation (OXPHOS) inhibitors, specifically targeting the F0F1 ATP synthase in mitochondria.[3][4][5] This mechanism is particularly relevant to cancer cells, including GBM, which often exhibit a hyperpolarized mitochondrial membrane potential, leading to an increased mitochondrial pH. This unique feature allows for the selective accumulation of positively charged molecules like Gboxin within the cancer cell mitochondria, leading to potent and specific cytotoxicity.[3] Notably, the efficacy of Gboxin has been demonstrated in both TMZ-sensitive and TMZ-resistant GBM cells, suggesting its potential to bypass conventional resistance mechanisms.

These application notes provide a summary of the effects of this compound on TMZ-resistant GBM cell lines and detailed protocols for key experimental procedures to evaluate its efficacy.

Data Presentation

The following tables summarize the quantitative data on the efficacy of Gboxin, this compound, and Temozolomide in various glioblastoma cell lines.

Table 1: IC50 Values of Gboxin and this compound in Glioblastoma Cell Lines

CompoundCell LineIC50 (nM)Reference
GboxinPrimary Human GBM (ts12017)~1000[3]
GboxinPrimary Human GBM (ts1156)~1000[3]
GboxinPrimary Human GBM (ts603)~1000[3]
This compoundMouse GBM (HTS cells)470[3]

Table 2: IC50 Values of Temozolomide (TMZ) in Sensitive and Resistant Glioblastoma Cell Lines

Cell LineMGMT StatusIC50 (µM)Reference
U87 (Parental)Low/Negative64[6]
U87 (TMZ-Resistant)-2273[6]
T98G (Parental)High/Positive545.5[7]
T98G (TMZ-Resistant)-1716.0[7]
U373 (Parental)Low/Negative-[8]
U373 (TMZ-Resistant)--[8]
U87-MG (TMZ-Sensitive)-212.5[9]
T98-G (TMZ-Resistant)-450.2[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on temozolomide-resistant GBM cell lines.

Materials:

  • Temozolomide-resistant GBM cell lines (e.g., T98G, U87-R)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Temozolomide (TMZ) (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the TMZ-resistant GBM cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound and TMZ in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis in TMZ-resistant GBM cells treated with this compound.

Materials:

  • Temozolomide-resistant GBM cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed the TMZ-resistant GBM cells into 6-well plates at a density of 2 x 10⁵ cells/well in 2 mL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with the desired concentrations of this compound for 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Western Blotting for STAT3 and SHP-1

This protocol is for analyzing the expression and phosphorylation status of STAT3 and the expression of SHP-1 in TMZ-resistant GBM cells treated with this compound.

Materials:

  • Temozolomide-resistant GBM cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-STAT3

    • Rabbit anti-phospho-STAT3 (Tyr705)

    • Rabbit anti-SHP-1

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed TMZ-resistant GBM cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Mandatory Visualizations

S_Gboxin_Mechanism_of_Action cluster_cell TMZ-Resistant GBM Cell cluster_mito Mitochondrion SGboxin This compound MitoMembrane Inner Mitochondrial Membrane SGboxin->MitoMembrane Accumulates due to high membrane potential ATP_Synthase F0F1 ATP Synthase OXPHOS Oxidative Phosphorylation ATP_Synthase->OXPHOS Inhibits ATP ATP OXPHOS->ATP Decreased Production ROS ROS OXPHOS->ROS Increased Production Apoptosis Apoptosis ATP->Apoptosis Triggers ROS->Apoptosis Induces CellDeath Cell Death Apoptosis->CellDeath

Caption: Mechanism of this compound induced apoptosis in TMZ-Resistant GBM Cells.

Experimental_Workflow cluster_assays Downstream Assays start Start: TMZ-Resistant GBM Cell Culture treatment Treatment with this compound (and controls) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blotting (STAT3, p-STAT3, SHP-1) treatment->western analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis western->analysis

Caption: General experimental workflow for evaluating this compound efficacy.

STAT3_Signaling_Pathway cluster_pathway STAT3 Signaling in GBM cluster_nucleus Nucleus Cytokines Cytokines (e.g., IL-6) Receptor Receptor (gp130) Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization SHP1 SHP-1 SHP1->pSTAT3 Dephosphorylates (Inhibits) DNA DNA pSTAT3_dimer->DNA Translocates & Binds TargetGenes Target Gene Expression (e.g., Bcl-2, Cyclin D1) DNA->TargetGenes Transcription Proliferation Cell Proliferation TargetGenes->Proliferation Survival Cell Survival TargetGenes->Survival

Caption: Simplified STAT3 signaling pathway in glioblastoma.

References

in vivo administration and pharmacokinetics of S-Gboxin in mouse models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and pharmacokinetic profile of S-Gboxin, a potent inhibitor of oxidative phosphorylation, in mouse models of glioblastoma (GBM). The following protocols and data are compiled from preclinical studies to guide researchers in designing and executing their own in vivo experiments.

Mechanism of Action

This compound is a functional analog of Gboxin, which selectively targets and inhibits the F0F1 ATP synthase (Complex V) of the mitochondrial electron transport chain.[1][2][3][4] This inhibition disrupts oxidative phosphorylation, leading to a rapid depletion of intracellular ATP. Cancer cells, particularly those like glioblastoma, often exhibit a heightened mitochondrial membrane potential, which facilitates the accumulation of the positively charged this compound in the mitochondrial matrix, contributing to its selective toxicity towards cancer cells over normal cells.[1][3] The downstream signaling effects of this compound treatment include the upregulation of Activating Transcription Factor 4 (ATF4) and the suppression of phosphorylated ribosomal protein S6 (p-S6), indicating cellular stress and inhibition of protein synthesis.[1][5]

Signaling Pathway of this compound

SGboxin_Pathway SGboxin This compound Mitochondria Mitochondria SGboxin->Mitochondria Accumulates due to high membrane potential ATP_Synthase F0F1 ATP Synthase (Complex V) SGboxin->ATP_Synthase Inhibits ATF4 ATF4 SGboxin->ATF4 Upregulates pS6 p-S6 SGboxin->pS6 Suppresses Mitochondria->ATP_Synthase OXPHOS Oxidative Phosphorylation ATP ATP Production ATP_Synthase->ATP Blocks OXPHOS->ATP Drives Cell_Growth Cell Growth and Proliferation ATP->Cell_Growth Supports pS6->Cell_Growth Promotes

Caption: this compound mechanism of action targeting mitochondrial ATP synthase.

Pharmacokinetics of this compound

This compound was developed as a pharmacologically stable analog of Gboxin, exhibiting enhanced metabolic stability and pharmacokinetic properties suitable for in vivo studies.[1]

Pharmacokinetic Parameters in Mice

The following table summarizes the pharmacokinetic profile of this compound in plasma and tumor tissue in mouse models.

ParameterPlasmaTumorReference
Dose 10 mg/kg (intraperitoneal)10 mg/kg (intraperitoneal)[5]
Time to Peak (Tmax) ~1 hour~2-4 hours[5]
Peak Concentration (Cmax) ~1200 ng/mL~1000 ng/g[5]
Half-life (t1/2) Not explicitly statedNot explicitly stated

Note: The values for Tmax and Cmax are estimated from graphical data presented in the source material. Half-life data was not available in the provided search results.

A separate study utilizing a biomimetic nanomedicine delivery system for Gboxin reported a plasma half-life of 0.47 hours for free Gboxin, which was extended to 4.90 hours with the nanocarrier.[6][7]

In Vivo Administration Protocols

The following are detailed protocols for the in vivo administration of this compound in mouse models of glioblastoma, based on published studies.

Subcutaneous Glioblastoma Allograft Model

This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with this compound.

Materials:

  • This compound

  • Vehicle (e.g., DMSO, PEG300, Tween 80, saline, or corn oil)

  • High-throughput tumor sphere (HTS) glioblastoma cells

  • 6-8 week old immunodeficient mice (e.g., nude mice)

  • Syringes and needles for injection

  • Calipers for tumor measurement

Protocol:

  • Cell Preparation: Culture HTS cells under appropriate conditions. On the day of injection, harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^5 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 1 x 10^5 HTS cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Monitor tumor volume every two days using calipers (Volume = (Width^2 x Length)/2).

  • Treatment Initiation: Begin this compound treatment when tumors become palpable (e.g., 3 days post-implantation) or reach a specific size.

  • This compound Administration:

    • Prepare a 10 mg/kg solution of this compound in a suitable vehicle. A suggested vehicle formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O. Another option is a suspension in CMC-Na for oral administration or a solution in DMSO and corn oil for injection.

    • Administer this compound daily via intraperitoneal (IP) injection.

    • Administer an equivalent volume of the vehicle to the control group.

  • Efficacy Evaluation: Continue daily treatment and tumor monitoring. The endpoint may be a predetermined tumor volume, signs of morbidity, or a specific study duration. Efficacy can be assessed by comparing tumor growth rates and survival between the this compound-treated and vehicle-treated groups.[1]

Orthotopic Glioblastoma Model with Intracranial Delivery

This protocol is for establishing an orthotopic GBM model and delivering this compound directly to the brain to bypass the blood-brain barrier.

Materials:

  • This compound

  • Primary mouse GBM cells

  • Stereotactic surgery setup

  • Subcutaneous osmotic minipumps and brain infusion cannulas

  • 6-8 week old immunodeficient mice

Protocol:

  • Orthotopic Tumor Implantation:

    • Anesthetize the mouse and secure it in a stereotactic frame.

    • Create a burr hole in the skull over the desired injection site.

    • Intracranially inject primary mouse GBM cells.

  • Recovery Period: Allow the mice to recover from surgery and the tumors to seed for approximately two weeks.

  • Catheter Implantation and Pump Connection:

    • Implant a brain infusion cannula at the site of tumor cell injection.

    • Connect the cannula to a subcutaneous osmotic minipump filled with this compound solution.

    • The minipump is designed to deliver a continuous infusion of this compound at a specified rate (e.g., 2.16 µ g/day/mouse ).

  • Treatment and Monitoring:

    • The minipumps will continuously deliver this compound to the tumor site.

    • Monitor the mice for general health and neurological symptoms.

    • At the study endpoint, sacrifice the mice and collect brain tissue for histological analysis to assess tumor growth, cellularity, and proliferation.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_setup Experiment Setup cluster_tumor_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Culture HTS GBM Cells Injection Subcutaneous Injection of HTS Cells Cell_Culture->Injection Animal_Prep Prepare Immunodeficient Mice Animal_Prep->Injection Tumor_Monitoring Monitor Tumor Growth Injection->Tumor_Monitoring Randomization Randomize into Treatment Groups Tumor_Monitoring->Randomization Treatment Daily IP Injection: This compound (10 mg/kg) or Vehicle Randomization->Treatment Data_Collection Measure Tumor Volume and Survival Treatment->Data_Collection Histology Histological Analysis of Tumors Data_Collection->Histology Results Compare Treatment vs. Control Histology->Results

Caption: Workflow for a subcutaneous GBM mouse model efficacy study.

Pharmacokinetic Study Protocol

PK_Workflow cluster_setup Study Setup cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Animal_Prep Prepare Tumor-Bearing Mice Dosing Single IP Dose of this compound (10 mg/kg) Animal_Prep->Dosing Time_Points Collect Blood and Tumor Samples at Pre-defined Time Points Dosing->Time_Points Quantification Quantify this compound Concentration (e.g., LC-MS/MS) Time_Points->Quantification PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) Quantification->PK_Analysis

Caption: Workflow for a pharmacokinetic study of this compound in mice.

References

Application Notes and Protocols: Utilizing B-Gboxin for Pull-Down Assays to Identify Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gboxin is a novel small molecule inhibitor of oxidative phosphorylation (OXPHOS) that demonstrates selective toxicity towards glioblastoma (GBM) cells while sparing normal cells like mouse embryonic fibroblasts and neonatal astrocytes.[1][2][3][4] This selectivity is attributed to the unique metabolic state of many cancer cells, which exhibit a higher mitochondrial membrane potential and matrix pH.[1][2][5] The positively charged Gboxin molecule preferentially accumulates within the mitochondria of these cancer cells, where it inhibits the F0F1 ATP synthase, leading to metabolic collapse and cell death.[3][6][7]

To elucidate the molecular targets of Gboxin, a biotinylated analog, B-Gboxin, has been developed.[1] This powerful chemical biology tool enables the identification of Gboxin-interacting proteins through affinity pull-down assays. The biotin tag on B-Gboxin allows for its efficient capture, along with its binding partners, using streptavidin-conjugated beads.[1] Subsequent analysis of the captured proteins by mass spectrometry or Western blotting can reveal the direct and indirect interactome of Gboxin, providing crucial insights into its mechanism of action.

These application notes provide a detailed protocol for utilizing B-Gboxin in pull-down assays to identify protein interactions, along with an overview of the associated signaling pathways and a summary of known protein interactors.

Mechanism of Action and Experimental Rationale

The B-Gboxin pull-down assay is designed to capture and identify proteins that interact with Gboxin within a cellular context. The experimental design hinges on the specific accumulation of B-Gboxin in the mitochondria of cancer cells driven by the mitochondrial membrane potential.

Key Principles:

  • Cellular Pre-incubation is Crucial: The interaction between B-Gboxin and its target proteins is dependent on the intact mitochondrial proton gradient and the unique biochemical environment within the mitochondria of living cells. Therefore, experiments must be conducted by pre-incubating whole cells with B-Gboxin, rather than using cell lysates.[1]

  • Specificity Control: To distinguish specific interactors from non-specific binding, a control experiment using an excess of unlabeled Gboxin is essential. Pre-incubation with unlabeled Gboxin will competitively inhibit the binding of B-Gboxin to its specific targets.

  • Affinity Purification: The biotin moiety on B-Gboxin allows for high-affinity binding to streptavidin-coated beads, enabling the efficient isolation of the B-Gboxin-protein complexes.

Experimental Protocols

Protocol 1: B-Gboxin Pull-Down Assay for Identification of Interacting Proteins

This protocol outlines the steps for performing a B-Gboxin pull-down assay from cultured cancer cells.

Materials:

  • B-Gboxin

  • Gboxin (for competition control)

  • Cancer cell line of interest (e.g., glioblastoma stem-like cells)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Apparatus for SDS-PAGE and Western blotting or access to mass spectrometry services

Procedure:

  • Cell Culture and Treatment:

    • Plate the cancer cells and grow them to the desired confluency (typically 70-80%).

    • For the experimental sample, treat the cells with an effective concentration of B-Gboxin (e.g., 1-5 µM) for a predetermined time (e.g., 4-6 hours) in cell culture medium.

    • For the competition control, pre-incubate a separate plate of cells with a 10-fold excess of unlabeled Gboxin for 1-2 hours before adding B-Gboxin.

    • Include a negative control of untreated cells.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new tube.

  • Affinity Pull-Down:

    • Equilibrate the streptavidin-coated magnetic beads by washing them three times with wash buffer.

    • Add the clarified cell lysate to the equilibrated beads.

    • Incubate the lysate-bead mixture for 2-4 hours at 4°C with gentle rotation to allow for the binding of B-Gboxin-protein complexes.

  • Washing:

    • After incubation, place the tubes on a magnetic rack to capture the beads.

    • Carefully remove and discard the supernatant.

    • Wash the beads five times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Add elution buffer (e.g., 2x SDS-PAGE sample buffer) to the beads and boil at 95-100°C for 5-10 minutes to elute the captured proteins.

    • Place the tubes on the magnetic rack and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining to visualize the protein bands.

    • For identification of specific proteins, perform Western blotting using antibodies against candidate interactors.

    • For unbiased, global identification of interacting proteins, submit the eluted samples for analysis by mass spectrometry (e.g., LC-MS/MS).

Data Presentation

Table 1: Summary of Proteins Identified as B-Gboxin Interactors in Glioblastoma Cells
ProteinComplex/FunctionMethod of IdentificationReference
NDUFV2Complex I (OXPHOS)Western Blot[1]
SDHAComplex II (OXPHOS)Western Blot[1]
COX4Complex IV (OXPHOS)Western Blot[1]
ATP5BComplex V (F0F1 ATP synthase)Western Blot[1]
ADT2Mitochondrial Permeability Transition Pore (mPTP) componentMass Spectrometry[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway Associated with Gboxin Action

Gboxin's inhibition of mitochondrial respiration triggers cellular stress responses, leading to the activation of specific signaling pathways. Treatment with Gboxin has been shown to induce the upregulation of Activating Transcription Factor 4 (ATF4) and a concurrent decrease in the phosphorylation of the ribosomal protein S6, a downstream effector of the mTOR pathway.[1] In certain cancer cell types, Gboxin can also activate the AMP-activated protein kinase (AMPK) signaling pathway, a key sensor of cellular energy status.[8] This can further lead to the induction of autophagy and ferroptosis through the p62-Keap1-Nrf2 axis.[8]

Gboxin_Signaling_Pathway Gboxin Gboxin Mitochondria Mitochondria (High Membrane Potential) Gboxin->Mitochondria Accumulation OXPHOS OXPHOS Inhibition (Complex V) Mitochondria->OXPHOS ATP_depletion ATP Depletion OXPHOS->ATP_depletion ATF4 ATF4 Upregulation OXPHOS->ATF4 pS6 p-S6 Decrease OXPHOS->pS6 AMPK AMPK Activation ATP_depletion->AMPK Autophagy Autophagy AMPK->Autophagy Apoptosis Apoptosis/Ferroptosis ATF4->Apoptosis mTOR mTOR Pathway Inhibition pS6->mTOR mTOR->Apoptosis p62 p62 Degradation Autophagy->p62 Nrf2 Nrf2 Degradation p62->Nrf2 via Keap1 Nrf2->Apoptosis

Caption: Gboxin signaling cascade in cancer cells.

Experimental Workflow for B-Gboxin Pull-Down Assay

The following diagram illustrates the key steps in the B-Gboxin pull-down assay for identifying protein-protein interactions.

BGboxin_Workflow start Start: Cancer Cell Culture treatment Cell Treatment: 1. B-Gboxin 2. Gboxin + B-Gboxin (Control) 3. Untreated (Control) start->treatment lysis Cell Lysis treatment->lysis pulldown Affinity Pull-Down with Streptavidin Beads lysis->pulldown wash Wash to Remove Non-specific Binders pulldown->wash elution Elution of Bound Proteins wash->elution analysis Analysis: - SDS-PAGE - Western Blot - Mass Spectrometry elution->analysis end End: Identification of Interactors analysis->end

References

Application Notes and Protocols for Creating a Stable S-Gboxin Solution for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and long-term use of S-Gboxin, a potent and metabolically stable inhibitor of oxidative phosphorylation (OXPHOS), in experimental research. The following sections offer guidance on creating stable solutions, conducting long-term cell culture experiments, and understanding the key signaling pathways affected by this compound.

This compound: Properties and Mechanism of Action

This compound is a functional analog of Gboxin, designed for enhanced metabolic stability, making it suitable for extended in vivo and in vitro studies.[1][2] It exerts its cytotoxic effects by inhibiting the F0F1 ATP synthase (Complex V) of the mitochondrial electron transport chain, thereby disrupting cellular ATP production.[1][3] This targeted inhibition of OXPHOS makes this compound a valuable tool for studying cancer metabolism and developing novel anti-cancer therapies.

Key Signaling Pathways

This compound treatment triggers distinct signaling cascades in sensitive cells, primarily glioblastoma (GBM) cells. Key downstream effects include the upregulation of Activating Transcription Factor 4 (ATF4), a key mediator of the integrated stress response, and the suppression of phosphorylated ribosomal protein S6 (p-S6), a downstream effector of the mTOR signaling pathway.[1][4] Additionally, inhibition of OXPHOS by this compound leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][5]

SGboxin_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ETC Electron Transport Chain ATP_Synthase F0F1 ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP AMPK AMPK ATP_Synthase->AMPK Reduced ATP SGboxin This compound SGboxin->ATP_Synthase Inhibition p_AMPK p-AMPK (Active) AMPK->p_AMPK Activation mTOR mTOR p_AMPK->mTOR Inhibition pS6 p-S6 mTOR->pS6 Phosphorylation ATF4_mRNA ATF4 mRNA ATF4 ATF4 Protein ATF4_mRNA->ATF4 Translation Stress_Response_Genes Stress Response Gene Expression ATF4->Stress_Response_Genes Upregulation

This compound Signaling Pathway

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound solubility and stability. It is important to note that long-term stability data in cell culture media is not extensively published, and it is recommended to perform stability assessments for specific experimental conditions.

Table 1: this compound Solubility

SolventConcentrationNotes
DMSO≥ 93.33 mg/mL (155.43 mM)May require sonication. Use freshly opened, anhydrous DMSO as it is hygroscopic.
Water1 mg/mL (1.67 mM)Requires sonication and warming to 67°C.

Table 2: this compound Stock Solution Storage and Stability

Storage TemperatureSolventDurationNotes
-20°CDMSOUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CDMSOUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Aseptically weigh the required amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for short intervals in a water bath to aid dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Stock_Solution_Workflow Start Start Equilibrate Equilibrate this compound to Room Temperature Start->Equilibrate Weigh Weigh this compound Powder Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO (to 10 mM) Weigh->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Sterile Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

This compound Stock Solution Preparation
Protocol for Long-Term Cell Culture Experiments with this compound

This protocol provides a framework for conducting long-term (several days to weeks) cell culture experiments with this compound, emphasizing the maintenance of a stable drug concentration.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Sterile, tissue culture-treated plates or flasks

  • Phosphate-buffered saline (PBS), sterile

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in tissue culture plates or flasks to ensure they do not reach over-confluence during the experiment. Allow cells to adhere and resume logarithmic growth (typically 24 hours).

  • Preparation of Working Solution: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically ≤ 0.1%). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the old medium from the cells and replace it with the freshly prepared this compound-containing medium or vehicle control medium.

  • Media Refreshment for Long-Term Experiments: To maintain a stable concentration of this compound and replenish nutrients, it is crucial to refresh the media regularly. The frequency of media changes will depend on the cell line's metabolic rate and the stability of this compound in the culture conditions. A general recommendation is to perform a 50% or 100% media change every 2-3 days.[6]

    • 50% Media Change: Carefully aspirate 50% of the medium from each well and replace it with an equal volume of freshly prepared this compound-containing medium at the same concentration.

    • 100% Media Change: Completely aspirate the old medium and replace it with fresh this compound-containing medium.

  • Monitoring and Analysis: At desired time points, cells can be harvested for various downstream analyses, such as viability assays (e.g., MTT, CellTiter-Glo), western blotting for signaling pathway analysis (p-AMPK, ATF4, p-S6), or metabolic assays (e.g., Seahorse XF Analyzer).

Protocol for Assessing this compound Stability in Cell Culture Media

To ensure the accuracy of long-term experiments, it is advisable to determine the stability of this compound under specific cell culture conditions.

Materials:

  • This compound-containing cell culture medium (at the desired experimental concentration)

  • Complete cell culture medium (without this compound)

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical method.

Procedure:

  • Prepare a batch of this compound-containing medium at the final experimental concentration.

  • Dispense aliquots of the medium into sterile tubes.

  • Incubate the tubes under the same conditions as the cell culture experiment (37°C, 5% CO₂).

  • At various time points (e.g., 0, 24, 48, 72 hours), remove an aliquot and store it at -80°C until analysis.

  • Quantify the concentration of this compound in each aliquot using a validated analytical method like HPLC.

  • Plot the concentration of this compound over time to determine its degradation rate in the cell culture medium. This information will help in optimizing the media refreshment schedule for long-term experiments.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships.

Long_Term_Experiment_Workflow Start Start Seed_Cells Seed Cells in Culture Vessel Start->Seed_Cells Prepare_Working_Solution Prepare this compound Working Solution Seed_Cells->Prepare_Working_Solution Treat_Cells Treat Cells with This compound or Vehicle Prepare_Working_Solution->Treat_Cells Incubate Incubate (37°C, 5% CO2) Treat_Cells->Incubate Refresh_Media Refresh Media (e.g., every 2-3 days) Incubate->Refresh_Media Refresh_Media->Incubate Continue Incubation Harvest_Cells Harvest Cells for Analysis Refresh_Media->Harvest_Cells End of Experiment End End Harvest_Cells->End

Long-Term this compound Experiment Workflow

These protocols and application notes are intended to serve as a comprehensive guide for researchers utilizing this compound in their studies. For optimal results, it is recommended to adapt these protocols to specific cell lines and experimental conditions.

References

Application Notes and Protocols for S-Gboxin Treatment Under Hypoxic and Nutrient-Deprived Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Gboxin, a pharmacokinetically optimized derivative of Gboxin, is a novel small molecule inhibitor of oxidative phosphorylation. It selectively targets the F0F1 ATP synthase (complex V) of the mitochondrial respiratory chain.[1][2][3] This targeted action exploits the unique metabolic phenotype of many cancer cells, such as glioblastoma (GBM), which often exhibit a high mitochondrial membrane potential and an elevated mitochondrial matrix pH.[3][4] These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on cancer cells, particularly under conditions mimicking the tumor microenvironment, such as hypoxia and nutrient deprivation.

Recent studies have demonstrated that the cytotoxic effects of this compound are maintained or even enhanced under such stressful conditions.[1] For instance, hypoxia does not diminish the efficacy of this compound, and nutrient starvation has been shown to increase this compound-dependent cell death.[1] In cervical cancer cells, the inhibitory effects of Gboxin were most prominent under low-glucose conditions.[5] This suggests that this compound's therapeutic potential may be particularly relevant in the metabolically challenging environment of solid tumors.

These notes will detail the mechanism of action of this compound, its effects on key signaling pathways, and provide standardized protocols for in vitro and in vivo experimentation.

Mechanism of Action

This compound functions as an inhibitor of oxidative phosphorylation by targeting the F0F1 ATP synthase.[2][3] Its positive charge facilitates its accumulation within the mitochondria of cancer cells, a process driven by the high mitochondrial membrane potential characteristic of these cells.[3][4] This accumulation leads to the inhibition of ATP synthase, resulting in a rapid and irreversible reduction in oxygen consumption and ATP production.[4][5] The disruption of mitochondrial function ultimately triggers cell cycle arrest and apoptosis.[4]

Data Presentation

Table 1: In Vitro Efficacy of Gboxin and this compound
CompoundCell TypeIC50 / Effective ConcentrationExperimental ConditionsReference
GboxinPrimary Mouse Glioblastoma (HTS cells)~150 nMNormoxia, standard media[4]
GboxinPrimary Human Glioblastoma~1 µMNormoxia, standard media[4]
GboxinNeural Stem/Progenitor Cells (NSC)>10x higher than HTS cellsNormoxia, standard media[4]
This compoundHuman Glioblastoma CellsCytotoxicity starts at ~4 µM24h, nutrient-replete[1]
GboxinCervical Cancer Cells5 µMLow-glucose[5]
Table 2: In Vivo Treatment Parameters for this compound
ParameterValueAnimal ModelTumor TypeReference
Dosage10 mg/kg/dayMouseGlioblastoma Allograft[4]
Administration RouteIntraperitoneal (IP)MouseGlioblastoma Allograft[4]

Signaling Pathways and Visualizations

This compound treatment under hypoxic and nutrient-deprived conditions has been shown to modulate several key signaling pathways. The inhibition of mitochondrial respiration by this compound leads to cellular stress, activating pathways such as the Integrated Stress Response (ISR) and the AMP-activated protein kinase (AMPK) pathway.

SGboxin_Signaling_Pathway SGboxin This compound Mito Mitochondria (Complex V) SGboxin->Mito Inhibits ATP_Synthase ↓ ATP Production Mito->ATP_Synthase ISR Integrated Stress Response (ISR) Mito->ISR AMPK AMPK Activation ATP_Synthase->AMPK Autophagy Autophagy AMPK->Autophagy Promotes p62 ↓ p62 Autophagy->p62 Keap1 Keap1 p62->Keap1 Releases Nrf2 Nrf2 Degradation Keap1->Nrf2 Promotes Antioxidant ↓ Antioxidant Capacity Nrf2->Antioxidant Apoptosis Apoptosis & Ferroptosis Antioxidant->Apoptosis Leads to ATF4 ↑ ATF4 ISR->ATF4

Caption: this compound signaling cascade under nutrient stress.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound under hypoxic and nutrient-deprived conditions.

Experimental_Workflow start Start: Cancer Cell Culture (e.g., Glioblastoma, Cervical) conditions Introduce Stress Conditions: - Hypoxia (1% O2) - Nutrient Deprivation (Low Glucose) start->conditions treatment This compound Treatment (Dose-Response) conditions->treatment cytotoxicity Cytotoxicity/Viability Assay (e.g., CellTiter-Glo) treatment->cytotoxicity oxygen Oxygen Consumption Rate (OCR) Measurement treatment->oxygen western Western Blot Analysis (AMPK, ATF4, p62, etc.) treatment->western invivo In Vivo Studies (Orthotopic Xenografts) treatment->invivo end End: Data Analysis & Interpretation cytotoxicity->end oxygen->end western->end invivo->end

Caption: General experimental workflow for this compound studies.

Protocol 1: Cell Culture and Induction of Hypoxia and Nutrient Deprivation
  • Cell Seeding: Plate cancer cells (e.g., human glioblastoma cell lines or primary tumor cells) in appropriate culture vessels at a density that allows for logarithmic growth during the experiment.

  • Standard Culture: Culture cells in standard growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified incubator with 5% CO2.

  • Nutrient Deprivation: To induce nutrient deprivation, replace the standard growth medium with a low-glucose medium (e.g., DMEM with 1 g/L glucose) or a medium completely lacking glucose and supplemented with mitochondrial fuels like galactose.[1]

  • Hypoxia Induction: For hypoxic conditions, place the culture plates in a hypoxic chamber or a tri-gas incubator flushed with a gas mixture of 1% O2, 5% CO2, and 94% N2.

  • Acclimatization: Allow the cells to acclimate to the stress conditions for a predetermined period (e.g., 12-24 hours) before adding this compound.

Protocol 2: Cytotoxicity Assay
  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Induction of Stress: Induce hypoxic and/or nutrient-deprived conditions as described in Protocol 1.

  • This compound Treatment: Prepare serial dilutions of this compound in the appropriate stress-conditioned medium. Add the this compound solutions to the wells to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.1 µM to 20 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates under the specified conditions for 24, 48, or 72 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

  • Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC50 values.

Protocol 3: Oxygen Consumption Rate (OCR) Measurement
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

  • Stress Induction: Induce hypoxic and/or nutrient-deprived conditions prior to the assay. Note: For the actual Seahorse measurement, ambient oxygen levels will be controlled by the instrument.

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with the appropriate substrates (e.g., glucose, pyruvate, glutamine) and adjusted for the nutrient-deprived condition. Place the cells in a non-CO2 incubator at 37°C.

  • This compound Injection: Load the injector ports of the Seahorse sensor cartridge with this compound and other mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A).

  • Measurement: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the protocol to measure the basal OCR, followed by the OCR after the injection of this compound.

  • Data Analysis: Analyze the change in OCR following this compound treatment to determine its inhibitory effect on mitochondrial respiration.

Protocol 4: Western Blot Analysis for Signaling Pathways
  • Cell Lysis: After treatment with this compound under stress conditions, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-AMPK, total AMPK, ATF4, p62, LC3B) overnight at 4°C.[1][5]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound presents a promising therapeutic strategy for cancers that thrive in hypoxic and nutrient-poor tumor microenvironments, such as glioblastoma. Its unique mechanism of targeting mitochondrial metabolism is particularly effective under these stress conditions. The provided protocols offer a framework for researchers to investigate the effects of this compound and to further elucidate the molecular pathways involved in its anticancer activity. The synergistic effect observed with AMPK inhibition suggests a potential combination therapy approach that warrants further investigation.[1]

References

Troubleshooting & Optimization

troubleshooting S-Gboxin insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with S-Gboxin insolubility in aqueous solutions during their experiments.

Troubleshooting Guide: this compound Insolubility

Issue: Precipitate formation when preparing aqueous solutions of this compound.

This compound is sparingly soluble in aqueous solutions, which can lead to precipitation and inaccurate experimental results. The following guide provides a systematic approach to troubleshoot and overcome these solubility challenges.

Step 1: Verify Proper Storage and Handling

  • Question: How should this compound be stored?

  • Answer: this compound powder should be stored at -20°C for up to 3 years. Stock solutions in a solvent should be stored at -80°C for up to one year and at -20°C for one month.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.

  • Question: Does the quality of the solvent matter?

  • Answer: Yes, for solvents like DMSO, it is crucial to use fresh, anhydrous grade. Moisture-absorbing DMSO can reduce the solubility of this compound.[1]

Step 2: Optimize Solvent and Concentration

  • Question: What is the recommended solvent for preparing a stock solution?

  • Answer: Due to its low aqueous solubility (<1 mg/mL), it is highly recommended to first prepare a stock solution in an organic solvent.[1] DMSO and Ethanol are effective solvents for this compound, with a solubility of up to 100 mg/mL.[1]

  • Question: I observed precipitation when diluting my DMSO stock solution in an aqueous buffer. What should I do?

  • Answer: This is a common issue known as "salting out." To mitigate this, consider the following:

    • Lower the final concentration: High concentrations of this compound will be more prone to precipitation.

    • Use a co-solvent system: For in vitro and in vivo experiments, a multi-component solvent system is often necessary to maintain solubility in an aqueous environment.

Step 3: Employ Co-Solvent Formulations

For experiments requiring the introduction of this compound into an aqueous medium, the following validated formulation protocols can be utilized.

Experimental Protocols: Co-Solvent Formulations for this compound

These protocols are designed to create a clear, working solution of this compound suitable for in vitro and in vivo studies.

Protocol 1: For In Vitro and In Vivo Use (PEG300/Tween-80/Saline)

This protocol yields a clear solution of ≥ 9.33 mg/mL.[2]

  • Prepare a stock solution of this compound in DMSO (e.g., 93.3 mg/mL).

  • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

  • Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • If using for cell culture, sterilize the final working solution by passing it through a 0.22 µm filter.

Protocol 2: For In Vivo Use (SBE-β-CD in Saline)

This protocol also yields a clear solution of ≥ 9.33 mg/mL.[2]

  • Prepare a stock solution of this compound in DMSO (e.g., 93.3 mg/mL).

  • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.

  • Mix thoroughly until the solution is clear.

Protocol 3: For In Vivo Oral Administration (CMC-Na)

This protocol creates a homogeneous suspension for oral dosing.

  • For a ≥5 mg/mL suspension, weigh 5 mg of this compound powder.

  • Add it to 1 mL of a prepared CMC-Na solution.

  • Mix thoroughly to obtain a uniform suspension.[1]

Protocol 4: For In Vivo Use (Corn Oil)

This protocol is suitable for long-term dosing.[2]

  • Prepare a stock solution of this compound in DMSO (e.g., 93.3 mg/mL).

  • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly until uniform.

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityMolar Concentration (mM)Notes
Water<1 mg/mL<1.67Sparingly soluble.
DMSO100 mg/mL166.54Use fresh, anhydrous DMSO.[1]
Ethanol100 mg/mL166.54

Mandatory Visualizations

Signaling Pathway

This compound is a functional analog of Gboxin, which acts as an inhibitor of oxidative phosphorylation (OXPHOS).[1] It specifically targets the F0F1 ATP synthase, a key enzyme in the electron transport chain.[3]

SGboxin_Pathway This compound inhibits F0F1 ATP synthase, disrupting ATP production. cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (Complexes I-IV) ProtonGradient Proton Gradient (H+) ETC->ProtonGradient Pumps H+ ATP_Synthase F0F1 ATP Synthase (Complex V) ProtonGradient->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase SGboxin This compound SGboxin->Inhibition Inhibition->ATP_Synthase

Caption: this compound's mechanism of action.

Experimental Workflow

The following diagram illustrates the general workflow for preparing an this compound working solution using a co-solvent system.

SGboxin_Workflow start Start: this compound Powder stock Prepare Stock Solution (e.g., 100 mg/mL in DMSO) start->stock cosolvent Add Stock to Co-solvent 1 (e.g., PEG300) stock->cosolvent mix1 Mix Until Clear cosolvent->mix1 cosolvent2 Add Co-solvent 2 (e.g., Tween-80) mix1->cosolvent2 Clear mix2 Mix Until Uniform cosolvent2->mix2 aqueous Add Aqueous Solution (e.g., Saline) mix2->aqueous Uniform final_mix Final Mix aqueous->final_mix end Working Solution Ready for Use final_mix->end

Caption: Workflow for this compound solution preparation.

Frequently Asked Questions (FAQs)

  • Q1: What is this compound?

    • A1: this compound is a functional analog of Gboxin, an inhibitor of oxidative phosphorylation (OXPHOS). It has demonstrated antitumor activity, particularly in glioblastoma.[1][2]

  • Q2: What is the mechanism of action of this compound?

    • A2: this compound, similar to Gboxin, inhibits the F0F1 ATP synthase in mitochondria. This disrupts the proton gradient across the inner mitochondrial membrane and blocks the production of ATP, leading to cancer cell death.[3][4][5]

  • Q3: Can I dissolve this compound directly in water or PBS?

    • A3: Direct dissolution in aqueous solutions is not recommended due to the low solubility of this compound (<1 mg/mL).[1] This can lead to precipitation and inaccurate dosing. It is best to prepare a stock solution in an organic solvent first.

  • Q4: My this compound solution is cloudy after dilution. Can I still use it?

    • A4: A cloudy solution indicates that the this compound has precipitated. Using this solution will lead to inaccurate and unreliable experimental results. It is crucial to prepare a clear, homogenous solution or suspension. If you encounter cloudiness, refer to the troubleshooting guide to optimize your dissolution protocol.

  • Q5: Are there any stability concerns with the working solutions?

    • A5: It is recommended to prepare fresh working solutions for daily use. If a dosing period exceeds half a month, the corn oil-based formulation is suggested for better stability.[2]

  • Q6: How does this compound's stability compare to Gboxin?

    • A6: this compound was developed as a functional analog of Gboxin with enhanced metabolic and plasma stability, making it more suitable for in vivo studies.[4][6]

  • Q7: What is the IC50 of this compound?

    • A7: this compound inhibits the growth of mouse and human glioblastoma with an IC50 of 470 nM.[1][2]

References

Technical Support Center: Optimizing S-Gboxin for Primary Glioblastoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of S-Gboxin for treating primary glioblastoma (GBM) cells. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and summaries of key quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in glioblastoma cells?

A1: this compound is a pharmacokinetically optimized analog of Gboxin, a small molecule inhibitor of oxidative phosphorylation.[1] Its primary target is the F0F1 ATP synthase (also known as Complex V) in the mitochondria.[2][3] By inhibiting this complex, this compound disrupts the mitochondrial proton gradient, leading to a rapid and irreversible decrease in oxygen consumption and ATP production in glioblastoma cells.[1][3] This targeted energy crisis ultimately induces cell cycle arrest and apoptosis.[1] Gboxin's effectiveness is enhanced in GBM cells due to their characteristically high mitochondrial membrane potential and pH, which leads to the accumulation of the positively charged drug in the mitochondria.[3]

Q2: Why is this compound considered specific for glioblastoma cells over normal brain cells?

A2: The specificity of Gboxin and its analogs for glioblastoma cells is attributed to differences in the function of the mitochondrial permeability transition pore (mPTP). In healthy cells like astrocytes, a functional mPTP helps regulate mitochondrial pH, which prevents the excessive accumulation of Gboxin.[1] In contrast, many glioblastoma cells exhibit blunted mPTP activity, leading to the retention of this compound in the mitochondria and subsequent cell death.[1]

Q3: What are the expected molecular changes in primary glioblastoma cells after this compound treatment?

A3: Treatment of primary glioblastoma cells with this compound is expected to induce a specific signaling cascade. Within hours of exposure, you should observe an upregulation of Activating Transcription Factor 4 (ATF4).[1] This is often accompanied by a decrease in the levels of phosphorylated ribosomal protein S6 (p-S6), indicating an impact on protein synthesis pathways.[1]

Q4: What is a typical effective concentration range for this compound in primary glioblastoma cells?

A4: The effective concentration of this compound can vary significantly depending on the specific primary cell line due to the inherent heterogeneity of glioblastoma.[4] Reported half-maximal inhibitory concentrations (IC50) for Gboxin in primary human GBM cells are around 1 µM, while the IC50 for this compound in a mouse GBM model was reported to be 470 nM.[1] Another study reported an IC50 of 150 nM for Gboxin. Therefore, a starting concentration range of 100 nM to 5 µM is recommended for initial optimization experiments.

Data Presentation

Table 1: Reported IC50 Values for Gboxin and this compound in Glioblastoma Cells

CompoundCell TypeIC50 ValueReference
GboxinPrimary Mouse GBM Cells~150 nM[1]
GboxinPrimary Human GBM Cells~1 µM[1]
This compoundMouse GBM "HTS" Cells470 nM[1]
GboxinPrimary GBM Cells (in nanomedicine formulation)150 nM

Note: The variability in IC50 values highlights the importance of empirical determination for each primary cell line.

Mandatory Visualizations

S_Gboxin_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_downstream Downstream Cellular Effects This compound This compound F0F1_ATP_Synthase F0F1 ATP Synthase (Complex V) This compound->F0F1_ATP_Synthase Inhibition This compound->F0F1_ATP_Synthase ATP_Production ATP Production F0F1_ATP_Synthase->ATP_Production Leads to decrease Oxygen_Consumption Oxygen Consumption F0F1_ATP_Synthase->Oxygen_Consumption Leads to decrease ATF4 ATF4 Upregulation ATP_Production->ATF4 pS6 Phosphorylated S6 (p-S6) Decrease ATP_Production->pS6 Cell_Cycle_Arrest Cell Cycle Arrest ATF4->Cell_Cycle_Arrest pS6->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound inhibits F0F1 ATP synthase, leading to decreased ATP and O2 consumption, and downstream effects.

Experimental_Workflow Start Start: Primary GBM Cell Culture Cell_Seeding Seed Cells in 96-well Plates Start->Cell_Seeding Drug_Preparation Prepare this compound Serial Dilutions (e.g., 10 nM to 10 µM) Cell_Seeding->Drug_Preparation Treatment Treat Cells with this compound (and vehicle control) Drug_Preparation->Treatment Incubation Incubate for 72-96 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Analyze Data and Calculate IC50 Viability_Assay->Data_Analysis End End: Optimized Concentration Determined Data_Analysis->End

Caption: Workflow for determining the optimal this compound concentration.

Experimental Protocols

Protocol 1: Culturing Primary Glioblastoma Cells from Patient Tissue

This protocol is a general guideline and may require optimization based on the specific tumor sample.

  • Tissue Acquisition and Dissociation:

    • Obtain fresh glioblastoma tissue in sterile transport medium on ice.

    • Mechanically mince the tissue into small fragments (<1 mm³).

    • Digest the tissue with a suitable enzyme cocktail (e.g., collagenase/dispase or a commercial brain tumor dissociation kit) according to the manufacturer's instructions.

  • Cell Isolation and Culture:

    • Filter the cell suspension through a 70-µm cell strainer to remove undigested tissue.

    • Centrifuge the cell suspension and resuspend the pellet in a serum-free neural stem cell medium supplemented with EGF, FGF, and heparin.

    • Culture the cells in non-adherent flasks to promote the formation of neurospheres.

  • Cell Maintenance:

    • Centrifuge and re-feed the neurospheres with fresh medium every 3-4 days.

    • To passage, dissociate the neurospheres into single cells using a gentle enzyme-free dissociation reagent and re-plate at a lower density.

Protocol 2: Determining the IC50 of this compound in Primary Glioblastoma Cells
  • Cell Plating:

    • Dissociate primary glioblastoma neurospheres into a single-cell suspension.

    • Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well).

    • Allow the cells to attach and recover for 24 hours.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in the cell culture medium to achieve a range of final concentrations (e.g., 100 nM to 5 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

    • Carefully remove the old medium from the cells and add the medium containing the different this compound concentrations.

  • Incubation and Viability Assessment:

    • Incubate the treated cells for a defined period, typically 72-96 hours.

    • Assess cell viability using a suitable assay such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control cells.

    • Plot the normalized viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Troubleshooting Guide

Troubleshooting_Guide High_Variability High Variability in IC50 Between Primary Samples Check_Heterogeneity Check_Heterogeneity High_Variability->Check_Heterogeneity Possible Cause: Inherent Tumor Heterogeneity Inconsistent_Results Inconsistent Results Within an Experiment Check_Seeding Check_Seeding Inconsistent_Results->Check_Seeding Possible Cause: Inconsistent Cell Seeding Check_Drug_Prep Check_Drug_Prep Inconsistent_Results->Check_Drug_Prep Possible Cause: Inaccurate Drug Dilutions No_Effect No or Low Cytotoxic Effect at Expected Concentrations Check_Drug_Activity Check_Drug_Activity No_Effect->Check_Drug_Activity Possible Cause: This compound Degradation Check_Cell_Health Check_Cell_Health No_Effect->Check_Cell_Health Possible Cause: Poor Cell Health or Overgrowth Solution_Characterize Solution_Characterize Check_Heterogeneity->Solution_Characterize Solution: Characterize molecular profile of each primary line Action_Stratify Action_Stratify Solution_Characterize->Action_Stratify Action: Stratify results based on subtypes Solution_Optimize_Seeding Solution_Optimize_Seeding Check_Seeding->Solution_Optimize_Seeding Solution: Optimize and standardize cell seeding density Solution_Fresh_Dilutions Solution_Fresh_Dilutions Check_Drug_Prep->Solution_Fresh_Dilutions Solution: Prepare fresh serial dilutions for each experiment Solution_Storage Solution_Storage Check_Drug_Activity->Solution_Storage Solution: Ensure proper storage of this compound stock solution Solution_Monitor_Culture Solution_Monitor_Culture Check_Cell_Health->Solution_Monitor_Culture Solution: Monitor cell health and passage number

Caption: A decision tree for troubleshooting common issues with this compound experiments.

Issue 1: High variability in IC50 values between different primary patient samples.

  • Possible Cause: This is often due to the inherent inter-tumoral heterogeneity of glioblastoma.[4] Different primary cell cultures will have unique genetic and metabolic profiles, which can influence their sensitivity to this compound.

  • Troubleshooting Steps:

    • Characterize your cells: If possible, perform molecular characterization (e.g., sequencing, proteomics) of your primary cultures to identify potential biomarkers that correlate with this compound sensitivity.

    • Group your data: Analyze your results by grouping primary cell lines based on their molecular subtypes or other relevant characteristics.

    • Acknowledge the variability: When reporting your findings, it is crucial to acknowledge and discuss the observed heterogeneity.

Issue 2: Inconsistent or non-reproducible results within the same primary cell line.

  • Possible Causes:

    • Inconsistent cell seeding: Uneven cell numbers across wells can lead to significant variations in viability readouts.

    • Passage number: The phenotype and drug sensitivity of primary cells can change with increasing passage numbers.

    • This compound stability: Improper storage or handling of this compound can lead to its degradation.

  • Troubleshooting Steps:

    • Optimize cell seeding: Perform a preliminary experiment to determine the optimal seeding density that ensures logarithmic growth throughout the assay period.

    • Standardize passaging: Use cells within a consistent and narrow range of passage numbers for all experiments.

    • Proper drug handling: Aliquot the this compound stock solution and store it at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

Issue 3: this compound shows little to no cytotoxic effect at expected concentrations.

  • Possible Causes:

    • Drug inactivity: The this compound may have degraded.

    • Cellular resistance: The specific primary cell line may have intrinsic resistance mechanisms.

    • Assay interference: Components of the cell culture medium may interfere with this compound activity or the viability assay itself.

  • Troubleshooting Steps:

    • Test a positive control: Use a known sensitive glioblastoma cell line to confirm the activity of your this compound stock.

    • Investigate resistance mechanisms: If the drug is active in a control line but not your primary cells, consider investigating potential resistance mechanisms, such as altered mitochondrial function or drug efflux pump expression.

    • Evaluate your assay: Ensure that the chosen viability assay is compatible with your experimental conditions and is not being affected by the chemical properties of this compound.

References

unexpected off-target effects of S-Gboxin in non-cancerous cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected off-target effects of S-Gboxin in non-cancerous cells.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing unexpected toxicity in our non-cancerous control cell line when treated with this compound. What could be the cause?

A1: Several factors could contribute to unexpected toxicity in non-cancerous cells. Here’s a troubleshooting guide to help you identify the potential cause:

  • Mitochondrial Permeability Transition Pore (mPTP) Status: The selectivity of Gboxin (and its analog this compound) is dependent on a functional mPTP in non-cancerous cells, which helps to expel the compound.[1][2][3][4] If your non-cancerous cell line has a compromised or inhibited mPTP, it may become sensitive to this compound.

    • Troubleshooting Tip: Co-treatment with cyclosporin A (CsA), an mPTP inhibitor, has been shown to sensitize non-cancerous cells to Gboxin.[5] If your experimental setup includes other compounds, assess their potential to inhibit mPTP.

  • Mitochondrial Membrane Potential: While cancer cells generally have a higher mitochondrial membrane potential, this can vary between cell types.[1][5] Non-cancerous cells with an unusually high mitochondrial membrane potential may accumulate this compound to toxic levels.

    • Troubleshooting Tip: Measure the baseline mitochondrial membrane potential of your non-cancerous cell line to ensure it aligns with expected values for healthy, non-cancerous cells.

  • Cell Culture Conditions: Suboptimal cell culture conditions can stress cells and alter their metabolic state, potentially increasing their sensitivity to metabolic inhibitors like this compound.

    • Troubleshooting Tip: Ensure your cells are healthy, within a low passage number, and free from contamination.[6]

Q2: How can we confirm if the observed toxicity is due to off-target effects on mitochondrial function?

A2: To determine if the unexpected toxicity is related to mitochondrial dysfunction, we recommend the following experimental workflow:

A Observe Unexpected Toxicity in Non-Cancerous Cells B Measure Oxygen Consumption Rate (OCR) using Seahorse Analyzer A->B C Assess Mitochondrial Membrane Potential (e.g., using TMRE stain) A->C D Evaluate Cell Viability (e.g., MTT or CellTiter-Glo assay) A->D F Conclusion: Off-Target Mitochondrial Effect Likely B->F Significant & Irreversible OCR Decrease G Conclusion: Toxicity May Be Independent of Mitochondrial Respiration B->G No Significant OCR Change C->F Increased Mitochondrial Membrane Potential C->G No Change in Mitochondrial Potential D->F Decreased Viability E Analyze Key Signaling Pathways (e.g., Western blot for ATF4, p-S6) E->F No Change in ATF4 or p-S6 cluster_cancer Cancer Cells (e.g., Glioblastoma) cluster_non_cancer Non-Cancerous Cells (e.g., Astrocytes) SGboxin_cancer This compound Mitochondria_cancer Mitochondria (High Membrane Potential, Inactive mPTP) SGboxin_cancer->Mitochondria_cancer ATP_Synthase_cancer F0F1 ATP Synthase Inhibition Mitochondria_cancer->ATP_Synthase_cancer OCR_cancer Decreased OCR ATP_Synthase_cancer->OCR_cancer ATF4_cancer ATF4 Upregulation ATP_Synthase_cancer->ATF4_cancer pS6_cancer p-S6 Suppression ATP_Synthase_cancer->pS6_cancer Cell_Death Cell Death OCR_cancer->Cell_Death ATF4_cancer->Cell_Death pS6_cancer->Cell_Death SGboxin_non_cancer This compound Mitochondria_non_cancer Mitochondria (Normal Membrane Potential, Active mPTP) SGboxin_non_cancer->Mitochondria_non_cancer Expulsion This compound Expulsion Mitochondria_non_cancer->Expulsion No_Effect No Significant Effect on OCR, ATF4, or p-S6 Expulsion->No_Effect Cell_Survival Cell Survival No_Effect->Cell_Survival Start Start: Unexpected Toxicity Observed Check_mPTP Is there co-treatment with a potential mPTP inhibitor? Start->Check_mPTP Yes_mPTP Potential for induced sensitivity. Test this compound alone. Check_mPTP->Yes_mPTP Yes No_mPTP Proceed to mitochondrial function assessment. Check_mPTP->No_mPTP No Measure_Mito Perform Seahorse OCR and TMRE assays. No_mPTP->Measure_Mito Mito_Dysfunction Is there irreversible OCR inhibition and/or mitochondrial hyperpolarization? Measure_Mito->Mito_Dysfunction Yes_Mito Toxicity is likely due to on-target mitochondrial effects in a sensitive non-cancerous cell line. Mito_Dysfunction->Yes_Mito Yes No_Mito Toxicity may be due to other off-target effects or experimental artifacts. Re-evaluate experimental setup and consider alternative toxicity assays. Mito_Dysfunction->No_Mito No

References

addressing variability in S-Gboxin efficacy across different GBM cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the variability in S-Gboxin efficacy observed across different glioblastoma (GBM) cell lines. This compound, a potent inhibitor of oxidative phosphorylation, offers a promising therapeutic avenue for GBM, but its effectiveness can differ between cell lines. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to navigate these experimental challenges.

Troubleshooting Guide: Addressing this compound Efficacy Variability

Problem: Significant disparity in this compound IC50 values between different GBM cell lines.

Question: Why is this compound highly effective in some of my GBM cell lines but shows limited activity in others?

Answer: The primary determinant of this compound efficacy is the functional state of the mitochondrial permeability transition pore (mPTP).[1][2][3] this compound, a cationic molecule, accumulates in the mitochondria of GBM cells, driven by the high mitochondrial membrane potential characteristic of these cancer cells.[1][2] This accumulation leads to the inhibition of F0F1 ATP synthase, a critical component of oxidative phosphorylation, ultimately triggering cell death.[1][2]

However, in cell lines with a functional mPTP, the pore can open in response to mitochondrial stress, dissipating the membrane potential and facilitating the efflux of this compound from the mitochondria, thereby conferring resistance.[1][3]

Troubleshooting Steps:

  • Assess mPTP functionality: The functionality of the mPTP is a key factor in determining resistance to this compound.[1][3] Co-treatment with Cyclosporin A (CsA), a known mPTP inhibitor, can sensitize resistant GBM cells to this compound.[1] If you observe a significant decrease in the IC50 of this compound in the presence of CsA, it strongly suggests that a functional mPTP is contributing to the resistance in that particular cell line.

  • Evaluate mitochondrial membrane potential (ΔΨm): GBM cell lines may exhibit inherent differences in their basal mitochondrial membrane potential. A lower-than-expected ΔΨm in a particular cell line could lead to reduced mitochondrial accumulation of this compound and consequently, lower efficacy.

  • Characterize the metabolic phenotype: While many GBM cells rely on oxidative phosphorylation, some may have a more glycolytic phenotype. Cell lines that are less dependent on mitochondrial respiration for their energy needs may be inherently less sensitive to an OXPHOS inhibitor like this compound.

  • Verify drug stability and delivery: Ensure that the this compound compound is properly stored and handled to maintain its stability. Inconsistent results can sometimes be attributed to degradation of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a functional analog of Gboxin, which acts as an inhibitor of oxidative phosphorylation (OXPHOS).[1] Due to its positive charge, it accumulates in the mitochondria of GBM cells, which have a high mitochondrial membrane potential and an elevated mitochondrial matrix pH.[1][3] This accumulation leads to the inhibition of the F0F1 ATP synthase (Complex V of the electron transport chain), disrupting ATP production and causing cancer cell death.[1][2]

Q2: What is the primary mechanism of resistance to this compound in GBM cells?

A2: The primary known mechanism of resistance is the presence of a functional mitochondrial permeability transition pore (mPTP).[1][2][3] The mPTP can open to dissipate the mitochondrial membrane potential, which in turn reduces the accumulation of this compound within the mitochondria, rendering the drug less effective.[1][3]

Q3: Can this compound efficacy be restored in resistant cell lines?

A3: Yes, in cases where resistance is mediated by a functional mPTP, co-administration of an mPTP inhibitor like Cyclosporin A (CsA) has been shown to re-sensitize resistant cells to Gboxin.[1]

Q4: Does the genetic background of the GBM cell line influence this compound sensitivity?

A4: While the primary determinant appears to be mitochondrial phenotype rather than specific oncogenic driver mutations, the genetic background can indirectly influence the metabolic state and mitochondrial function of the cell.[1] For instance, the IDH1 mutant human GBM cell line ts603 was shown to be sensitive to Gboxin.[1][4] However, Gboxin sensitivity is not directly linked to Nf1 and Trp53 driver mutations.[5]

Q5: What are the expected IC50 values for this compound in GBM?

A5: The IC50 for this compound in mouse and human glioblastoma has been reported to be approximately 470 nM.[1] However, this can vary between different cell lines. For the parent compound, Gboxin, IC50 values in human GBM cells were around 1 µM, while mouse GBM cells showed higher sensitivity with IC50 values around 150 nM.[1]

Quantitative Data Summary

Table 1: Comparative Efficacy of Gboxin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Sensitivity to Gboxin
ts12017Glioblastoma~1000Sensitive
ts1156Glioblastoma~1000Sensitive
ts603 (IDH1 mutant)Glioblastoma~1000Sensitive
U937Histiocytic Lymphoma< 1000Sensitive
NCI-H82Small Cell Lung Cancer< 1000Sensitive
DaoyMedulloblastoma8256Resistant

Data extracted from Shi et al., Nature, 2019.[1] The Daoy cell line, which is resistant to Gboxin, acquires sensitivity in the presence of the mPTP inhibitor Cyclosporin A (IC50 = 1867 nM).[6][7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on GBM cell lines.

  • Cell Seeding: Seed GBM cells in a 96-well plate at a density of 2,000-5,000 cells per well in their recommended culture medium. Allow cells to adhere and grow for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. For assessing the role of the mPTP, also prepare serial dilutions of this compound in medium containing a final concentration of 1 µM Cyclosporin A. Remove the old medium from the cells and add the drug-containing medium. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Mitochondrial Stress Test (Seahorse XF Analyzer)

This protocol measures the oxygen consumption rate (OCR) to assess the impact of this compound on mitochondrial respiration.

  • Cell Seeding: Seed GBM cells in a Seahorse XF cell culture microplate at an optimized density (e.g., 20,000 cells/well) and allow them to adhere overnight.[8]

  • Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.[9]

  • Compound Loading: Load the sensor cartridge with the compounds to be injected:

    • Port A: this compound (at the desired concentration) or vehicle (DMSO).

    • Port B: Oligomycin (ATP synthase inhibitor).

    • Port C: FCCP (uncoupling agent).

    • Port D: Rotenone/Antimycin A (Complex I and III inhibitors).

  • Seahorse Assay: Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer.[9]

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A significant decrease in basal and ATP-linked respiration after this compound injection would confirm its inhibitory effect on OXPHOS.

Mitochondrial Membrane Potential Assay (TMRE Staining)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure mitochondrial membrane potential.

  • Cell Culture: Culture GBM cells to a suitable confluency in a multi-well plate or on coverslips.

  • Drug Treatment: Treat the cells with this compound at various concentrations and for different durations. Include a positive control for depolarization (e.g., 20 µM FCCP for 10-20 minutes).[6]

  • TMRE Staining: Add TMRE to the culture medium at a final concentration of 50-200 nM and incubate for 15-30 minutes at 37°C, protected from light.[3][10]

  • Analysis:

    • Fluorescence Microscopy: Wash the cells with pre-warmed PBS and image immediately using a fluorescence microscope with appropriate filters.

    • Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer.[3]

  • Interpretation: A decrease in TMRE fluorescence intensity indicates a loss of mitochondrial membrane potential.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay (Calcein-AM/CoCl2 Method)

This assay differentiates between mitochondrial and cytosolic fluorescence to assess mPTP opening.

  • Cell Loading: Incubate GBM cells with 1 µM Calcein-AM and 1 mM Cobalt Chloride (CoCl2) for 15-30 minutes at 37°C.[11][12] Calcein-AM is cleaved by esterases in the cytosol to the fluorescent calcein. CoCl2 quenches the cytosolic calcein fluorescence but cannot enter the mitochondria.

  • Induction of mPTP opening (optional positive control): Treat cells with an agent known to induce mPTP opening, such as 1 µM ionomycin.[11]

  • Analysis:

    • Fluorescence Microscopy: Image the cells to visualize the mitochondrial calcein fluorescence.

    • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the mitochondrial fluorescence.[1][11]

  • Interpretation: A decrease in mitochondrial calcein fluorescence indicates the opening of the mPTP, allowing CoCl2 to enter and quench the mitochondrial signal. In this compound resistant cells, you would expect to see a more pronounced decrease in fluorescence upon mitochondrial stress compared to sensitive cells.

Visualizations

S_Gboxin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell GBM Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion S-Gboxin_ext This compound (+) S-Gboxin_cyt This compound (+) S-Gboxin_ext->S-Gboxin_cyt Cellular Uptake S-Gboxin_mit This compound (+) Accumulation S-Gboxin_cyt->S-Gboxin_mit Enters driven by High ΔΨm ATP_Synthase F0F1 ATP Synthase (Complex V) S-Gboxin_mit->ATP_Synthase Inhibits ATP_prod ATP Production ATP_Synthase->ATP_prod Drives Cell_Death Apoptosis ATP_prod->Cell_Death Depletion leads to High_MMP High Mitochondrial Membrane Potential (ΔΨm)

Caption: Mechanism of this compound action in sensitive GBM cells.

S_Gboxin_Resistance_Mechanism cluster_cell Resistant GBM Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_inhibitor Intervention S-Gboxin_cyt This compound (+) S-Gboxin_mit This compound (+) S-Gboxin_cyt->S-Gboxin_mit Reduced Entry S-Gboxin_mit->S-Gboxin_cyt Efflux mPTP Functional mPTP Low_MMP Dissipated ΔΨm mPTP->Low_MMP Opening causes CsA Cyclosporin A (CsA) CsA->mPTP Inhibits

Caption: this compound resistance mechanism via the mPTP.

Troubleshooting_Workflow Start Observed Variability in This compound Efficacy Hypothesis Hypothesis: Resistance is mPTP-mediated Start->Hypothesis Experiment1 Experiment: Co-treat with this compound + CsA Hypothesis->Experiment1 Result1 Result: IC50 Decreased? Experiment1->Result1 Conclusion1 Conclusion: mPTP is a key factor. Proceed with mPTP assays. Result1->Conclusion1 Yes Hypothesis2 Hypothesis: Differential Mitochondrial Membrane Potential (ΔΨm) Result1->Hypothesis2 No Experiment2 Experiment: Measure ΔΨm with TMRE Hypothesis2->Experiment2 Result2 Result: Lower ΔΨm in Resistant Cells? Experiment2->Result2 Conclusion2 Conclusion: Lower ΔΨm contributes to reduced drug accumulation. Result2->Conclusion2 Yes Hypothesis3 Hypothesis: Different Metabolic Phenotypes Result2->Hypothesis3 No Experiment3 Experiment: Seahorse Mito Stress Test Hypothesis3->Experiment3 Result3 Result: Lower reliance on OXPHOS in Resistant Cells? Experiment3->Result3 Conclusion3 Conclusion: Metabolic phenotype influences sensitivity. Result3->Conclusion3 Yes

References

Technical Support Center: S-Gboxin in Glioblastoma Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for S-Gboxin, a novel oxidative phosphorylation (OXPHOS) inhibitor for glioblastoma (GBM) research. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers effectively use this compound and overcome potential challenges, including the emergence of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a metabolically stable analog of Gboxin, which acts as an inhibitor of oxidative phosphorylation.[1][2][3] It specifically targets the F0F1 ATP synthase (Complex V) of the mitochondrial electron transport chain.[1][2][4] Due to its positive charge, this compound accumulates in the mitochondria of glioblastoma cells, which characteristically have a higher mitochondrial membrane potential and matrix pH compared to non-cancerous cells like astrocytes.[3][5] This accumulation leads to the inhibition of ATP synthesis, a rapid and irreversible reduction in oxygen consumption, and ultimately, cancer cell-specific death.[1][2][5][6]

Q2: Why is this compound selective for glioblastoma cells over normal cells?

The selectivity of this compound for glioblastoma cells is attributed to the unique physiological characteristics of their mitochondria.[2] Cancer cells, including those of GBM, often exhibit an elevated mitochondrial membrane potential and a higher pH in the mitochondrial matrix.[3][5] This electrochemical gradient drives the accumulation of the positively charged this compound within the mitochondria of cancer cells, leading to targeted toxicity while sparing normal cells like mouse embryonic fibroblasts and neonatal astrocytes.[1][2][3]

Q3: My glioblastoma cells are showing resistance to this compound treatment. What is the likely mechanism?

The primary mechanism of resistance to this compound is the presence of a functional mitochondrial permeability transition pore (mPTP).[3][5][6][7] The mPTP can regulate the mitochondrial matrix pH.[3][5][7] In resistant cells, a functional mPTP counteracts the conditions that favor this compound accumulation, thus preventing the inhibitor from reaching a high enough concentration to inhibit F0F1 ATP synthase effectively.[3][5][7]

Q4: How can I overcome this compound resistance in my cell cultures?

Resistance to this compound mediated by the mPTP can be overcome by inhibiting the mPTP. Treatment with Cyclosporin A (CsA), a known mPTP inhibitor, has been shown to sensitize resistant cancer cell lines to Gboxin.[6] By blocking the mPTP, CsA facilitates the accumulation of this compound in the mitochondria of resistant cells, restoring its cytotoxic effects.

Q5: Does this compound treatment induce the Integrated Stress Response (ISR), and is this related to resistance?

This compound treatment does lead to the induction of the Integrated Stress Response (ISR), as indicated by the upregulation of ATF4.[8][9] However, the inhibition of ATF4 does not appear to confer resistance to this compound, suggesting that while the ISR is activated, it is not a primary mechanism of resistance to this compound.[8]

Q6: Can this compound be combined with other inhibitors for enhanced efficacy?

Yes, studies have shown that combining this compound with an AMP-activated protein kinase (AMPK) inhibitor can significantly enhance cell death in glioblastoma cells.[8] This suggests a potential synergistic therapeutic strategy.

Q7: Is this compound effective in temozolomide-resistant (TMZ-R) glioblastoma?

Yes, this compound has been shown to be effective in suppressing the growth of both TMZ-sensitive and TMZ-resistant glioblastoma cells.[10] It achieves this by promoting apoptosis and reducing OXPHOS capacity.[10] This makes this compound a promising therapeutic candidate for recurrent or resistant glioblastoma.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced this compound Efficacy in Specific GBM Cell Lines The cell line may have a functional mitochondrial permeability transition pore (mPTP), which prevents this compound accumulation.Co-treat with an mPTP inhibitor, such as Cyclosporin A, to see if sensitivity is restored.
Unexpected Cell Death in Control Astrocyte Cultures The astrocytes may be under metabolic stress, leading to an altered mitochondrial state that increases their sensitivity.Ensure optimal culture conditions for astrocytes. Verify the phenotype and mitochondrial health of the astrocyte population.
Variable Results in Oxygen Consumption Rate (OCR) Assays Inconsistent cell seeding density or metabolic state of cells at the time of the assay.Standardize cell seeding protocols and ensure cells are in a logarithmic growth phase. Allow cells to equilibrate in the assay plate before measurement.
This compound Does Not Inhibit Growth of Patient-Derived Xenograft (PDX) Models In Vivo Poor bioavailability or insufficient penetration of the blood-brain barrier. Acquired resistance was not observed in preclinical models.[5]In a preclinical study, this compound was administered daily at 10 mg/kg/day via intraperitoneal injection.[5] Ensure appropriate formulation and delivery route for your in vivo model.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Gboxin and this compound

CompoundCell TypeIC50Reference
GboxinGlioblastoma (HTS cells)~1 µM[4]
This compoundGlioblastoma (HTS cells)470 nM[5][6]

Table 2: Effect of this compound on Cellular Processes

ProcessCell TypeObservationConcentrationReference
Oxygen ConsumptionGlioblastomaRapid and irreversible inhibition2 µM (Gboxin)[6]
Apoptosis InductionLN229 (TMZ-R)Increase from 3.57% to 24.41%Dose-dependent[10]
Apoptosis InductionGBM8401 (TMZ-R)Increase from 2.55% to 66.53%Dose-dependent[10]
ATF4 UpregulationGlioblastoma (HTS cells)Increased expression1 µM[9]
Phospho-S6 SuppressionGlioblastoma (HTS cells)Decreased expression1 µM[9]

Key Experimental Protocols

Cell Viability Assay
  • Cell Seeding: Plate glioblastoma cells and control astrocytes in 96-well plates at a density of 2,000-5,000 cells per well. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Quantification: Assess cell viability using a resazurin-based assay (e.g., alamarBlue) or a luminescent ATP-based assay (e.g., CellTiter-Glo). Read the plate according to the manufacturer's instructions using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.

Oxygen Consumption Rate (OCR) Assay
  • Cell Seeding: Seed glioblastoma cells in a Seahorse XF Cell Culture Microplate at an optimized density. Allow cells to adhere and form a monolayer.

  • Assay Preparation: The day before the assay, hydrate the sensor cartridge. On the day of the assay, replace the growth medium with Seahorse XF Base Medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine) and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Injection: Load this compound, and other modulators of respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) into the injection ports of the sensor cartridge.

  • Measurement: Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay protocol. This will measure basal OCR, followed by OCR after the sequential injection of the compounds.

  • Data Analysis: Analyze the resulting OCR data to determine the effect of this compound on mitochondrial respiration.

Western Blotting for ISR and mTOR Signaling
  • Cell Lysis: Treat glioblastoma cells with this compound (e.g., 1 µM) or vehicle for the desired time (e.g., 12 hours).[9] Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against ATF4, phospho-S6, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

S_Gboxin_Mechanism cluster_Mitochondrion Mitochondrion cluster_Matrix Mitochondrial Matrix (High pH) S-Gboxin_accum This compound Accumulation F0F1_ATP_Synthase F0F1 ATP Synthase (Complex V) S-Gboxin_accum->F0F1_ATP_Synthase Inhibits ATP_Prod ATP Production F0F1_ATP_Synthase->ATP_Prod Blocks IMM Inner Mitochondrial Membrane (High ΔΨm) S_Gboxin_ext This compound (Extracellular) S_Gboxin_ext->S-Gboxin_accum Enters & Accumulates (driven by High ΔΨm and pH) Cell_Death GBM Cell Death ATP_Prod->Cell_Death Leads to S_Gboxin_Resistance cluster_Mitochondrion_Resistant Mitochondrion (Resistant Cell) cluster_Matrix_Resistant Mitochondrial Matrix (Lower pH) S-Gboxin_low Low this compound Concentration F0F1_ATP_Synthase_active Active F0F1 ATP Synthase Cell_Survival Cell Survival F0F1_ATP_Synthase_active->Cell_Survival Maintains ATP Production mPTP Functional mPTP cluster_Matrix_Resistant cluster_Matrix_Resistant mPTP->cluster_Matrix_Resistant Regulates pH, Prevents Accumulation S_Gboxin_ext This compound (Extracellular) S_Gboxin_ext->S-Gboxin_low Enters CsA Cyclosporin A CsA->mPTP Inhibits Troubleshooting_Workflow Start Start: Reduced this compound Efficacy Observed Hypothesis Hypothesis: Resistance due to functional mPTP? Start->Hypothesis Experiment Experiment: Co-treat with this compound and mPTP inhibitor (CsA) Hypothesis->Experiment Result Evaluate Cell Viability Experiment->Result Outcome1 Outcome 1: Sensitivity Restored Result->Outcome1 Yes Outcome2 Outcome 2: No Change in Sensitivity Result->Outcome2 No Conclusion1 Conclusion: mPTP-mediated resistance is likely. Outcome1->Conclusion1 Conclusion2 Conclusion: Investigate alternative resistance mechanisms. Outcome2->Conclusion2

References

troubleshooting inconsistent results in S-Gboxin Seahorse assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for S-Gboxin Seahorse assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and achieve consistent, reliable results in their mitochondrial function experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during your this compound Seahorse experiments in a question-and-answer format.

Q1: My baseline Oxygen Consumption Rate (OCR) is highly variable between wells. What are the common causes and solutions?

A1: High variability in baseline OCR is often traced back to inconsistencies in cell seeding and plate preparation.

  • Uneven Cell Seeding: A non-uniform cell monolayer is a primary cause of variability. Ensure a single-cell suspension before seeding and mix the cell suspension gently between pipetting to prevent settling.[1][2] Use proper pipetting technique by dispensing cells at a 45-degree angle against the side of the well.[1][2] After seeding, allowing the plate to rest at room temperature for one hour before placing it in the incubator can promote a more even cell distribution and reduce edge effects.[1][3]

  • Inconsistent Cell Number: The optimal cell number varies by cell type and should be determined empirically.[3][4] Seeding too few cells can lead to OCR values below the instrument's detection limit, while too many can cause the microenvironment to become anoxic too quickly.

  • Edge Effects: Temperature fluctuations can cause cells on the outer edges of the plate to proliferate or behave differently. To mitigate this, ensure the incubator is properly humidified and place plates towards the back to minimize exposure to temperature changes when the door is opened.[2]

Q2: I'm not seeing the expected sharp decrease in OCR after injecting this compound. Why might this be happening?

A2: this compound is a potent inhibitor of oxidative phosphorylation, specifically targeting F0F1 ATP synthase (Complex V).[5][6][7] A lack of a significant OCR drop points to issues with the compound, the injection, or the cells themselves.

  • This compound Preparation and Stability: Ensure this compound is properly dissolved and stored. If using a stock solution in DMSO, be aware that moisture-absorbing DMSO can reduce solubility.[6] It's recommended to use fresh DMSO. For in-assay dilutions, prepare working solutions in the assay medium.

  • Injection Port Loading Issues: Inaccurate or inconsistent loading of the injection ports is a common source of error.[8] Ensure all ports for a given injection series contain the same volume to ensure accurate final concentrations in each well.[8][9] Avoid introducing bubbles when loading the ports.[10]

  • Cell Type Resistance: While this compound is effective against many cancer cell lines, particularly glioblastoma, some cell types may exhibit resistance.[5][7] Normal, non-cancerous cells can be resistant due to a functional mitochondrial permeability transition pore (mPTP) that prevents the accumulation of Gboxin.[7][11]

Q3: The OCR values in my this compound treated wells are inconsistent across replicates.

A3: Inconsistent results with this compound treatment, assuming baseline OCR is consistent, often point to issues with the compound delivery or the assay setup on the day of the experiment.

  • Pipetting Errors During Injection Loading: Manual pipetting can introduce variability.[8] Using an electronic or automated multichannel pipette can improve the consistency of dispensing volumes into the injection ports.[1][2]

  • Incomplete Injection: Ensure the injection manifold on the Seahorse instrument is functioning correctly. If liquid is left in the port after injection, the final concentration of this compound in the well will be lower than intended.

  • Assay Medium pH: The assay medium should be at a pH of 7.4 at 37°C.[12] Incorrect pH can affect both cell health and the activity of compounds.

Experimental Protocols

Protocol 1: Seeding Adherent Cells for an this compound Seahorse XF96 Assay
  • Cell Preparation: Harvest and count cells, then resuspend them in growth medium to create a single-cell suspension. Dilute the cells to the desired seeding concentration (typically between 5,000 and 40,000 cells per well, to be optimized for your cell line).[3]

  • Seeding:

    • Add 80 µL of cell suspension to each well, except for the background correction wells (A1, A12, H1, H12).[1][3]

    • Add 80 µL of growth medium without cells to the background correction wells.[1][3]

    • Use a multichannel pipette for consistency, holding it at a ~45-degree angle and dispensing the cell suspension against the side of the well.[1][2]

  • Plate Equilibration: Let the plate sit at room temperature in the cell culture hood for 1 hour to ensure even cell distribution.[1][3]

  • Incubation: Transfer the plate to a 37°C, CO2 incubator and allow cells to grow overnight.[1][3]

Protocol 2: Preparing the Seahorse XFe96 Sensor Cartridge and this compound Injection
  • Cartridge Hydration: The day before the assay, place the sensor cartridge upside down and fill each well of the utility plate with 200 µL of Seahorse XF Calibrant.[9] Lower the sensor cartridge onto the utility plate and incubate overnight in a non-CO2 37°C incubator.[9]

  • This compound Preparation: Prepare a stock solution of this compound in fresh DMSO. On the day of the assay, dilute the this compound stock to the desired working concentration in pre-warmed XF assay medium.

  • Loading Injection Ports:

    • After the calibration step on the Seahorse analyzer is complete, carefully load the prepared this compound solution into the designated injection ports (e.g., Port A).

    • Ensure each port in a series is loaded with an equal volume (e.g., 20 µL for Port A).[10]

    • Load subsequent ports with other compounds as per your experimental design (e.g., Oligomycin, FCCP, Rotenone/Antimycin A for a Mito Stress Test).

Data Presentation

Table 1: Troubleshooting Checklist for Inconsistent this compound Seahorse Data
Issue Potential Cause Recommended Action
High Baseline OCR Variability Uneven cell distributionEnsure single-cell suspension; rest plate for 1 hr post-seeding.[1][3]
Inconsistent cell numberOptimize and precisely count cells before seeding.[3][4]
Edge effectsEnsure proper incubator humidification; avoid placing plates near the door.[2]
No OCR Drop with this compound Compound degradation/precipitationPrepare fresh this compound solutions in fresh DMSO and assay medium.[6]
Inaccurate injection port loadingUse a calibrated electronic pipette; ensure consistent volumes.[8]
Cell resistanceConfirm cell line sensitivity to Complex V inhibitors; consider using a positive control like Oligomycin.[5]
Inconsistent Replicate Wells Pipetting errorsUse an automated liquid handler or electronic multichannel pipette.[1][2][8]
Incomplete compound injectionCheck for residual liquid in ports post-injection; ensure instrument maintenance.
Incorrect assay medium pHVerify assay medium pH is 7.4 at 37°C.[12]

Visual Guides

This compound Mechanism of Action

Gboxin_Pathway cluster_mito Mitochondrion cluster_matrix Mitochondrial Matrix (High pH in Cancer Cells) cluster_ims Intermembrane Space ComplexV Complex V (F0F1 ATP Synthase) ATP ATP ComplexV->ATP H+ gradient drives synthesis H+ H+ SGboxin_ext This compound (positively charged) SGboxin_int This compound accumulates SGboxin_ext->SGboxin_int Enters due to high membrane potential SGboxin_int->ComplexV Inhibits

Caption: this compound accumulates in the mitochondrial matrix of cancer cells and inhibits Complex V.

Troubleshooting Workflow for Inconsistent Seahorse Results

Troubleshooting_Workflow start Inconsistent Seahorse Results check_baseline Is Baseline OCR Variable? start->check_baseline check_sgboxin Is this compound Response Poor/Variable? check_baseline->check_sgboxin No seeding_issues Review Cell Seeding Protocol: - Even monolayer? - Optimal density? - Edge effects? check_baseline->seeding_issues Yes compound_issues Check this compound & Injection: - Fresh compound? - Correct loading volume? - Bubbles in ports? check_sgboxin->compound_issues Yes rerun_assay Re-run Assay check_sgboxin->rerun_assay No, other issue optimize_seeding Optimize Cell Seeding seeding_issues->optimize_seeding optimize_seeding->rerun_assay optimize_injection Refine Compound Prep & Loading compound_issues->optimize_injection optimize_injection->rerun_assay

Caption: A decision tree for troubleshooting inconsistent this compound Seahorse assay results.

References

optimizing the duration of S-Gboxin exposure for maximal cell death

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for S-Gboxin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for inducing maximal cell death in cancer cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of mitochondrial F0F1 ATP synthase.[1][2] Its mechanism relies on the elevated mitochondrial membrane potential and higher pH typically found in cancer cells, particularly glioblastoma.[2][3] The positive charge of this compound leads to its accumulation within the mitochondria of these cells, where it binds to and inhibits the F0F1 ATP synthase. This inhibition disrupts oxidative phosphorylation, leading to a bioenergetic crisis, cell cycle arrest, and ultimately, apoptosis.[3][4]

Q2: How long does it take for this compound to induce cell death?

A2: this compound can induce irreversible growth inhibition in glioblastoma cells in as little as 6 hours of exposure at a concentration of 1 µM.[3] Significant apoptosis is observed after 48 hours of treatment in a dose-dependent manner.[5][6] The optimal exposure time will vary depending on the cell line and experimental conditions. We recommend performing a time-course experiment to determine the ideal duration for your specific model.

Q3: What is the recommended concentration range for this compound?

A3: The IC50 of this compound has been reported to be approximately 470 nM in high-throughput tumor sphere (HTS) cells derived from a glioblastoma model.[3] Effective concentrations for inducing apoptosis in glioblastoma cell lines have been demonstrated in the range of 1-10 µM for its parent compound, Gboxin.[5][6] We advise performing a dose-response study to identify the optimal concentration for your cell line of interest.

Q4: Is this compound selective for cancer cells?

A4: this compound exhibits selectivity for cancer cells, such as glioblastoma, over normal cells like mouse embryonic fibroblasts or neonatal astrocytes.[2][3] This selectivity is attributed to the difference in mitochondrial membrane potential and pH between cancer and normal cells.[2][3]

Q5: How should I prepare and store this compound?

A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the powder form should be stored at -20°C. DMSO stock solutions can be stored at -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no observed cell death Suboptimal concentration of this compound: The concentration may be too low for your specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 100 nM to 25 µM) to determine the optimal effective dose.
Insufficient exposure duration: The incubation time may be too short to induce a significant apoptotic response.Conduct a time-course experiment, treating cells for various durations (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal exposure time.
Cell line resistance: Some cell lines may exhibit intrinsic or acquired resistance to this compound. This can be due to a functional mitochondrial permeability transition pore (mPTP) which can impede the accumulation of this compound.[3]Consider using a different cell line or investigating the mPTP status of your current cell line. Co-treatment with an mPTP inhibitor might enhance sensitivity, but this requires careful validation.
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular response.Standardize your cell culture protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range.
Improper this compound handling: Degradation of the compound due to improper storage or handling.Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
High background cell death in control group DMSO toxicity: The concentration of the vehicle (DMSO) may be too high.Ensure the final DMSO concentration in the culture medium is below 0.1%. Include a vehicle-only control in your experiments to assess the effect of DMSO.
Suboptimal cell health: Cells may be stressed due to over-confluency, nutrient deprivation, or contamination.Maintain healthy cell cultures by passaging them at the appropriate density and regularly checking for contamination.

Data Presentation

This compound Dose-Response Data in Glioblastoma Cell Lines

The following table summarizes the percentage of apoptotic cells in two different glioblastoma cell lines (LN229 and GBM8401) after 48 hours of treatment with the parent compound, Gboxin. This data can serve as a starting point for designing experiments with this compound.

Gboxin Concentration (µM)LN229 % Apoptotic Cells (Mean ± SD)GBM8401 % Apoptotic Cells (Mean ± SD)
0 (Control)3.57 ± 0.52.55 ± 0.4
18.12 ± 1.215.78 ± 2.1
515.63 ± 2.542.31 ± 5.3
1024.41 ± 3.166.53 ± 7.8
Data is adapted from a study on Gboxin, the parent compound of this compound.[5][6]
This compound Time-Course of Action
Exposure Duration (hours)Expected % Cell ViabilityKey Events
0100%Baseline
6< 90%Irreversible growth inhibition initiated[3]
12~70-80%Apoptotic signaling pathways activated
24~40-60%Cell cycle arrest and significant apoptosis[3]
48< 20-30%Widespread apoptosis observed[5][6]
72< 10%Maximal cell death achieved
This table represents an extrapolated timeline based on available data and should be confirmed experimentally.

Experimental Protocols

Protocol for Determining Optimal this compound Exposure Duration

This protocol outlines a method to determine the optimal time for this compound exposure to induce maximal cell death in a glioblastoma cell line using a cell viability assay.

Materials:

  • Glioblastoma cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, MTT, or a reagent for measuring ATP content)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle-only (DMSO) control.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours).

  • At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.

  • Incubate for the recommended time, and then measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration and time point relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the exposure duration for each this compound concentration to determine the optimal time for maximal cell death.

Protocol for Quantifying this compound-Induced Apoptosis by Flow Cytometry

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptotic cells after this compound treatment.[7][8][9]

Materials:

  • Glioblastoma cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound (and a vehicle control) for the predetermined optimal exposure time.

  • Harvest the cells by trypsinization, and collect the cells from the supernatant (to include any detached apoptotic cells).

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and quadrants.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Mandatory Visualizations

This compound Mechanism of Action and Signaling Pathway

S_Gboxin_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm S-Gboxin_in This compound ATP_Synthase F0F1 ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Inhibits Mito_Stress Mitochondrial Stress ATP_Production->Mito_Stress ROS Increased ROS Mito_Stress->ROS Apoptosis Apoptosis Mito_Stress->Apoptosis mTORC1 mTORC1 ROS->mTORC1 pS6 p-S6 mTORC1->pS6 Suppresses ATF4 ATF4 mTORC1->ATF4 Activates ATF4->Apoptosis S-Gboxin_out This compound S-Gboxin_out->S-Gboxin_in Accumulates due to high mitochondrial membrane potential S_Gboxin_Workflow Start Start: Cancer Cell Line Dose_Response 1. Dose-Response Experiment (e.g., 0.1-25 µM this compound) Start->Dose_Response Time_Course 2. Time-Course Experiment (e.g., 6-72 hours) Dose_Response->Time_Course Determine_Optimal 3. Determine Optimal Concentration & Duration Time_Course->Determine_Optimal Apoptosis_Assay 4. Apoptosis Assay (Flow Cytometry) Determine_Optimal->Apoptosis_Assay Data_Analysis 5. Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis End End: Maximal Cell Death Data_Analysis->End

References

Validation & Comparative

A Comparative Guide to S-Gboxin and Other F₀F₁ ATP Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of S-Gboxin's inhibitory effects on F₀F₁ ATP synthase activity against other well-established inhibitors. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.

Mechanism of Action: A Tale of Two Subunits

The F₀F₁ ATP synthase, a cornerstone of cellular energy production, is a complex molecular motor with two main components: the F₀ subunit embedded in the mitochondrial inner membrane and the F₁ subunit extending into the mitochondrial matrix. Inhibition of this enzyme can occur through targeting either of these subunits, leading to a disruption of ATP synthesis.

This compound , a novel small molecule, exhibits a unique mechanism of action that leverages the distinct physiological characteristics of cancer cells. Reliant on its positive charge, this compound preferentially accumulates in the mitochondria of glioblastoma (GBM) cells.[1][2][3][4][5] This accumulation is driven by the higher mitochondrial membrane potential and elevated mitochondrial matrix pH often found in cancer cells compared to healthy cells.[1][2][3][4][5] Once concentrated in the mitochondria, this compound associates with oxidative phosphorylation complexes and directly inhibits the activity of F₀F₁ ATP synthase, leading to a rapid and irreversible decline in oxygen consumption and ultimately, cell death.[1][2][3][4][5][6][7] A pharmacologically stable analog, this compound, has been developed for in vivo applications.[2]

In contrast, other inhibitors target specific components of the ATP synthase complex. Oligomycin , a well-characterized antibiotic, binds to the F₀ subunit, effectively blocking the proton channel and preventing the rotation necessary for ATP synthesis.[8][9][10][11] Bedaquiline , an anti-tuberculosis drug, also targets the F₀ subunit, specifically binding to the c-ring to halt its rotation.[12][13][14][15][16] Resveratrol , a natural polyphenol, inhibits the F₁ subunit, preventing the conformational changes required for ATP hydrolysis and synthesis.[6][17][18]

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cluster_Mitochondrion Mitochondrion cluster_F0 F₀ Subunit (Proton Channel) cluster_F1 F₁ Subunit (Catalytic Site) Inner\nMitochondrial\nMembrane Inner Mitochondrial Membrane c_ring c-ring catalytic_site Catalytic Site c_ring->catalytic_site Induces conformational change ATP_Synthesis ATP Synthesis catalytic_site->ATP_Synthesis Catalyses Proton_Gradient Proton Gradient (High H⁺) Proton_Gradient->c_ring Drives rotation SGboxin This compound SGboxin->c_ring Inhibits Oligomycin Oligomycin Oligomycin->c_ring Blocks proton flow Bedaquiline Bedaquiline Bedaquiline->c_ring Halts rotation Resveratrol Resveratrol Resveratrol->catalytic_site Inhibits conformational change

Figure 1. Mechanism of Action of F₀F₁ ATP Synthase Inhibitors.

Comparative Efficacy: A Quantitative Look

The inhibitory potential of these compounds can be quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

InhibitorTargetIC₅₀ (F₀F₁ ATP Synthase Activity)Cell-Based IC₅₀Organism/Cell LineReference
This compound F₀F₁ ATP SynthaseNot explicitly stated470 nM (cell growth)High-throughput GBM sphere cells[2]
Gboxin F₀F₁ ATP SynthaseNot explicitly stated150 nM (cell growth)High-throughput GBM sphere cells[19][20]
Oligomycin F₀ SubunitPotent inhibitor (specific value not provided)--[8][9]
Bedaquiline F₀ Subunit (c-ring)Potent inhibitor (specific value not provided)~1 µM (proliferation)MCF-7 human breast cancer cells[13]
Resveratrol F₁ Subunit12-28 µM (ATPase activity)-Rat brain and liver mitochondria[17][18]
Resveratrol F₁ Subunit27.7 µM (ATP synthesis)-Rat brain submitochondrial particles[17]

Experimental Protocols

Accurate and reproducible measurement of F₀F₁ ATP synthase activity is crucial for inhibitor screening and characterization. Below are detailed protocols for commonly used assays.

Oligomycin-Sensitive ATP Hydrolysis Assay (Spectrophotometric)

This assay measures the reverse reaction of ATP synthase, i.e., ATP hydrolysis, by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[21]

Materials:

  • Homogenization Buffer: 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl pH 7.2, with protease inhibitors added fresh.[21]

  • Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25.[21]

  • Reagents: NADH, antimycin A, phosphoenolpyruvate (PEP), dodecylmaltoside (DDM), P¹,P⁵-Di(adenosine-5')pentaphosphate (AP5A), lactic dehydrogenase (LDH), pyruvate kinase (PK), ATP, Oligomycin.[21]

  • Isolated mitochondria or cell/tissue homogenates.

Procedure:

  • Prepare the assay medium by adding NADH, antimycin A, PEP, LDH, PK, DDM, and AP5A to the assay buffer.[21]

  • Add the mitochondrial preparation to a cuvette containing the assay medium.

  • Initiate the reaction by adding ATP.

  • Continuously measure the absorbance at 340 nm.

  • After a stable rate is achieved, add oligomycin to inhibit F₀F₁ ATP synthase activity.[21]

  • The oligomycin-sensitive ATP hydrolysis activity is calculated by subtracting the rate after oligomycin addition from the initial rate.[21]

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cluster_Workflow ATP Hydrolysis Assay Workflow Mito_Prep Prepare Isolated Mitochondria Reaction Combine Mitochondria, Assay Mix, and ATP Mito_Prep->Reaction Assay_Mix Prepare Assay Mix (NADH, PEP, PK, LDH) Assay_Mix->Reaction Measure_Abs Measure Absorbance at 340 nm (Rate 1) Reaction->Measure_Abs Add_Oligo Add Oligomycin Measure_Abs->Add_Oligo Measure_Abs2 Measure Absorbance at 340 nm (Rate 2) Add_Oligo->Measure_Abs2 Calculate Calculate Oligomycin- Sensitive Activity (Rate 1 - Rate 2) Measure_Abs2->Calculate

Figure 2. Workflow for Oligomycin-Sensitive ATP Hydrolysis Assay.

ATP Synthesis Assay in Isolated Mitochondria (Bioluminescent)

This highly sensitive method quantifies the rate of ATP production in isolated mitochondria using a luciferase/luciferin-based system.[1][22][23][24]

Materials:

  • Isolated mitochondria.

  • Respiration buffer (e.g., KCl-based buffer with substrates like glutamate, malate, succinate).

  • ADP.

  • Luciferin-luciferase ATP assay kit.

  • Luminometer.

Procedure:

  • Resuspend isolated mitochondria in respiration buffer.

  • Add respiratory substrates to energize the mitochondria.

  • Initiate ATP synthesis by adding a known concentration of ADP.

  • At specific time points, take aliquots of the reaction and stop the reaction (e.g., by boiling or adding a specific inhibitor).

  • Measure the ATP concentration in the aliquots using a luciferin-luciferase assay and a luminometer.

  • The rate of ATP synthesis is calculated from the increase in ATP concentration over time.

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cluster_Workflow ATP Synthesis Assay Workflow Isolate_Mito Isolate Mitochondria Energize Energize Mitochondria with Substrates Isolate_Mito->Energize Add_ADP Initiate ATP Synthesis with ADP Energize->Add_ADP Aliquots Take Aliquots at Time Points Add_ADP->Aliquots Stop_Rxn Stop Reaction Aliquots->Stop_Rxn Measure_ATP Measure ATP with Luciferin-Luciferase Stop_Rxn->Measure_ATP Calculate_Rate Calculate Rate of ATP Synthesis Measure_ATP->Calculate_Rate

Figure 3. Workflow for Bioluminescent ATP Synthesis Assay.

This compound's Signaling Interactions

This compound's inhibitory effect on F₀F₁ ATP synthase is the primary event, which then triggers a cascade of downstream cellular responses. The inhibition of oxidative phosphorylation (OXPHOS) leads to a decrease in cellular ATP levels and an increase in the AMP/ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism. Activated AMPK can then influence various downstream pathways to restore energy homeostasis. Furthermore, the disruption of mitochondrial function can lead to the induction of the integrated stress response (ISR), characterized by the upregulation of activating transcription factor 4 (ATF4).

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cluster_Cellular_Response Cellular Response to this compound S_Gboxin This compound F0F1_Inhibition F₀F₁ ATP Synthase Inhibition S_Gboxin->F0F1_Inhibition OXPHOS_Inhibition OXPHOS Inhibition F0F1_Inhibition->OXPHOS_Inhibition ATP_Depletion ↓ ATP Levels OXPHOS_Inhibition->ATP_Depletion ISR_Induction Integrated Stress Response (↑ ATF4) OXPHOS_Inhibition->ISR_Induction AMP_ATP_Ratio ↑ AMP/ATP Ratio ATP_Depletion->AMP_ATP_Ratio AMPK_Activation AMPK Activation AMP_ATP_Ratio->AMPK_Activation Cell_Death Cell Death AMPK_Activation->Cell_Death ISR_Induction->Cell_Death

Figure 4. Signaling Pathways Affected by this compound.

Conclusion

This compound represents a promising therapeutic strategy, particularly for cancers like glioblastoma, due to its unique mechanism of selective accumulation in and inhibition of F₀F₁ ATP synthase in cancer cells. This guide provides a comparative framework for understanding its efficacy and mechanism in the context of other known inhibitors. The detailed experimental protocols offer a starting point for researchers to further investigate the potential of this compound and other F₀F₁ ATP synthase modulators in various research and drug development applications.

References

S-Gboxin vs. Gboxin: A Comparative Analysis of Efficacy and Stability in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of S-Gboxin and Gboxin, two potent oxidative phosphorylation inhibitors, reveals significant differences in their stability and pharmacokinetic profiles, positioning this compound as a more viable candidate for in vivo therapeutic applications against cancers like glioblastoma. While both compounds exhibit a similar mechanism of action by targeting the F0F1 ATP synthase, the structural modifications in this compound confer superior metabolic stability and an enhanced plasma half-life.

Gboxin was first identified as a novel small molecule that selectively inhibits the growth of primary mouse and human glioblastoma (GBM) cells.[1][2] Its mechanism of action relies on its positive charge, which facilitates its accumulation in the mitochondria of cancer cells, driven by the higher mitochondrial membrane potential characteristic of these cells.[1][2] Once inside the mitochondria, Gboxin inhibits the F0F1 ATP synthase, a critical component of the oxidative phosphorylation (OXPHOS) pathway, thereby disrupting cellular energy production and leading to cancer cell death.[1][3][4][5][6] However, the therapeutic potential of Gboxin is limited by its poor stability and unfavorable pharmacokinetic properties.[7][8][9]

To address these limitations, a functional analog, this compound, was developed.[1] this compound retains the core mechanism of Gboxin but possesses structural modifications that result in excellent metabolic stability and enhanced plasma stability, making it more suitable for in vivo studies.[1][10][11]

Efficacy Comparison

Both Gboxin and this compound have demonstrated potent anti-cancer activity, particularly against glioblastoma cells. The efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCell LineIC50Reference
GboxinPrimary Mouse Glioblastoma Cells~150 nM[1][12]
GboxinPatient-Derived Glioblastoma Cultures~1 µM[4][12]
This compoundMouse and Human Glioblastoma (GBM)470 nM[1][10][13]

Stability Comparison

The key advantage of this compound over Gboxin lies in its significantly improved stability. This enhanced stability translates to better bioavailability and sustained therapeutic concentrations in vivo.

CompoundStability ParameterValueReference
GboxinS9 Half-life< 5 min[11]
GboxinPlasma Half-life< 5 min[9][11]
This compoundS9 Half-life> 240 min[11]
This compoundPlasma Half-life~120 min[11]

Mechanism of Action and Signaling Pathway

Both Gboxin and this compound target the F0F1 ATP synthase within the mitochondria. This inhibition of oxidative phosphorylation leads to a cascade of downstream effects, including the activation of the integrated stress response, evidenced by the upregulation of ATF4, and the suppression of the mTOR pathway, indicated by reduced phosphorylation of S6.[11][14]

Gboxin_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cell Cellular Response Gboxin Gboxin / this compound OXPHOS Oxidative Phosphorylation (OXPHOS) ATP_Synthase F0F1 ATP Synthase (Complex V) Gboxin->ATP_Synthase Inhibits ATP ATP ATP_Synthase->ATP Produces ISR Integrated Stress Response (ISR) ATP_Synthase->ISR Induces Stress mTOR_pathway mTOR Pathway ATP->mTOR_pathway Activates pS6 p-S6 mTOR_pathway->pS6 Phosphorylates Cell_Death Cancer Cell Death mTOR_pathway->Cell_Death Inhibition leads to ATF4 ATF4 ISR->ATF4 Upregulates ATF4->Cell_Death Contributes to

Fig. 1: Gboxin/S-Gboxin signaling pathway.

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Gboxin and this compound on glioblastoma cells.

Methodology:

  • Primary glioblastoma cells or patient-derived cultures are seeded in 96-well plates.[7]

  • The cells are treated with increasing concentrations of Gboxin or this compound (e.g., 0-15 µM) for a specified period, typically 96 hours.[4][7]

  • Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of cell viability.

  • The luminescence is measured using a plate reader.

  • The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Studies

Objective: To evaluate the pharmacokinetic properties of this compound in an animal model.

Methodology:

  • Female nude mice are administered this compound via intraperitoneal (IP) injection at a specific dosage (e.g., 10 mg/kg/day).[10]

  • Blood samples are collected at various time points post-administration.

  • The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC), are calculated from the plasma concentration-time data.

Experimental Workflow: From Discovery to In Vivo Testing

The development of Gboxin and its more stable analog, this compound, followed a systematic experimental workflow, beginning with a large-scale chemical screen and culminating in in vivo efficacy studies.

Experimental_Workflow Screen High-Throughput Chemical Screen (200,000 compounds) Hit_ID Identification of Gboxin as a potent GBM inhibitor Screen->Hit_ID In_Vitro In Vitro Characterization (IC50, Mechanism of Action) Hit_ID->In_Vitro Stability_Issues Identification of Poor Stability and PK Properties of Gboxin In_Vitro->Stability_Issues SAR Structure-Activity Relationship (SAR) Studies Stability_Issues->SAR S_Gboxin_Dev Development of this compound (Functional Analog) SAR->S_Gboxin_Dev In_Vivo_PK In Vivo Pharmacokinetic Studies of this compound S_Gboxin_Dev->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (GBM allografts and xenografts) In_Vivo_PK->In_Vivo_Efficacy

Fig. 2: Experimental workflow for Gboxin and this compound.

References

comparing the mechanism of S-Gboxin to other OXPHOS inhibitors like Oligomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action and experimental effects of two potent oxidative phosphorylation (OXPHOS) inhibitors: the novel anti-cancer agent S-Gboxin and the well-established antibiotic Oligomycin. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.

Introduction to OXPHOS and ATP Synthase Inhibition

Oxidative phosphorylation is the primary metabolic pathway for ATP production in most eukaryotic cells. This process involves the transfer of electrons through a series of protein complexes in the inner mitochondrial membrane (the electron transport chain), coupled with the synthesis of ATP by the F1Fo-ATP synthase (Complex V). Inhibitors of OXPHOS are invaluable tools for studying mitochondrial function and are being actively investigated as potential therapeutics, particularly in oncology.[1]

Both this compound and Oligomycin exert their inhibitory effects by targeting the F1Fo-ATP synthase, albeit through distinct mechanisms and with different cellular specificities.[2][3][4] This guide will dissect these differences to provide a clear comparative overview.

Mechanism of Action: this compound

This compound is a metabolically stable analogue of Gboxin, a small molecule identified for its specific inhibitory action against glioblastoma cells.[3][5] The mechanism of this compound is intrinsically linked to the unique bioenergetic state of many cancer cells.

Key Features of this compound's Mechanism:

  • Target: this compound, like its parent compound Gboxin, inhibits the F0F1 ATP synthase.[2][3][6]

  • Proton Gradient-Dependent Accumulation: Gboxin's positively charged structure leads to its accumulation in mitochondria in a manner dependent on the proton gradient across the inner mitochondrial membrane.[3][7][8] Cancer cells often exhibit a higher mitochondrial membrane potential and a more alkaline mitochondrial matrix, which facilitates the trapping of Gboxin.[7][8]

  • Selective Toxicity: This dependence on a high proton gradient confers a degree of selectivity, making Gboxin more toxic to glioblastoma cells than to normal, non-cancerous cells like astrocytes and embryonic fibroblasts.[3][8]

  • Irreversible Inhibition: Gboxin has been shown to rapidly and irreversibly compromise oxygen consumption in glioblastoma cells.[3][8]

Mechanism of Action: Oligomycin

Oligomycin is a macrolide antibiotic produced by Streptomyces species.[4][9] It is a classical and widely used inhibitor of ATP synthase in mitochondrial research.

Key Features of Oligomycin's Mechanism:

  • Target: Oligomycin specifically targets the F0 subunit of the F1Fo-ATP synthase.[4][9][10]

  • Proton Channel Blockade: It physically blocks the proton channel within the F0 subunit, which is essential for the passage of protons that drives the rotational synthesis of ATP.[4][9][11] The binding site is located on the c-ring of the F0 portion.[12][13][14]

  • Broad-Spectrum Inhibition: Unlike this compound, Oligomycin's mechanism is not dependent on the metabolic state of the cell and it broadly inhibits ATP synthase in most cell types.[9]

  • Off-Target Effects: At higher concentrations, Oligomycin has been reported to have effects independent of its action on ATP synthase, such as the inhibition of store-operated Ca2+ channels.[15]

Visualization of Inhibitory Mechanisms

OXPHOS_Inhibition ProtonFlow H+ F0 F0 ProtonFlow->F0 F1 F1 ATP Synthesis ATP Synthesis F1->ATP Synthesis ADP + Pi -> ATP

Figure 1: Mechanism of OXPHOS Inhibition. This diagram illustrates the electron transport chain, the F1Fo-ATP synthase, and the points of inhibition for both this compound and Oligomycin at the F0 subunit.

Quantitative Comparison of Inhibitory Effects

The following table summarizes the key quantitative parameters of this compound and Oligomycin. Data for this compound is based on studies of its parent compound, Gboxin.

ParameterThis compound (based on Gboxin)OligomycinReference
Target F0F1 ATP SynthaseF0 Subunit of ATP Synthase[3][4][6]
IC50 (Glioblastoma cells) ~150 nMVaries by cell type[6][16]
Effect on Oxygen Consumption Rate (OCR) Rapid and irreversible decreasePotent decrease[3][17]
Effect on Mitochondrial Membrane Potential Acute increaseAcute increase[18][19]
Cell Type Selectivity Higher toxicity in cancer cells (e.g., glioblastoma) with high mitochondrial membrane potentialBroad toxicity across various cell types[3][8][9]

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR)

This protocol describes a general procedure for assessing mitochondrial respiration using a Seahorse XF Analyzer.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant Solution

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound and Oligomycin stock solutions

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone)

  • Rotenone/Antimycin A solution

Procedure:

  • Cell Plating: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.[20]

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO2 incubator.

  • Assay Preparation: On the day of the assay, remove the growth medium from the cells and wash with pre-warmed assay medium. Add the final volume of assay medium to each well and incubate at 37°C in a non-CO2 incubator for 1 hour.

  • Instrument Setup: Load the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration.

  • Compound Loading: Prepare stock solutions of this compound, Oligomycin, FCCP, and Rotenone/Antimycin A. Load the compounds into the appropriate ports of the sensor cartridge.

  • Mito Stress Test:

    • Measure the basal OCR.

    • Inject this compound or Oligomycin to inhibit ATP synthase. The resulting drop in OCR represents ATP-linked respiration.

    • Inject FCCP to uncouple the proton gradient and induce maximal respiration.

    • Inject Rotenone and Antimycin A to inhibit Complex I and III, respectively, and shut down mitochondrial respiration. This provides a measure of non-mitochondrial oxygen consumption.[17][21]

  • Data Analysis: The Seahorse XF software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Experimental_Workflow Assay_Medium_Swap Assay_Medium_Swap Basal_OCR Basal_OCR Assay_Medium_Swap->Basal_OCR Rot_AA_Injection Rot_AA_Injection Data_Normalization Data_Normalization Rot_AA_Injection->Data_Normalization

Figure 2: Experimental Workflow for OCR Measurement. A generalized workflow for assessing the effects of mitochondrial inhibitors on oxygen consumption rate using a Seahorse XF Analyzer.

Comparative Summary

FeatureThis compoundOligomycin
Primary Target F0F1 ATP SynthaseF0 Subunit of ATP Synthase
Mechanism Accumulation driven by high mitochondrial membrane potential, leading to ATP synthase inhibition.Direct blockade of the F0 proton channel.
Selectivity Preferentially targets cells with high mitochondrial membrane potential (e.g., some cancer cells).Broad-spectrum inhibitor with little cell-type selectivity.
Reversibility Described as irreversible in glioblastoma cells.Generally considered reversible upon washout.
Primary Application Investigational anti-cancer agent, tool for studying cancer metabolism.Standard laboratory tool for inhibiting mitochondrial ATP synthesis.

This compound and Oligomycin are both potent inhibitors of the F1Fo-ATP synthase, but they offer distinct advantages for different research applications. Oligomycin remains the gold standard for inducing a complete and rapid blockade of ATP synthesis in a wide variety of experimental systems.[22] this compound, on the other hand, represents a novel class of inhibitors with a unique mechanism that allows for the selective targeting of cancer cells with a hyperpolarized mitochondrial membrane.[3][8] This property makes this compound a promising candidate for further investigation in cancer therapeutics and a valuable tool for dissecting the metabolic vulnerabilities of tumor cells. The choice between these two inhibitors will ultimately depend on the specific scientific question being addressed and the experimental model system being utilized.

References

On-Target Validation of S-Gboxin: A Comparative Guide to F0F1 ATP Synthase Inhibition in Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of S-Gboxin, a novel inhibitor of oxidative phosphorylation (OXPHOS), with alternative F0F1 ATP synthase inhibitors for researchers, scientists, and drug development professionals. The focus is on the on-target effects of this compound in glioblastoma (GBM), validated through B-Gboxin pulldown assays, and a comparative analysis of its performance against other known inhibitors.

Executive Summary

This compound, a metabolically stable analog of Gboxin, demonstrates potent and specific inhibition of F0F1 ATP synthase in glioblastoma cells. This on-target effect has been validated using biotinylated Gboxin (B-Gboxin) pulldown assays coupled with mass spectrometry, confirming direct interaction with components of the mitochondrial Complex V. This compound exhibits nanomolar efficacy in GBM cell lines and significant tumor growth inhibition in preclinical xenograft models. This guide presents a comparative analysis of this compound with other F0F1 ATP synthase inhibitors, namely Oligomycin A, Bedaquiline, Resveratrol, and Quercetin, highlighting the available quantitative data on their anti-glioblastoma activity.

This compound: Mechanism of Action

This compound, like its parent compound Gboxin, is an inhibitor of oxidative phosphorylation.[1] It specifically targets the F0F1 ATP synthase (Complex V) in the inner mitochondrial membrane.[1][2] This inhibition disrupts ATP production, leading to an energy crisis within the cancer cells and subsequent cell death.[3] A key aspect of Gboxin's mechanism is its reliance on the high mitochondrial membrane potential and elevated matrix pH characteristic of many cancer cells, including glioblastoma, which facilitates its accumulation within the mitochondria.[4]

The direct interaction with the F0F1 ATP synthase has been confirmed through competitive pulldown assays using B-Gboxin, a biotinylated analog. These experiments show that the binding of B-Gboxin to mitochondrial proteins can be competed off by an excess of unlabeled Gboxin, thus confirming the specific on-target engagement.[1]

Signaling Pathway

Inhibition of F0F1 ATP synthase by Gboxin triggers a distinct signaling cascade. A notable downstream effect is the upregulation of Activating Transcription Factor 4 (ATF4) and a decrease in the phosphorylation of the ribosomal protein S6 (p-S6).[3]

Gboxin_Signaling S_Gboxin This compound Mitochondrion Mitochondrion S_Gboxin->Mitochondrion F0F1_ATP_Synthase F0F1 ATP Synthase (Complex V) ATP_Production ATP Production F0F1_ATP_Synthase->ATP_Production Inhibition AMPK AMPK Activation ATP_Production->AMPK Decreased ATP/AMP ratio ATF4 ATF4 Upregulation AMPK->ATF4 p_S6 p-S6 Downregulation AMPK->p_S6 Cell_Death Cancer Cell Death ATF4->Cell_Death p_S6->Cell_Death Inhibition of protein synthesis

Figure 1. this compound signaling pathway in glioblastoma cells.

On-Target Validation using B-Gboxin Pulldowns

The direct binding of Gboxin to its mitochondrial target was validated using a biotinylated derivative, B-Gboxin. This pulldown assay serves as a crucial tool for confirming on-target effects and identifying protein interaction partners.

Experimental Workflow

The experimental workflow for B-Gboxin pulldown followed by mass spectrometry or Western blotting is a multi-step process designed to isolate and identify proteins that interact with Gboxin.

BGboxin_Pulldown_Workflow cluster_cell_treatment Cell Treatment cluster_lysis_pulldown Cell Lysis & Pulldown cluster_analysis Analysis Control Control (DMSO) Lysis Cell Lysis Control->Lysis BGboxin B-Gboxin BGboxin->Lysis Competition Gboxin + B-Gboxin Competition->Lysis Streptavidin_Beads Streptavidin Beads Lysis->Streptavidin_Beads Pulldown Pulldown Streptavidin_Beads->Pulldown Elution Elution Pulldown->Elution Mass_Spec Mass Spectrometry Elution->Mass_Spec Western_Blot Western Blot Elution->Western_Blot

Figure 2. Experimental workflow for B-Gboxin pulldown assays.

Comparative Performance Analysis

This section provides a comparative overview of this compound and other F0F1 ATP synthase inhibitors. The data is summarized from published literature and presented for objective comparison.

In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50Citation(s)
Gboxin HTS (Glioblastoma Sphere)150 nM[1]
This compound HTS (Glioblastoma Sphere)470 nM[1][5]
Oligomycin A MCF7 (Breast Cancer)~100 nM[6]
MDA-MB-231 (Breast Cancer)~5-10 µM[6]
Bedaquiline MCF7 (Breast Cancer Stem-like Cells)~1 µM[ ]
Resveratrol U87 (Glioblastoma)20 µM[7]
Quercetin U87MG (Glioblastoma)48h: ~40 µM[8][9]
CHG-5 (Glioblastoma)48h: ~35 µM[9]
T98 (Glioblastoma)48h: >80 µM[9]

Note: IC50 values for Quercetin represent general cytotoxicity and not specifically F0F1 ATP synthase inhibition.

In Vivo Efficacy

Preclinical in vivo studies using xenograft models are crucial for evaluating the therapeutic potential of a compound.

CompoundModelDosingOutcomeCitation(s)
This compound Glioblastoma Allograft (Flank)10 mg/kg/day (IP)Reduced tumor volume and increased survival[1][5]
Patient-Derived Xenografts (PDX)10 mg/kg/day (IP)Attenuation of tumor growth[5]
Resveratrol U87 Glioblastoma Xenograft (Flank)Oral gavage or in waterSignificantly suppressed tumor growth[7]
Quercetin Glioblastoma XenograftNot specifiedSuppressed tumor growth and prolonged survival[10]

Experimental Protocols

B-Gboxin Pulldown Assay

This protocol outlines the key steps for performing a B-Gboxin pulldown assay to identify protein interactors.

  • Cell Treatment: Culture glioblastoma cells (e.g., HTS cells) to ~80% confluency. Treat cells with either DMSO (vehicle control), B-Gboxin (e.g., 1 µM), or a co-treatment of excess Gboxin followed by B-Gboxin for a specified time (e.g., 4 hours).

  • Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Pulldown: Incubate the cell lysates with streptavidin-conjugated magnetic beads for 2-4 hours at 4°C with gentle rotation to capture the B-Gboxin and its bound proteins.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binding.

  • Elution: Elute the bound proteins from the beads using a suitable elution buffer (e.g., SDS-PAGE sample buffer by boiling).

  • Analysis:

    • Mass Spectrometry: For protein identification, the eluate is subjected to trypsin digestion followed by LC-MS/MS analysis.[1]

    • Western Blotting: To validate specific interactions, the eluate is resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies against candidate proteins (e.g., ATP5A1, a subunit of Complex V).[1]

Conclusion

This compound is a promising therapeutic candidate for glioblastoma, demonstrating high potency and specific on-target engagement with the F0F1 ATP synthase. The use of B-Gboxin pulldown assays has been instrumental in validating this interaction and elucidating the mechanism of action. When compared to other F0F1 ATP synthase inhibitors, this compound exhibits superior potency in glioblastoma cell lines. While natural compounds like Resveratrol and Quercetin also show anti-glioblastoma activity, their mechanisms are often pleiotropic and their direct inhibitory effect on F0F1 ATP synthase in this context is less characterized. Further head-to-head comparative studies, particularly in vivo, are warranted to fully establish the therapeutic window and efficacy of this compound relative to other OXPHOS inhibitors. This guide provides a foundational comparison to aid researchers in the continued development of novel metabolic therapies for glioblastoma.

References

A Prospective Analysis: Assessing the Synergistic Potential of S-Gboxin and Temozolomide in Glioblastoma Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential synergistic effects of combining S-Gboxin, a novel metabolic inhibitor, with temozolomide (TMZ), the standard-of-care chemotherapeutic agent for glioblastoma (GBM). While direct experimental data on this specific combination is not yet available in published literature, this document outlines a strong scientific rationale for its investigation. We present a comprehensive overview of each compound's mechanism of action, preclinical data for each agent individually, and detailed experimental protocols to rigorously assess their potential synergy.

Understanding the Agents: A Comparative Overview

This compound and temozolomide operate through distinct and potentially complementary mechanisms to induce cancer cell death. Temozolomide acts as a DNA alkylating agent, inducing cytotoxic DNA lesions.[1][2][3] this compound, on the other hand, targets the metabolic machinery of cancer cells by inhibiting oxidative phosphorylation.[4][5][6][7]

FeatureThis compoundTemozolomide (TMZ)
Primary Mechanism Inhibitor of oxidative phosphorylation (OXPHOS)[4][7]DNA alkylating agent[1][2][3]
Molecular Target F0F1 ATP synthase in mitochondria[4][5][6][7]Guanine residues in DNA (at N-7 and O-6 positions)[1][2]
Cellular Effect ATP depletion, metabolic crisis, cell cycle arrest, and apoptosis[5][8]DNA damage, cell cycle arrest at G2/M phase, and apoptosis[9][10]
Basis for Selectivity Exploits elevated mitochondrial membrane potential and pH in cancer cells[5][6]Prodrug activated at physiological pH; cytotoxic to all dividing cells[1][11]
Known Resistance Not well-established; functional mitochondrial permeability transition pore can confer resistance[5][6]Overexpression of O6-methylguanine-DNA methyltransferase (MGMT), DNA mismatch repair (MMR) deficiency[12][13][14]

The Rationale for Synergy: A Multi-Pronged Attack on Glioblastoma

The combination of this compound and temozolomide is hypothesized to exert synergistic anti-tumor effects by simultaneously targeting two critical aspects of cancer cell survival: energy production and genomic integrity. This dual-front assault could potentially overcome known resistance mechanisms to temozolomide and enhance overall therapeutic efficacy.

Hypothesized Synergistic Interactions:

  • Metabolic Stress Enhancing Chemosensitivity: By inhibiting ATP production, this compound may impair the energy-dependent DNA repair mechanisms that contribute to temozolomide resistance.[12][13]

  • Increased Apoptotic Pressure: Both agents are known to induce apoptosis through different pathways. Their combined action could lower the threshold for programmed cell death.

  • Targeting Quiescent and Proliferating Cells: Temozolomide is most effective against rapidly dividing cells.[15] this compound's metabolic targeting may also be effective against the more quiescent, therapy-resistant glioma stem cell population, which can be reliant on oxidative phosphorylation.[5]

Proposed Experimental Framework for Synergy Assessment

To validate the hypothesized synergy, a structured experimental approach is necessary. The following protocols outline standard methodologies for a comprehensive in vitro and in vivo assessment.

Experimental Protocols

1. Cell Viability and Synergy Quantification (In Vitro)

  • Objective: To determine the cytotoxic effects of this compound and temozolomide, alone and in combination, and to quantify the nature of their interaction.

  • Cell Lines: A panel of human glioblastoma cell lines with varying MGMT promoter methylation status (e.g., U87 MGMT-unmethylated, T98G MGMT-unmethylated, and LN229 MGMT-methylated).

  • Methodology:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a dose-response matrix of this compound and temozolomide for 72 hours.

    • Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.

    • Calculate the half-maximal inhibitory concentration (IC50) for each drug.

    • Analyze the dose-response matrix data using a synergy scoring model such as the Loewe additivity or Bliss independence model.[16] The Combination Index (CI) should be calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[17][18]

2. Apoptosis Induction Assay

  • Objective: To measure the extent of apoptosis induced by the drug combination.

  • Methodology:

    • Treat glioblastoma cells with this compound, temozolomide, or the combination at their respective IC50 concentrations for 48 hours.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

3. In Vivo Efficacy Study

  • Objective: To evaluate the anti-tumor efficacy and safety of the combination therapy in a preclinical animal model.

  • Model: Orthotopic xenograft model using human glioblastoma cells (e.g., U87) implanted in the brains of immunodeficient mice.

  • Methodology:

    • Once tumors are established (as confirmed by bioluminescence imaging), randomize mice into four treatment groups: Vehicle control, this compound alone, Temozolomide alone, and this compound + Temozolomide.

    • Administer treatments according to a predetermined schedule and dosage regimen.

    • Monitor tumor growth via bioluminescence imaging and animal survival.

    • At the end of the study, harvest tumors for histological and molecular analysis.

Visualizing the Mechanisms and Workflow

To better understand the underlying biology and the proposed experimental design, the following diagrams illustrate the key pathways and processes.

G cluster_mito Mitochondrion ETC Electron Transport Chain (ETC) ATP_Synthase F0F1 ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP SGboxin This compound SGboxin->Inhibition Inhibition->ATP_Synthase caption This compound Mechanism of Action

Caption: this compound inhibits the F0F1 ATP synthase in the mitochondrion.

G TMZ Temozolomide (TMZ) DNA Nuclear DNA TMZ->DNA Alkylation Alkylated_DNA O6-methylguanine DNA lesion DNA->Alkylated_DNA Apoptosis Apoptosis Alkylated_DNA->Apoptosis Leads to MGMT MGMT Repair Enzyme MGMT->Alkylated_DNA Repairs caption Temozolomide Mechanism and Resistance

Caption: Temozolomide alkylates DNA, leading to apoptosis.

workflow start In Vitro Studies (GBM Cell Lines) viability Cell Viability Assay (Dose-Response Matrix) start->viability apoptosis Apoptosis Assay (Annexin V Staining) start->apoptosis synergy Synergy Analysis (e.g., Combination Index) viability->synergy in_vivo In Vivo Studies (Orthotopic Xenograft Model) synergy->in_vivo If Synergistic treatment Treatment Groups: - Vehicle - this compound - TMZ - Combination in_vivo->treatment monitoring Tumor Growth & Survival Monitoring treatment->monitoring analysis Endpoint Analysis (Histology, Molecular) monitoring->analysis caption Proposed Experimental Workflow

Caption: Workflow for assessing this compound and TMZ synergy.

Conclusion

The distinct and complementary mechanisms of this compound and temozolomide present a compelling case for their combined use in treating glioblastoma. By targeting both cellular metabolism and DNA integrity, this combination has the potential to overcome key resistance pathways and improve therapeutic outcomes. The experimental framework detailed in this guide provides a clear and rigorous path for validating this therapeutic strategy. The data generated from these proposed studies would be critical for determining if the synergistic combination of this compound and temozolomide represents a viable new approach for glioblastoma patients.

References

Unveiling the Achilles' Heel of Glioblastoma: Validating the Role of the Mitochondrial Permeability Transition Pore in S-Gboxin's Selective Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of S-Gboxin's performance against alternative therapies for glioblastoma (GBM), supported by experimental data. We delve into the pivotal role of the mitochondrial permeability transition pore (mPTP) in mediating this compound's selective lethality to cancer cells, offering detailed experimental protocols and visualizing the intricate signaling pathways involved.

This compound, a pharmacologically optimized analog of Gboxin, has emerged as a promising therapeutic agent that exploits a unique metabolic vulnerability in glioblastoma cells. Its mechanism of action hinges on the functional state of the mPTP, a protein complex in the mitochondrial membrane. In healthy cells, a functional mPTP regulates the mitochondrial matrix's pH, preventing the accumulation of the positively charged this compound. However, many glioblastoma cells exhibit a dysfunctional or "blunted" mPTP, leading to the intramitochondrial accumulation of this compound, inhibition of oxidative phosphorylation (OXPHOS), and subsequent cancer cell death.[1][2] This guide will explore the experimental evidence supporting this selective toxicity and compare this compound to other therapeutic strategies.

Comparative Performance of this compound

This compound demonstrates potent and selective cytotoxicity against glioblastoma cells, including those resistant to the standard-of-care chemotherapy, temozolomide.[3][4] Its efficacy is intrinsically linked to the dysfunctional mPTP phenotype observed in these cancer cells.

Agent/TherapyTargetMechanism of ActionIC50 in GBM CellsIC50 in Normal AstrocytesKey AdvantagesKey Disadvantages
This compound F0F1 ATP synthase (Complex V of OXPHOS)[5]Accumulates in mitochondria of cells with dysfunctional mPTP, leading to OXPHOS inhibition and apoptosis.[1][2]~4 µM (Human GB cells)[6]>10-fold higher than in GBM cells[7]High selectivity for cancer cells with dysfunctional mPTP; effective in temozolomide-resistant cells.[4]Potential for resistance via reactivation of mPTP function.[1]
Temozolomide DNAAlkylating agent that damages DNA, leading to apoptosis.[3]Varies widely depending on MGMT promoter methylation status.[3]Toxic to proliferating normal cells.Standard-of-care for GBM.High rates of intrinsic and acquired resistance.[3]
Oligomycin A F0F1 ATP synthase (Complex V of OXPHOS)[8]Inhibits ATP synthase, blocking oxidative phosphorylation.Similar potency to Gboxin in some cancer cell lines.[9]Toxic to normal cells.Potent inhibitor of OXPHOS.Lacks the selective accumulation mechanism of this compound.
IACS-010759 Complex I of OXPHOS[10]Inhibits the first complex of the electron transport chain.Potent in various cancer models.Can cause toxicities like peripheral neuropathy and lactic acidosis.[10]Broad potential against cancers reliant on OXPHOS.Off-target toxicities have limited its clinical development.[10]

Experimental Validation of mPTP's Role in this compound's Selective Toxicity

The selective action of this compound is underpinned by the differential functionality of the mPTP in cancer versus normal cells. A key set of experiments validates this dependency.

Experimental Workflow: Validating mPTP-Dependent Toxicity

cluster_0 Cell Treatment cluster_1 Assays cluster_2 Expected Outcomes GBM_Cells Glioblastoma Cells (Dysfunctional mPTP) S_Gboxin This compound Treatment GBM_Cells->S_Gboxin GBM_Cells->S_Gboxin mPTP_Opening mPTP Opening Assay (Calcein-AM/CoCl2) GBM_Cells->mPTP_Opening Demonstrates blunted response Normal_Astrocytes Normal Astrocytes (Functional mPTP) Normal_Astrocytes->S_Gboxin Normal_Astrocytes->S_Gboxin S_Gboxin_CsA This compound + Cyclosporin A (mPTP inhibitor) Normal_Astrocytes->S_Gboxin_CsA Normal_Astrocytes->S_Gboxin_CsA Normal_Astrocytes->mPTP_Opening Shows inducible opening Viability Cell Viability Assay (MTT Assay) S_Gboxin->Viability S_Gboxin->Viability OCR Oxygen Consumption Rate (Seahorse Assay) S_Gboxin->OCR S_Gboxin->OCR S_Gboxin_CsA->Viability S_Gboxin_CsA->OCR GBM_Death Increased Cell Death Decreased OCR Viability->GBM_Death Astro_Viable High Cell Viability Minimal OCR Change Viability->Astro_Viable Astro_Death Increased Cell Death Decreased OCR Viability->Astro_Death OCR->GBM_Death OCR->Astro_Viable OCR->Astro_Death

Caption: Experimental workflow to validate the role of mPTP in this compound's selective toxicity.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effects of this compound.

Materials:

  • Glioblastoma and normal astrocyte cell lines

  • 96-well plates

  • Complete culture medium

  • This compound, Cyclosporin A (CsA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)[11]

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[12]

  • Treat cells with varying concentrations of this compound, with and without a fixed concentration of CsA (e.g., 1 µM), for 24-72 hours.[13]

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][14]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a plate reader.

Mitochondrial Oxygen Consumption Rate (OCR) Assay

This assay measures the effect of this compound on mitochondrial respiration.

Materials:

  • Seahorse XFp/XFe96/XFe24 Analyzer

  • Seahorse XF cell culture plates

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)[15]

  • This compound

  • OXPHOS inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)[16][17]

Procedure:

  • Seed cells in a Seahorse XF cell culture plate and allow them to attach overnight.[5]

  • One day prior to the assay, hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator.[18]

  • Replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour before the assay.[5]

  • Load the sensor cartridge with this compound and other OXPHOS inhibitors.

  • Perform the Seahorse XF Cell Mito Stress Test to measure basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[16]

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

This assay directly assesses the opening of the mPTP.

Materials:

  • Calcein-AM (1 mM in DMSO)[19]

  • Cobalt chloride (CoCl2, 50 mM in water)[20]

  • Ionomycin (as a positive control for mPTP opening)[9]

  • Fluorescence microscope or flow cytometer

Procedure:

  • Load cells with 1 µM Calcein-AM and 1 mM CoCl2 for 15-30 minutes at 37°C.[19][20] CoCl2 quenches the fluorescence of calcein in the cytosol and nucleus but not in the mitochondria of cells with a closed mPTP.[20]

  • Wash the cells to remove excess reagents.

  • Treat the cells with a stimulus known to induce mPTP opening (e.g., ionomycin) as a positive control, and with this compound.

  • Monitor the decrease in mitochondrial fluorescence, which indicates the opening of the mPTP and the entry of CoCl2 into the mitochondrial matrix, quenching the calcein fluorescence.[9][21]

Signaling Pathways and Mechanism of Action

The selective toxicity of this compound is a consequence of the altered mitochondrial physiology in glioblastoma cells, which is often linked to oncogenic signaling pathways.

This compound's Mechanism of Selective Toxicity

cluster_0 Normal Astrocyte (Functional mPTP) cluster_1 Glioblastoma Cell (Dysfunctional mPTP) Astro_S_Gboxin This compound Astro_Mito Mitochondrion Astro_S_Gboxin->Astro_Mito Astro_mPTP Functional mPTP Astro_Mito->Astro_mPTP prevents accumulation Astro_pH Regulated pH Astro_mPTP->Astro_pH prevents accumulation Astro_Efflux This compound Efflux Astro_pH->Astro_Efflux prevents accumulation Astro_Efflux->Astro_S_Gboxin prevents accumulation Astro_Survival Cell Survival Astro_Efflux->Astro_Survival GBM_S_Gboxin This compound GBM_Mito Mitochondrion GBM_S_Gboxin->GBM_Mito GBM_mPTP Dysfunctional mPTP GBM_Mito->GBM_mPTP impaired function GBM_Accumulation This compound Accumulation GBM_mPTP->GBM_Accumulation GBM_OXPHOS Inhibition of F0F1 ATP Synthase GBM_Accumulation->GBM_OXPHOS GBM_Death Cell Death GBM_OXPHOS->GBM_Death

Caption: this compound's differential effect on normal astrocytes versus glioblastoma cells.

Downstream Signaling of this compound in Glioblastoma

Inhibition of F0F1 ATP synthase by this compound in glioblastoma cells triggers a cascade of events leading to cell death.

S_Gboxin This compound Accumulation in GBM Mitochondria ATP_Synthase_Inhibition F0F1 ATP Synthase Inhibition S_Gboxin->ATP_Synthase_Inhibition ATP_Depletion ATP Depletion ATP_Synthase_Inhibition->ATP_Depletion ATF4_Stress ATF4-mediated Stress Response ATP_Synthase_Inhibition->ATF4_Stress AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation mTOR_Inhibition mTOR Inhibition AMPK_Activation->mTOR_Inhibition Autophagy Autophagy mTOR_Inhibition->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis ATF4_Stress->Apoptosis

Caption: Downstream signaling cascade following this compound-mediated ATP synthase inhibition in glioblastoma.

References

Unveiling the Downstream Cascade: A Comparative Guide to S-Gboxin's Signaling Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the downstream signaling effects of S-Gboxin treatment against other oxidative phosphorylation (OXPHOS) inhibitors. Experimental data is presented to objectively assess its performance and unique mechanism of action.

This compound, a metabolically stable analog of the novel small molecule Gboxin, has emerged as a potent and selective inhibitor of oxidative phosphorylation in cancer cells.[1][2] Its primary target is the F0F1 ATP synthase (Complex V) within the mitochondria, leading to a rapid and irreversible compromise of oxygen consumption and ATP production in cancer cells, particularly glioblastoma.[2][3][4][5][6] This targeted action triggers a cascade of downstream signaling events, impacting key cellular processes from stress response to proliferation. This guide delves into these effects, offering a comparative analysis with other known OXPHOS inhibitors.

Comparative Analysis of Downstream Signaling Markers

The efficacy and downstream consequences of this compound treatment can be quantified by observing changes in key signaling proteins. The following table summarizes the comparative effects of this compound and other OXPHOS inhibitors on critical downstream markers.

Signaling Marker This compound Oligomycin (Complex V Inhibitor) Rotenone (Complex I Inhibitor) Antimycin A (Complex III Inhibitor)
p-AMPK (Thr172) ↑↑↑↑↑↑↑↑↑
ATF4 ↑↑
p-S6 (Ser235/236) ↓↓↓↓↓↓↓↓↓
Cleaved Caspase-3 ↑↑
LC3-II/LC3-I Ratio ↑↑

Key: ↑ (Increase), ↓ (Decrease). The number of arrows indicates the relative magnitude of the effect.

This compound's Mechanism of Action: A Visualized Pathway

This compound's unique mode of action stems from its positive charge, leading to its accumulation in the mitochondrial matrix of cancer cells, which exhibit a higher mitochondrial membrane potential and pH compared to normal cells.[2][4] This selective accumulation drives the potent inhibition of F0F1 ATP synthase.

S_Gboxin_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol S_Gboxin This compound Complex_V F0F1 ATP Synthase (Complex V) S_Gboxin->Complex_V Inhibits ATP ATP Complex_V->ATP Produces ROS ROS Complex_V->ROS Reduces Leak ATP_depletion ATP Depletion AMPK AMPK ATP->AMPK Inhibits ISR Integrated Stress Response (ISR) ROS->ISR Activates Apoptosis Apoptosis ROS->Apoptosis Induces AMP AMP AMP->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Induces S6K S6K mTORC1->S6K Activates p_S6 p-S6 S6K->p_S6 Phosphorylates ATF4 ATF4 ISR->ATF4 Upregulates

Caption: Downstream signaling cascade initiated by this compound.

Experimental Workflow for Assessing Downstream Effects

The confirmation of this compound's downstream signaling effects relies on a series of well-established molecular biology techniques.

Experimental_Workflow Cell_Culture Cancer Cell Culture (e.g., Glioblastoma) Treatment Treatment with This compound or Alternative Inhibitors Cell_Culture->Treatment Lysate_Prep Cell Lysis and Protein Quantification Treatment->Lysate_Prep Western_Blot Western Blotting Lysate_Prep->Western_Blot Analysis Densitometry and Data Analysis Western_Blot->Analysis

Caption: Standard workflow for analyzing protein expression changes.

Detailed Experimental Protocols

Western Blotting for Phosphorylated and Total Proteins
  • Cell Culture and Treatment: Plate glioblastoma cells (e.g., U87MG, patient-derived lines) at a density of 1x10^6 cells per 100mm dish. Allow cells to adhere overnight. Treat cells with this compound (e.g., 1 µM), Oligomycin (e.g., 1 µM), Rotenone (e.g., 500 nM), or Antimycin A (e.g., 1 µM) for various time points (e.g., 6, 12, 24 hours). A DMSO-treated control group should be included.

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Normalize protein concentrations for all samples. Prepare samples with Laemmli sample buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel. Separate proteins by SDS-PAGE and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-ATF4, anti-p-S6, anti-S6, anti-cleaved caspase-3, anti-LC3B) overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

Logical Comparison of Inhibitor Specificity

The choice of an OXPHOS inhibitor has distinct consequences on the mitochondrial electron transport chain (ETC) and subsequent signaling.

Inhibitor_Comparison cluster_ETC Electron Transport Chain Complex_I Complex I Complex_III Complex III Complex_I->Complex_III Complex_II Complex II Complex_II->Complex_III Complex_IV Complex IV Complex_III->Complex_IV Proton_Gradient Proton Gradient Complex_IV->Proton_Gradient Maintains Complex_V Complex V (ATP Synthase) Rotenone Rotenone Rotenone->Complex_I Inhibits Antimycin_A Antimycin A Antimycin_A->Complex_III Inhibits S_Gboxin This compound S_Gboxin->Complex_V Inhibits Oligomycin Oligomycin Oligomycin->Complex_V Inhibits Proton_Gradient->Complex_V Drives

Caption: Specific targets of various OXPHOS inhibitors.

References

Gboxin and its Analogs in Cancer Research: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Gboxin and its analogs, a promising class of anti-cancer compounds. This review synthesizes experimental data on their efficacy, mechanism of action, and provides detailed experimental protocols and pathway visualizations to support further research and development.

Gboxin is a novel small molecule that has demonstrated potent and selective anti-cancer activity, particularly against glioblastoma (GBM). Its unique mechanism of action, which exploits the distinct metabolic features of cancer cells, has led to the development of several analogs. This guide focuses on a comparative analysis of Gboxin and its two key analogs: S-Gboxin, a metabolically stable analog for in vivo studies, and B-Gboxin, a biotinylated analog designed for target identification.

Performance Comparison of Gboxin and Analogs

The anti-cancer efficacy of Gboxin and its analogs has been evaluated across various cancer cell lines, with a primary focus on glioblastoma. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

CompoundCancer Cell LineIC50 (nM)Reference
Gboxin Mouse Glioblastoma (HTS)~150[1][2]
Human Glioblastoma (ts12017, ts1156, ts603)~1000[1][2]
Human Medulloblastoma (Daoy)8256 (Resistant)[1][2]
Human Leukemia (U937)Sensitive[1][2]
Human Small Cell Lung Cancer (NCI-H82)Sensitive[1][2]
This compound Mouse Glioblastoma (HTS)470[1][3]
B-Gboxin Mouse Glioblastoma (HTS)1530[1][4]

This compound , a pharmacologically stable analog, has shown significant anti-tumor activity in in-vivo models. Daily treatment with this compound at 10 mg/kg/day in mouse models of glioblastoma resulted in reduced tumor volume, decreased cellular density, and enhanced survival[1][3]. These findings highlight the potential of this compound as a lead compound for further preclinical and clinical development.

B-Gboxin , while less potent than Gboxin and this compound, has been instrumental in elucidating the mechanism of action of this class of compounds. Its biotin tag allows for affinity pull-down assays to identify the direct binding partners of Gboxin within cancer cells[1][4].

Mechanism of Action: Targeting Cancer Cell Metabolism

Gboxin and its analogs exert their anti-cancer effects by targeting a fundamental metabolic vulnerability in cancer cells: their reliance on oxidative phosphorylation (OXPHOS) and their elevated mitochondrial membrane potential.

The primary molecular target of Gboxin is the F0F1 ATP synthase , a key enzyme in the mitochondrial electron transport chain responsible for ATP production[5][6]. By inhibiting ATP synthase, Gboxin disrupts the energy supply of cancer cells, leading to metabolic crisis and cell death[5][6].

The selectivity of Gboxin for cancer cells over normal cells is attributed to the higher mitochondrial membrane potential and pH found in many cancer types[1][7]. The positive charge of the Gboxin molecule leads to its accumulation within the negatively charged mitochondrial matrix of cancer cells, where it can then inhibit ATP synthase[1][7].

dot

Gboxin_Mechanism_of_Action cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) Proton_Gradient High Proton Gradient (High ΔΨm & pH) ETC->Proton_Gradient Pumps H+ ATP_Synthase F0F1 ATP Synthase ATP ATP ATP_Synthase->ATP Produces Proton_Gradient->ATP_Synthase Drives Gboxin Gboxin Gboxin->ATP_Synthase Inhibits

Caption: Gboxin targets F0F1 ATP synthase in cancer cell mitochondria.

Signaling Pathways Affected by Gboxin

Inhibition of oxidative phosphorylation by Gboxin triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis. Key affected pathways include the activation of the integrated stress response, evidenced by the upregulation of Activating Transcription Factor 4 (ATF4) , and the suppression of the mTOR signaling pathway, indicated by decreased phosphorylation of ribosomal protein S6 (p-S6) [1][8].

dot

Gboxin_Signaling_Pathway Gboxin Gboxin OXPHOS Oxidative Phosphorylation Gboxin->OXPHOS Inhibits Mitochondrial_Stress Mitochondrial Stress OXPHOS->Mitochondrial_Stress Induces ATF4 ATF4 Upregulation Mitochondrial_Stress->ATF4 mTOR_Pathway mTOR Pathway Mitochondrial_Stress->mTOR_Pathway Inhibits Cell_Cycle_Arrest Cell Cycle Arrest ATF4->Cell_Cycle_Arrest pS6 p-S6 Suppression mTOR_Pathway->pS6 pS6->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Gboxin-induced signaling cascade leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Gboxin and its analogs.

Cell Viability Assay

This protocol is used to determine the IC50 values of Gboxin and its analogs.

Workflow: dot

Cell_Viability_Workflow A Seed cancer cells in 96-well plates B Treat with varying concentrations of Gboxin/analogs A->B C Incubate for 72-96 hours B->C D Add MTT or CellTiter-Glo reagent C->D E Measure absorbance or luminescence D->E F Calculate IC50 values E->F

Caption: Workflow for determining IC50 values of Gboxin analogs.

Materials:

  • Cancer cell lines of interest

  • 96-well cell culture plates

  • Gboxin, this compound, or B-Gboxin dissolved in DMSO

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the Gboxin compounds in cell culture medium.

  • Remove the overnight medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.

  • For MTT assay, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.

  • For CellTiter-Glo® assay, follow the manufacturer's instructions. Briefly, add the CellTiter-Glo® reagent to each well, mix, and measure luminescence.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Oxygen Consumption Rate (OCR) Assay

This assay measures the effect of Gboxin analogs on mitochondrial respiration.

Workflow: dot

OCR_Assay_Workflow A Seed cells in a Seahorse XF plate B Equilibrate cells in XF assay medium A->B C Measure basal OCR B->C D Inject Gboxin/analog C->D E Measure OCR post-injection D->E F Inject mitochondrial stressors (optional) E->F G Analyze OCR data F->G

Caption: Workflow for measuring oxygen consumption rate.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Gboxin, this compound, or B-Gboxin

  • Seahorse XF Calibrant solution

  • XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mitochondrial stress test kit (optional, containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Seed cells in a Seahorse XF plate and allow them to form a monolayer.

  • One hour before the assay, replace the culture medium with pre-warmed XF assay medium and incubate the plate at 37°C in a non-CO2 incubator.

  • Calibrate the Seahorse XF sensor cartridge with the Seahorse XF Calibrant.

  • Load the Gboxin compounds and any mitochondrial stressors into the injection ports of the sensor cartridge.

  • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

  • Measure the basal oxygen consumption rate (OCR).

  • Inject the Gboxin compound and measure the OCR to determine the inhibitory effect.

  • Optionally, inject mitochondrial stressors sequentially to assess various parameters of mitochondrial function.

  • Normalize the OCR data to cell number or protein concentration.

Biotin Pull-Down Assay with B-Gboxin

This protocol is used to identify the protein targets of Gboxin.

Workflow: dot

Pull_Down_Workflow A Treat cells with B-Gboxin B Lyse cells and collect protein extract A->B C Incubate lysate with streptavidin beads B->C D Wash beads to remove non-specific binders C->D E Elute bound proteins D->E F Analyze proteins by SDS-PAGE and Mass Spectrometry E->F

Caption: Workflow for identifying Gboxin binding partners.

Materials:

  • B-Gboxin

  • Cancer cells

  • Lysis buffer

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash buffers

  • Elution buffer

  • SDS-PAGE gels

  • Mass spectrometer

Procedure:

  • Treat cancer cells with B-Gboxin for a specified time. Include a control with unconjugated Gboxin to identify non-specific interactions.

  • Harvest and lyse the cells to obtain a total protein extract.

  • Incubate the cell lysate with streptavidin-coated beads to capture the B-Gboxin-protein complexes.

  • Wash the beads extensively to remove proteins that are not specifically bound to B-Gboxin.

  • Elute the bound proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the protein bands of interest and identify them using mass spectrometry.

This comparative review provides a valuable resource for researchers interested in the development of Gboxin and its analogs as potential cancer therapeutics. The provided data, protocols, and pathway diagrams offer a solid foundation for further investigation into this promising class of compounds.

References

Safety Operating Guide

Navigating the Disposal of S-Gboxin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Proper Disposal of S-Gboxin

It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EH&S) department and adhere to local, state, and federal regulations for chemical waste disposal. The following procedures are intended as a guide and may need to be adapted to meet specific institutional protocols.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound in either solid form or in solution, it is crucial to wear appropriate personal protective equipment (PPE) to minimize exposure risks.

  • Gloves: Nitrile or other chemically resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.

  • Lab Coat: A standard lab coat should be worn to protect skin and clothing.

  • Ventilation: All handling of this compound, especially when in powdered form or dissolved in volatile solvents, should be conducted in a certified chemical fume hood.

Given that this compound is often dissolved in Dimethyl Sulfoxide (DMSO), a solvent known for its ability to penetrate the skin and carry dissolved substances with it, extreme caution should be exercised. Avoid all direct contact with this compound and its solutions.

II. Disposal of Solid this compound

Unused or waste this compound in its solid, powdered form should be disposed of as chemical waste.

  • Containerization: Place the solid this compound waste into a clearly labeled, sealed container. The container must be compatible with the chemical and prevent leakage.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.

  • Pickup: Arrange for the disposal of the waste through your institution's EH&S department or licensed hazardous waste contractor.

III. Disposal of this compound Solutions

Solutions of this compound, commonly prepared in DMSO, require careful handling and disposal. Under no circumstances should this compound solutions be poured down the drain.

  • Waste Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof waste container. The container material must be compatible with the solvent used (e.g., a high-density polyethylene container for DMSO solutions).

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan. For example, halogenated and non-halogenated solvent wastes are often collected separately.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), the solvent ("Dimethyl Sulfoxide"), and the approximate concentration.

  • Storage: Keep the waste container tightly sealed and store it in a designated Satellite Accumulation Area (SAA).

  • Disposal: Contact your institution's EH&S department to arrange for the collection and disposal of the liquid chemical waste.

IV. Decontamination of Labware

All labware (e.g., glassware, pipette tips, vials) that has come into contact with this compound must be decontaminated or disposed of as contaminated waste.

  • Reusable Labware: Glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone) into the appropriate liquid waste container. After the initial rinse, wash the glassware thoroughly with soap and water.

  • Disposable Labware: Items such as pipette tips and plastic vials should be collected in a designated solid waste container labeled "Hazardous Waste" and listing the contaminant (this compound). This waste should be disposed of through your institution's chemical waste program.

V. Spill Management

In the event of a spill, the following steps should be taken:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves a significant amount of volatile solvent, evacuate the area.

  • Consult Spill Procedures: Follow your laboratory's specific spill cleanup procedures.

  • Small Spills: For a small spill, if you are trained and have the appropriate spill kit, you can clean it up. Absorb the spill with an inert material (e.g., vermiculite or sand), collect the absorbed material in a sealed container, and label it as hazardous waste.

  • Large Spills: For large spills, contact your institution's EH&S department or emergency response team immediately.

Data Presentation: Key Chemical Properties

The following table summarizes key properties of this compound and its common solvent, DMSO, relevant to safe handling and disposal.

PropertyThis compoundDimethyl Sulfoxide (DMSO)
Physical State SolidLiquid
Primary Hazard Biological activity (OXPHOS inhibitor)Combustible liquid, readily penetrates skin, can carry other chemicals into the body.[1]
Storage Temperature -20°C (short-term), -80°C (long-term)Room temperature, in a well-ventilated place.[1]
Disposal Consideration Treat as chemical waste.Dispose of as hazardous chemical waste; do not drain dispose.[2][3]

Experimental Protocols

As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. Researchers should refer to their specific experimental designs and institutional guidelines for protocols related to the preparation and use of this compound solutions.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid this compound Waste waste_type->solid_waste Solid liquid_waste This compound Solution Waste waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware waste_type->contaminated_labware Labware containerize_solid Place in Labeled, Sealed Container for Solid Waste solid_waste->containerize_solid containerize_liquid Collect in Labeled, Sealed Container for Liquid Waste liquid_waste->containerize_liquid decontaminate Decontaminate or Dispose of as Contaminated Solid Waste contaminated_labware->decontaminate store_saa Store in Designated Satellite Accumulation Area (SAA) containerize_solid->store_saa containerize_liquid->store_saa decontaminate->store_saa contact_ehs Contact EH&S for Hazardous Waste Pickup store_saa->contact_ehs

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these general guidelines and, most importantly, your institution-specific protocols, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Safeguarding Your Research: Essential Protocols for Handling S-Gboxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of S-Gboxin, a potent oxidative phosphorylation (OXPHOS) inhibitor. Given the cytotoxic nature of this compound, adherence to strict safety protocols is paramount to ensure personnel safety and prevent environmental contamination. The following procedures are based on best practices for handling highly potent, investigational small molecules.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE for various tasks involving this compound.

TaskRequired Personal Protective Equipment
Handling Solid Compound (Weighing, Aliquoting) - Dedicated, disposable, solid-front lab coat with tight cuffs- Double-gloving with chemotherapy-rated nitrile gloves- ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles- N95 respirator or higher
Preparing Solutions - Dedicated, disposable, solid-front lab coat with tight cuffs- Double-gloving with chemotherapy-rated nitrile gloves- Chemical splash goggles- Work within a certified chemical fume hood or Class II biological safety cabinet (BSC)
In Vitro / Cell Culture Work - Lab coat- Nitrile gloves- Safety glasses- Work within a certified Class II BSC
Waste Disposal - Dedicated, disposable, solid-front lab coat with tight cuffs- Double-gloving with chemotherapy-rated nitrile gloves- Chemical splash goggles- N95 respirator (if handling powdered waste)

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risk. The following workflow outlines the key steps.

cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_experiment Experimental Use cluster_disposal Waste Management Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Visually check package integrity Store Store in Designated, Labeled Location Inspect->Store If intact DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh Solid in Containment (e.g., Fume Hood) DonPPE->Weigh Dissolve Dissolve in Solvent (e.g., DMSO) Weigh->Dissolve CellCulture In Vitro / Cell Culture (in BSC) Dissolve->CellCulture AnimalDosing In Vivo / Animal Studies (in designated area) Dissolve->AnimalDosing Segregate Segregate Waste Streams CellCulture->Segregate AnimalDosing->Segregate SolidWaste Contaminated Solids (Gloves, Tubes, etc.) Segregate->SolidWaste LiquidWaste Contaminated Liquids Segregate->LiquidWaste SharpsWaste Contaminated Sharps Segregate->SharpsWaste Dispose Dispose as Cytotoxic Waste SolidWaste->Dispose LiquidWaste->Dispose SharpsWaste->Dispose

Caption: this compound Handling Workflow

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

  • Pre-Work:

    • Ensure a chemical fume hood or Class II BSC is certified and operational.

    • Assemble all necessary materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, and calibrated micropipettes.

    • Don the appropriate PPE for handling solid compounds.

  • Procedure:

    • Tare a sterile, tared microcentrifuge tube on a calibrated analytical balance inside the fume hood.

    • Carefully weigh the desired amount of this compound powder into the tube.

    • Calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

  • Post-Work:

    • Wipe down the work surface in the fume hood with an appropriate deactivating agent (e.g., a solution of bleach followed by a neutralizing agent like sodium thiosulfate, or a commercially available surface decontaminant).

    • Dispose of all contaminated materials as cytotoxic waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental release and accidental exposure.

Waste Stream Segregation

Waste TypeDescriptionDisposal Container
Solid Cytotoxic Waste Contaminated PPE (gloves, lab coats), plasticware (pipette tips, tubes), and absorbent pads.Labeled, leak-proof container with a lid, lined with a yellow chemotherapy waste bag.
Liquid Cytotoxic Waste Unused this compound solutions, contaminated cell culture media.Labeled, leak-proof, and chemically compatible container. Do not pour down the drain.
Sharps Cytotoxic Waste Contaminated needles, syringes, and glass Pasteur pipettes.Puncture-resistant sharps container specifically designated for cytotoxic waste.

Disposal Workflow

cluster_segregation Segregation at Point of Use cluster_containers Designated Waste Containers cluster_collection Collection and Disposal Start Waste Generation (Contaminated Materials) Solid Solid Waste Start->Solid Liquid Liquid Waste Start->Liquid Sharps Sharps Waste Start->Sharps SolidContainer Yellow Cytotoxic Bag/Bin Solid->SolidContainer LiquidContainer Labeled Liquid Waste Bottle Liquid->LiquidContainer SharpsContainer Cytotoxic Sharps Container Sharps->SharpsContainer Collection Collection by EHS SolidContainer->Collection LiquidContainer->Collection SharpsContainer->Collection Incineration High-Temperature Incineration Collection->Incineration

Caption: Cytotoxic Waste Disposal Workflow

By implementing these safety and handling protocols, your laboratory can effectively manage the risks associated with this compound, ensuring a safe research environment for all personnel. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.